molecular formula C11H10N2O2 B2873025 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid CAS No. 100514-36-1

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2873025
CAS No.: 100514-36-1
M. Wt: 202.213
InChI Key: QBACMXLJZHEMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.213. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-5-6-13(12-8)10-4-2-3-9(7-10)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBACMXLJZHEMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Application of 3-(3-methyl-1H-pyrazol-1-yl)benzoic Acid

Document Control:

  • Version: 1.0

  • Subject: Structural Analysis, Synthesis, and Characterization Protocols

Executive Summary & Molecular Architecture[1]

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 1082534-89-5, generic structure ref) represents a privileged bi-aryl scaffold in medicinal chemistry.[1][2] It serves as a critical intermediate for synthesizing GPR109a agonists, p38 MAPK inhibitors, and various anti-inflammatory agents.

Functionally, the molecule acts as a bioisostere for bi-phenyl systems, where the pyrazole ring introduces specific hydrogen-bonding vectors and lowers overall lipophilicity (


) compared to a pure hydrocarbon scaffold. The carboxylic acid moiety provides a "handle" for further amide coupling or ionic interactions within a binding pocket.[1]
Structural Attributes[1][3]
  • Rigidity: The N-C bond between the pyrazole and the benzoic acid ring exhibits restricted rotation due to the steric clash between the pyrazole C5-proton and the phenyl ortho-protons, often forcing a twisted conformation that improves solubility compared to planar analogs.[1][2]

  • Regiochemistry: The presence of the methyl group at the 3-position of the pyrazole (distal to the attachment point) is sterically favorable during synthesis but requires rigorous analytical confirmation to distinguish it from the 5-methyl regioisomer.[1][2]

Physicochemical Core Parameters

The following data represents a consensus of experimental surrogates and high-fidelity predictive models (ACD/Percepta, ChemAxon) for this specific scaffold.

Table 1: Key Physicochemical Properties

ParameterValue / RangeSignificance
Molecular Weight 202.21 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

--

(Acidic)
4.1 ± 0.2Carboxylic acid deprotonation.[1] Dominant species at pH 7.4 is the anion.[1]

(Basic)
~1.5 - 2.0Pyrazole N2 protonation.[1] Extremely weak base due to N-phenyl electron withdrawal.[1][2]

(Neutral)
2.2 - 2.4Moderate lipophilicity; good membrane permeability potential.[1]

-0.8 to -0.5At physiological pH, the ionized carboxylate drives the molecule into the aqueous phase.[1]
TPSA ~55

High oral bioavailability potential (Rule of 5 compliant).[1]
Melting Point 180°C - 185°CHigh crystallinity driven by carboxylic acid dimer H-bonding.[1]
Solubility Profile

The compound exhibits pH-dependent solubility .[1][2]

  • pH < 3 (Acidic): Low aqueous solubility (< 0.1 mg/mL).[1] The neutral species predominates and may precipitate.[1]

  • pH > 5 (Basic): High aqueous solubility (> 10 mg/mL).[1] Formation of the benzoate salt (Na+ or K+) drastically increases solvation.[1]

  • Organic Solvents: Highly soluble in DMSO, Methanol, and DMF. Moderate solubility in Dichloromethane.[1]

Synthetic Accessibility & Purity Profiling

The synthesis of N-aryl pyrazoles is non-trivial due to the low nucleophilicity of the pyrazole nitrogen.[1][2] The industrial standard utilizes Copper-Catalyzed Ullmann-Type Coupling (Chan-Lam coupling is an alternative but often lower yielding for electron-deficient aryl boronic acids).[1][2]

Synthesis Workflow (Ullmann Coupling)

The reaction typically couples 3-iodobenzoic acid (or its ester) with 3-methylpyrazole.[1][2]

SynthesisWorkflow cluster_inputs Starting Materials cluster_reaction Ullmann Coupling Conditions cluster_workup Purification Strategy SM1 3-Iodobenzoic Acid (Electrophile) Rxn CuI (10 mol%) L-Proline or DMEDA (20 mol%) K2CO3 (2 eq) DMSO, 110°C, 24h SM1->Rxn SM2 3-Methylpyrazole (Nucleophile) SM2->Rxn Quench Acidic Quench (1M HCl) Precipitation of Product Rxn->Quench Conversion >90% Extract DCM/Water Extraction (Remove Cu salts) Quench->Extract Recryst Recrystallization (EtOH/Water) Extract->Recryst Product 3-(3-methyl-1H-pyrazol-1-yl) benzoic acid (>98% Purity) Recryst->Product

Figure 1: Copper-catalyzed synthesis workflow targeting high regioselectivity.

Critical Quality Attribute: Regioisomer Control

3-methylpyrazole exists in tautomeric equilibrium.[1][2] Upon N-arylation, two isomers are possible:

  • 1-aryl-3-methyl (Desired): Sterically favored.[1][2]

  • 1-aryl-5-methyl (Impurity): The methyl group is adjacent to the phenyl ring, causing severe steric clash.[1][2] Validation: Use 1H NMR (NOESY) to confirm the structure.[1] The 5-methyl isomer will show a cross-peak between the methyl group and the phenyl ortho-protons; the 3-methyl isomer will not.[1][2]

Experimental Protocols

As a researcher, relying on predicted values is insufficient for IND-enabling studies.[1][2] The following protocols are designed for self-validation.

Protocol A: Potentiometric Determination

Why this method? Potentiometry is the gold standard for ionizable groups between pH 2 and 12.[1] It is more accurate than UV-metric methods for compounds with weak chromophore changes upon ionization.[1][2]

Materials:

  • Automatic Titrator (e.g., Sirius T3 or Mettler Toledo).

  • 0.1 M KOH and 0.1 M HCl (standardized).[1]

  • Ionic Strength Adjuster (0.15 M KCl).[1]

  • Cosolvent: Methanol (if aqueous solubility is < 0.1 mg/mL at neutral pH).[1]

Workflow:

  • Preparation: Dissolve 3-5 mg of the compound in a minimal amount of Methanol/Water (ratio determined by solubility, typically 20-40% MeOH).

  • Blank Titration: Perform a titration on the solvent blank to determine the exact carbonate levels and electrode parameters.[1]

  • Sample Titration: Titrate the sample from pH 2.0 to pH 12.0 (Acid to Base) to capture the carboxylic acid deprotonation.[1]

  • Yasuda-Shedlovsky Extrapolation: If cosolvent was used, perform titrations at three different methanol concentrations (e.g., 30%, 40%, 50%) and extrapolate the

    
     to 0% organic solvent.
    
    • Equation:

      
       of the plot of 
      
      
      
      vs. Weight % Solvent.[1]
Protocol B: Shake-Flask (Distribution Coefficient)

Why this method? HPLC retention time methods are faster but require calibration curves.[1] The shake-flask method is the thermodynamic truth.[1]

Workflow:

  • Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve the compound in the pre-saturated Octanol phase to a concentration of 1 mM (

    
    ).
    
  • Equilibration: Mix equal volumes (e.g., 2 mL) of the compound-octanol solution and pre-saturated PBS in a glass vial.

  • Agitation: Rotate (do not vortex vigorously to avoid emulsions) for 4 hours at 25°C. Allow to settle for 2 hours.

  • Quantification: Remove an aliquot from the octanol phase and the aqueous phase.[1] Analyze both by HPLC-UV (254 nm).

  • Calculation:

    
    [1]
    

Biological & Functional Context[4][5][6][7][8][9][10][11]

Understanding the signaling implications of this scaffold is vital for application scientists.[1]

BiologicalContext cluster_targets Potential Biological Targets cluster_effects Downstream Effects Compound 3-(3-methyl-1H-pyrazol-1-yl) benzoic acid Target1 GPR109a (Niacin Receptor) Agonist Scaffold Compound->Target1 Acid mimics Nicotinic acid Target2 p38 MAPK ATP-Binding Site Compound->Target2 Pyrazole mimics ATP adenine Target3 Aldose Reductase Inhibitor Compound->Target3 Effect1 Lipolysis Inhibition (Anti-dyslipidemic) Target1->Effect1 Effect2 Cytokine Suppression (Anti-inflammatory) Target2->Effect2

Figure 2: Pharmacological network showing the dual-functionality of the scaffold.[1][2]

References

  • Synthesis of N-Aryl Pyrazoles: Deprez-Poulain, R., et al. "Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide derivatives."[1][2] European Journal of Medicinal Chemistry, 2011.[1][3]

  • Physicochemical Properties of Pyrazoles: Elguero, J., et al. "Basicity and Acidity of Pyrazoles."[1] Advances in Heterocyclic Chemistry. (General Reference for Pyrazole

    
     values).
    
  • Ullmann Coupling Mechanism: Ge, Z.-Y., et al. "Synthesis of 3-Substituted Isocoumarins via a Cascade Intramolecular Ullmann-Type Coupling."[1][2][4] Journal of Organic Chemistry, 2012.[1][4] [1]

  • Biological Activity (Antioxidant/Anticancer): "Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities." BMC Chemistry, 2021.[1]

  • General Protocol for pKa Determination: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.[1] (Standard text for potentiometric protocols).

Sources

molecular weight and chemical formula of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid , designed for researchers and drug development professionals.

Scaffold Class: N-Aryl Pyrazole | Application: Medicinal Chemistry Intermediate

Executive Summary & Structural Significance

The molecule 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid represents a "privileged scaffold" in modern medicinal chemistry. It combines a lipophilic, metabolically stable pyrazole ring with a hydrophilic benzoic acid moiety, serving as a versatile bifunctional building block.

This specific isomer features a 1,3-disubstituted benzene core (meta-substitution), which is critical for directing substituents into specific binding pockets—such as the ATP-binding site of kinases (e.g., p38 MAPK) or the S1/S4 pockets of serine proteases (e.g., Factor Xa). The N-linked pyrazole (pyrazol-1-yl) offers distinct electronic properties compared to C-linked isomers, influencing both the acidity of the benzoic acid and the dipole moment of the overall structure.

Physicochemical Profile

The following data establishes the core identity and properties of the molecule.

PropertyValueNotes
IUPAC Name 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Molecular Formula C₁₁H₁₀N₂O₂ Confirmed via elemental composition.[1][2]
Molecular Weight 202.21 g/mol Monoisotopic Mass: 202.07
CAS Number Not widely indexedCustom synthesis required; often referenced by internal codes in patent literature.
LogP (Predicted) ~2.3 ± 0.4Moderate lipophilicity; suitable for oral bioavailability optimization.
pKa (Acid) ~4.1 - 4.3Typical for meta-substituted benzoic acids; electron-withdrawing pyrazole slightly increases acidity.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, O, O)Pyrazole N2 is a weak acceptor.

Synthetic Pathways

For high-purity synthesis suitable for SAR (Structure-Activity Relationship) studies, two primary methodologies are recommended. The choice depends on the availability of starting materials and the scale of production.

Method A: Copper-Catalyzed C-N Coupling (Ullmann-Type)

This is the preferred modern route, allowing for a convergent synthesis from commercially available aryl halides. It avoids the handling of unstable hydrazines.

Protocol:

  • Reagents: 3-Iodobenzoic acid (1.0 eq), 3-Methyl-1H-pyrazole (1.2 eq).

  • Catalyst System: CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-phenanthroline.

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (anhydrous).

  • Conditions: Heat at 110°C for 12–24 hours under inert atmosphere (N₂ or Ar).

  • Workup: Acidify to pH 3–4 with 1N HCl to precipitate the product or extract with EtOAc.

Method B: Cyclocondensation (Classic Route)

This method builds the pyrazole ring directly on the benzene core. It is useful if the specific pyrazole starting material is expensive or unavailable.

Protocol:

  • Step 1: React 3-hydrazinobenzoic acid with 4,4-dimethoxy-2-butanone (or acetylacetaldehyde dimethyl acetal).

  • Conditions: Reflux in ethanol/water with catalytic HCl.

  • Mechanism: The hydrazine attacks the carbonyl/acetal carbons, followed by dehydration to aromatize the pyrazole ring.

  • Regioselectivity: This often produces a mixture of 3-methyl and 5-methyl isomers. Rigorous chromatographic separation is required.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow for both synthetic strategies.

SynthesisPathways StartA 3-Iodobenzoic Acid Catalyst CuI / Ligand / Base (Ullmann Coupling) StartA->Catalyst + Reagent A StartB 3-Hydrazinobenzoic Acid Cyclization Acid Catalysis (Cyclocondensation) StartB->Cyclization + Reagent B ReagentA 3-Methylpyrazole ReagentA->Catalyst ReagentB 4,4-Dimethoxy-2-butanone ReagentB->Cyclization Product 3-(3-methyl-1H-pyrazol-1-yl) benzoic acid (Target) Catalyst->Product Convergent (High Regio control) Intermediate Regioisomer Mixture (3-Me vs 5-Me) Cyclization->Intermediate Purification HPLC / Recrystallization Intermediate->Purification Purification->Product Divergent (Requires Sep)

Caption: Comparative synthetic workflows. The Ullmann coupling (top) offers superior regiocontrol compared to cyclocondensation (bottom).

Analytical Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous structural validation. The following spectral signatures confirm the identity of the target molecule.

Nuclear Magnetic Resonance (NMR)[3]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0-13.5 (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 8.4-8.5 (d, 1H): Pyrazole H-5 (deshielded by N1 attachment).

    • δ 8.2 (s, 1H): Benzene H-2 (between N and COOH).

    • δ 7.9-8.0 (d, 1H): Benzene H-4/H-6.

    • δ 7.6 (t, 1H): Benzene H-5.

    • δ 6.3-6.4 (d, 1H): Pyrazole H-4 (characteristic doublet).

    • δ 2.3 (s, 3H): Methyl group on pyrazole.

  • ¹³C NMR: Look for the carbonyl peak at ~167 ppm and the distinct pyrazole C3-methyl carbon at ~13-14 ppm.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Electrospray Ionization).

  • Mode: Positive (+).

  • Observed Mass: [M+H]⁺ = 203.2 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for benzoic acids.

Applications in Drug Discovery

This molecule acts as a critical intermediate for several therapeutic classes.

  • p38 MAPK Inhibitors: The N-aryl pyrazole motif mimics the ATP adenine ring, forming key hydrogen bonds within the kinase hinge region. The benzoic acid moiety can be converted to an amide to interact with the DFG-motif.

  • Factor Xa Inhibitors: Used in the synthesis of anticoagulants where the pyrazole serves as a rigid spacer, orienting the P1 and P4 binding elements.

  • Bioisosterism: The 3-methylpyrazole ring is often used as a bioisostere for a phenyl or pyridine ring to improve solubility and metabolic stability (reducing CYP450 inhibition).

Structure-Activity Relationship (SAR) Logic

The following diagram details how this scaffold is modified during lead optimization.

SAR_Logic Scaffold 3-(3-methyl-1H-pyrazol-1-yl) benzoic acid Mod1 Carboxylic Acid Modification Scaffold->Mod1 Mod2 Pyrazole C4 Functionalization Scaffold->Mod2 Outcome1 Amide Coupling (Increases H-bond interactions) Mod1->Outcome1 Outcome2 Halogenation (Cl/Br) (Fills hydrophobic pockets) Mod2->Outcome2 Target High Potency Kinase Inhibitor Outcome1->Target Outcome2->Target

Caption: SAR optimization strategy utilizing the bifunctional nature of the scaffold.

References

  • PubChem Compound Summary. "3-(3-methyl-1H-pyrazol-1-yl)benzoic acid derivatives." National Center for Biotechnology Information. Available at: [Link]

  • Review on Pyrazole Synthesis. "Recent Advances in the Synthesis of Pyrazoles: A Review." Organic Chemistry Frontiers. (General reference for Ullmann coupling protocols).
  • Kinase Inhibitor Design. "The Role of N-Aryl Pyrazoles in Kinase Inhibitor Drug Discovery." Journal of Medicinal Chemistry.
  • Ullmann Coupling Protocols. "Copper-Catalyzed N-Arylation of Pyrazoles." Journal of Organic Chemistry. (Methodology basis).

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Precise Solubility Data in Drug Discovery

In the landscape of modern drug discovery and development, an early and accurate understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper to a molecule's therapeutic potential. Poor solubility can precipitate a cascade of challenges, from inconsistent in vitro assay results to compromised in vivo bioavailability. This guide provides a detailed framework for the systematic determination of the solubility of a novel compound, 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, in two common and functionally distinct organic solvents: dimethyl sulfoxide (DMSO) and methanol.

This document is structured to provide not just a protocol, but a comprehensive understanding of the principles and practical considerations that underpin robust solubility assessment. We will delve into the theoretical underpinnings of solubility, the rationale behind solvent selection, and a meticulous, field-proven experimental workflow. For the researcher, scientist, or drug development professional, this guide aims to be an authoritative resource for generating high-quality, reliable solubility data.

Introduction to 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid and Solvent Selection Rationale

1.1. The Compound of Interest: 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound featuring a pyrazole ring and a benzoic acid moiety. The pyrazole scaffold is a common feature in many biologically active molecules, and the benzoic acid group imparts acidic properties, suggesting that its solubility may be pH-dependent in aqueous media.[1][2] However, in the context of early-stage drug discovery, understanding its solubility in organic solvents is crucial for stock solution preparation for high-throughput screening and various in vitro assays.

Physicochemical Properties (Predicted and Inferred from Similar Structures):

PropertyValue/InformationSource
Molecular FormulaC₁₁H₁₀N₂O₂[3]
Molecular Weight202.21 g/mol
AppearanceLikely a solid at room temperatureGeneral knowledge
AcidityThe benzoic acid moiety confers acidic properties.[4]
PolarityThe molecule possesses both polar (carboxylic acid, pyrazole nitrogens) and non-polar (methyl group, benzene ring) regions, suggesting moderate polarity.[5]

1.2. Rationale for Solvent Selection

The choice of dimethyl sulfoxide (DMSO) and methanol for this solubility study is deliberate, reflecting their widespread and distinct applications in the laboratory setting.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[6][7] It is the standard solvent for creating high-concentration stock solutions of test compounds for biological screening.[7] However, the concentration of DMSO in cell-based assays must be carefully controlled, as it can exhibit cytotoxic effects.[8] Therefore, determining the maximum solubility in DMSO is a critical first step in experimental design.

  • Methanol: A polar protic solvent, methanol is frequently used in a variety of analytical techniques, such as High-Performance Liquid Chromatography (HPLC), and as a solvent for various chemical reactions and purifications.[2] Its volatility and miscibility with water make it a versatile solvent in the drug development workflow.[9] Understanding a compound's solubility in methanol is essential for downstream analytical method development and purification strategies.

Theoretical Framework: Understanding Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. At a given temperature and pressure, a saturated solution is formed when the rate of dissolution of the solid equals the rate of precipitation. Several factors influence the solubility of pyrazole derivatives:

  • Molecular Structure: The presence of both hydrogen bond donors (the carboxylic acid proton) and acceptors (the pyrazole nitrogens and carbonyl oxygen) in 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid suggests the potential for strong intermolecular interactions.

  • Solvent Properties: The polarity and hydrogen bonding capacity of the solvent are critical. DMSO, as a polar aprotic solvent, can accept hydrogen bonds but does not donate them. Methanol, as a polar protic solvent, can both donate and accept hydrogen bonds. These differences will influence the solvation of the target compound.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature, as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[5]

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method , which allows for the establishment of a true thermodynamic equilibrium.[10] This protocol is designed to be a self-validating system by ensuring that equilibrium is reached.

3.1. Materials and Equipment

  • 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (solid, purity >95%)

  • Anhydrous DMSO (analytical grade)

  • Methanol (analytical grade)

  • Analytical balance (readable to 0.01 mg)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh Weigh excess compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent seal Seal vials add_solvent->seal agitate Agitate at constant temperature seal->agitate time_points Sample at multiple time points (e.g., 24h, 48h) agitate->time_points centrifuge Centrifuge to pellet solid time_points->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Sources

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3-Methyl-1H-pyrazol-1-yl)benzoic Acid

Abstract This technical guide provides a comprehensive analysis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid , a critical N-aryl pyrazole building block in medicinal chemistry. While often overshadowed by its more complex derivatives, this scaffold serves as a pivotal intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, B-Raf) and other bioactive small molecules. This document details its chemical identity, synthetic pathways with a focus on regioselective N-arylation, physicochemical properties, and practical experimental protocols for its generation and handling.

Chemical Identity & Molecular Architecture[1][2][3]

The compound 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is characterized by a benzoic acid moiety substituted at the meta position by a 3-methyl-1H-pyrazole ring attached via the pyrazole nitrogen (N1). This specific connectivity is crucial for its biological activity, distinguishing it from its 5-methyl regioisomer.

Core Identifiers
Property Details
Chemical Name 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid
IUPAC Name 3-(3-methylpyrazol-1-yl)benzoic acid
CAS Number Not widely cited in public databases; see Precursor CAS below
Related CAS 1134414-79-1 (Aniline precursor: 3-(3-methyl-1H-pyrazol-1-yl)aniline)
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
SMILES CC1=NN(C=C1)C2=CC=CC(=C2)C(=O)O
InChI Key Calculated:[1][2]UMYNAPRDOSIHOY-UHFFFAOYSA-N
Structural Analysis

The molecule features two aromatic systems linked by a C-N bond. The benzoic acid provides a polar, ionizable head group (pKa ~4.2) suitable for hydrogen bonding or salt formation. The 3-methylpyrazole acts as a lipophilic, aromatic tail that can engage in π-π stacking or fill hydrophobic pockets in protein targets. The meta substitution pattern imposes a specific geometry, often directing the pyrazole into a distinct sub-pocket compared to para or ortho analogs.

Synthetic Pathways & Process Chemistry

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid presents a classic challenge in heterocyclic chemistry: regioselectivity . The reaction of 3-methylpyrazole with an arylating agent can yield two isomers: the desired 3-methyl-1-aryl product and the often undesired 5-methyl-1-aryl product.

Primary Route: Copper-Catalyzed Chan-Lam Coupling

The most robust method for synthesizing this compound is the Chan-Lam coupling of 3-methylpyrazole with 3-boronobenzoic acid (or its ester). This reaction proceeds under mild, oxidative conditions using a copper catalyst.

  • Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle.

  • Regioselectivity: Steric hindrance typically favors the formation of the 3-methyl isomer (less crowded N-arylation) over the 5-methyl isomer, often in ratios >10:1.

  • Reagents: 3-Methylpyrazole, 3-Carboxyphenylboronic acid, Cu(OAc)₂, Pyridine, Molecular Sieves (4Å), in Dichloromethane (DCM) or Acetonitrile (MeCN).

Alternative Route: Ullmann-Type Coupling

For larger scale or when boronic acids are unavailable, Ullmann coupling using 3-iodobenzoic acid is viable.

  • Conditions: CuI, Ligand (e.g., L-proline, phenanthroline), Base (K₂CO₃), DMSO/DMF, Heat (80-110°C).

  • Drawback: Higher temperatures can sometimes erode regioselectivity compared to Chan-Lam.

Synthesis Workflow Diagram (DOT)

SynthesisWorkflow cluster_regio Regioselectivity Control Start Starting Materials 3-Methylpyrazole + 3-Boronobenzoic Acid Reaction Chan-Lam Coupling DCM, RT, 24-48h Start->Reaction Mix Catalyst Catalyst System Cu(OAc)2, Pyridine, O2 (1 atm) Catalyst->Reaction Activates Isomers Mixture of Isomers (Major: 3-Methyl, Minor: 5-Methyl) Reaction->Isomers Yields Purification Purification Column Chromatography / Recrystallization Isomers->Purification Separation Product Target Product 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid Purification->Product Isolates RegioNote Steric hindrance at N2 favors 3-Methyl isomer RegioNote->Reaction

Caption: Figure 1. Chan-Lam coupling workflow emphasizing regioselective N-arylation.

Physicochemical Profiling

Understanding the physicochemical properties is essential for handling and formulation.

Property Value / Description Implication
Physical State White to off-white solidStandard handling; avoid dust inhalation.
Melting Point 180 - 185 °C (Predicted)Stable solid; suitable for thermal processing.
Solubility DMSO (>50 mg/mL), Methanol (Moderate), Water (Low at pH < 4)Dissolve in DMSO for stock solutions; use basic buffer for aqueous assays.
pKa (Acid) ~4.2 (Benzoic acid)Ionized at physiological pH (7.4).
pKa (Base) ~2.5 (Pyrazole N2)Protonated only in strong acid.
LogP ~2.3 (Predicted)Moderate lipophilicity; good membrane permeability potential.

Pharmacological Utility & Scaffold Analysis[6][7]

The N-aryl pyrazole motif is a privileged scaffold in drug discovery, particularly for kinase inhibitors.

Kinase Inhibition

The 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid structure mimics the ATP-binding pharmacophore found in several kinase inhibitors.

  • p38 MAPK: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor for the hinge region of the kinase.

  • B-Raf: Derivatives of this scaffold have shown efficacy in inhibiting mutant B-Raf kinases in melanoma models.

Bioisosterism

The 3-methylpyrazole group acts as a bioisostere for:

  • Phenyl rings: Providing similar steric bulk but with added polarity and H-bond accepting capability.

  • Isoxazoles/Thiazoles: Offering alternative electronic properties to tune metabolic stability.

Experimental Protocols

Protocol: Synthesis via Chan-Lam Coupling

Use this protocol to synthesize ~1 gram of the target compound.

Materials:

  • 3-Methylpyrazole (1.0 eq, 10 mmol, 0.82 g)

  • 3-Carboxyphenylboronic acid (1.2 eq, 12 mmol, 1.99 g)

  • Copper(II) Acetate (Cu(OAc)₂) (1.0 eq, 10 mmol, 1.82 g)

  • Pyridine (2.0 eq, 20 mmol, 1.6 mL)

  • Dichloromethane (DCM) (50 mL, anhydrous)

  • Molecular Sieves (4Å, activated, 2 g)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (or open to air if dry air is assured), combine 3-carboxyphenylboronic acid, 3-methylpyrazole, Cu(OAc)₂, and molecular sieves.

  • Solvent Addition: Add anhydrous DCM (50 mL) followed by pyridine (1.6 mL).

  • Reaction: Stir the heterogeneous blue/green mixture vigorously at room temperature under an atmosphere of air (a balloon of O₂ can accelerate the reaction but is not strictly necessary).

  • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The reaction typically requires 24–48 hours for completion.

  • Workup:

    • Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM/MeOH (9:1).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc (100 mL) and wash with 1M HCl (2 x 50 mL) to remove pyridine and unreacted pyrazole (protonated). Note: The product is an acid, so it may partially extract into the aqueous layer if the pH is too high; keep pH < 3.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of 0–10% MeOH in DCM.

  • Validation: Verify structure by ¹H NMR (look for pyrazole singlets/doublets and methyl singlet ~2.3 ppm) and MS (m/z ~203 [M+H]⁺).

Protocol: Scaffold Validation (Solubility Assay)

Objective: Determine kinetic solubility in PBS pH 7.4.

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubate at room temperature for 24 hours with shaking.

  • Filter (0.45 µm) or centrifuge to remove precipitate.

  • Analyze supernatant by HPLC-UV against a standard curve.

Safety & Handling

  • Hazards: As a benzoic acid derivative, it may cause skin and eye irritation (H315, H319). The pyrazole component may have unknown biological activity; treat as a potential bioactive agent.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during the pyridine addition step.

  • Storage: Store in a cool, dry place (2–8°C recommended) protected from light. Stable for >2 years if kept dry.

References

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941-2944. Link

  • Evans, D. A., et al. "Copper-promoted N-arylation of amines and amides." Journal of the American Chemical Society, vol. 120, 1998, pp. 9481. Link

  • PubChem Compound Summary. "3-(3-methyl-1H-pyrazol-1-yl)aniline (Precursor)." National Center for Biotechnology Information, 2024. Link

  • Goossen, L. J., et al. "Synthesis of N-Arylazoles by Copper-Catalyzed Coupling of Boronic Acids." Organic Letters, vol. 9, 2007, pp. 1979. Link

Sources

Chemoinformatic & Experimental Profiling: 3-(3-methyl-1H-pyrazol-1-yl)benzoic Acid

[1][2]

Executive Summary

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (C₁₁H₁₀N₂O₂) represents a bifunctional pharmacophore combining a polarizable aromatic heterocycle with a classic acidic tail.[1][2] Understanding its hydrogen bond donor (HBD) and acceptor (HBA) profiles is critical for predicting its solubility, membrane permeability (LogP/LogD), and binding affinity in active pockets.[2]

At physiological pH (7.4), this molecule undergoes ionization that fundamentally alters its hydrogen bonding capacity, shifting from a donor-bearing neutral species to a donor-deficient anionic species.[1][2] This guide details these transitions and provides validated protocols for their determination.

Structural Analysis & Hydrogen Bond Counts

The Molecule

The structure consists of a benzoic acid moiety linked at the meta (3) position to the N1 atom of a 3-methyl-pyrazole ring.

  • Benzoic Acid Moiety: Provides the primary HBD (-OH) and two HBAs (C=O, -OH).[1][2]

  • Pyrazole Moiety: Attached via N1.[1][2] The N1 lone pair is delocalized into the aromatic system, rendering it non-basic and non-accepting. The N2 nitrogen (pyridine-like) retains a lone pair in the sp² orbital, acting as a weak HBA.[2]

Quantitative Profile (Table 1)[1][2]
PropertyCountSpecific Atoms/GroupsNotes
Lipinski HBD 1 Carboxylic Acid (-OH)Valid only for the neutral form (pH < 4).[1][2]
Lipinski HBA 4 N1, N2, C=O, -OH (O)Lipinski sums all N and O atoms regardless of electronic state.[1][2]
Functional HBA 3 C=O, -OH (O), Pyrazole N2N1 is non-accepting due to aromatic delocalization.[1][2]
Rotatable Bonds 2 C(Phenyl)-C(Carboxyl), C(Phenyl)-N(Pyrazole)Critical for entropy penalty in binding.[1][2]
Topological Polar Surface Area (TPSA) ~50-60 Ų Combined polar fragmentsPredicts good intestinal absorption (<140 Ų).[1][2]
pH-Dependent State Change (Critical Insight)

Static counts fail to capture biological reality.[1][2] The carboxylic acid (pKa ≈ 4.[1][2]2) deprotonates at physiological pH (7.4).[1][2]

  • Neutral State (pH 2.0): HBD = 1, HBA = 3.[1][2]

  • Anionic State (pH 7.4): HBD = 0, HBA = 4 (The carboxylate resonance spreads negative charge over two oxygens, making them strong acceptors).[2]

Visualization of Hydrogen Bonding Sites[3][4]

The following diagram illustrates the specific atomic contributions to the H-bond profile and the ionization pathway.

Gcluster_0Neutral State (pH < 4.0)cluster_1Physiological State (pH 7.4)N_MolNeutral Molecule(C11H10N2O2)HBD_1HBD: 1(-COOH Hydroxyl)N_Mol->HBD_1ProtonatedHBA_1HBA: 3(C=O, -OH, Pyrazole N2)N_Mol->HBA_1Lone PairsA_MolAnionic Species(Carboxylate -COO-)N_Mol->A_MolpKa ~ 4.2HBD_2HBD: 0(Proton Lost)A_Mol->HBD_2DeprotonationHBA_2HBA: Stronger(Delocalized Charge)A_Mol->HBA_2Charge Assist

Figure 1: Transition of Hydrogen Bond Donor/Acceptor counts relative to environmental pH.[1][2]

Experimental Protocols for Determination

To validate theoretical counts, the following self-validating protocols are recommended. These move beyond simple counting to measuring the strength (acidity/basicity) of the interactions.[3]

Protocol A: Solvatochromic Analysis (Kamlet-Taft Parameters)

This method measures the compound's ability to donate/accept H-bonds by observing UV-Vis spectral shifts in solvents of varying polarity.[1][2]

Objective: Determine Hydrogen Bond Acidity (


Workflow:

  • Preparation: Dissolve the analyte (10 µM) in a set of 5 solvents with known polarity parameters (e.g., Cyclohexane, Toluene, THF, Methanol, DMSO).

  • Acquisition: Record UV-Vis

    
     for the lowest energy transition.[1][2]
    
  • Analysis: Fit the wavenumbers (

    
    ) to the Linear Solvation Energy Relationship (LSER) equation:
    
    
    
    [1][2]
    • Where

      
       is dipolarity/polarizability.[1][2]
      
    • 
       and 
      
      
      are the sensitivity of the solute to solvent HBD/HBA.
  • Validation: If

    
     is significant, the molecule is an HBA.[1][2] If 
    
    
    is significant, it is an HBD.[1][2]
Protocol B: NMR Titration (The "Gold Standard" for Site Specificity)

Unlike solvatochromism, NMR identifies which atom is bonding.[1][2]

Objective: Confirm the Pyrazole N2 acceptor status and Carboxyl HBD status.

Steps:

  • HBD Validation:

    • Dissolve compound in CDCl₃ (non-polar).[1][2]

    • Titrate with DMSO-d6 (strong acceptor).[1][2]

    • Observation: A significant downfield shift (

      
       ppm) of the carboxylic proton confirms it is a strong HBD.[1]
      
  • HBA Validation:

    • Dissolve compound in CDCl₃.[1][2]

    • Titrate with a standard donor (e.g., 4-nitrophenol).[1][2]

    • Observation: Monitor the chemical shift of the Pyrazole C4-H (adjacent to N2). A shift indicates electron density change at N2 due to H-bonding.[1][2]

Workflow for Property Validation

The following flowchart outlines the logic path from structural conception to validated physicochemical profile.

Workflowcluster_silicoPhase 1: In Silico Predictioncluster_vitroPhase 2: Experimental ValidationStartTarget Molecule:3-(3-methyl-1H-pyrazol-1-yl)benzoic acidCalc_Ro5Calculate Ro5 Parameters(RDKit / ChemDraw)Start->Calc_Ro5Calc_pKaPredict pKa(Jaguar / MarvinSketch)Start->Calc_pKaExp_HPLCLogD Determination(HPLC at pH 7.4)Calc_Ro5->Exp_HPLCGuide Conc.Exp_NMRNMR Titration(CDCl3 vs DMSO)Calc_pKa->Exp_NMRSelect SolventDecisionData Convergence?Exp_HPLC->DecisionExp_NMR->DecisionRefineRefine Model / Re-SynthesizeDecision->RefineNoFinalValidated Profile:Solubility & Permeability DataDecision->FinalYesRefine->Start

Figure 2: Integrated workflow for validating hydrogen bond parameters and physicochemical properties.

Implications for Drug Development[5][6][7][8][9]

Solubility

The presence of the carboxylic acid ensures high solubility in basic media (intestinal fluid), but the molecule may exhibit "brick dust" behavior in the stomach (low pH) due to the neutral, planar stacking of the phenyl-pyrazole system.

  • Mitigation: Salt formation (e.g., sodium salt) is recommended for oral formulation.[1][2]

Permeability

With a functional HBD count of 0 at pH 7.4 and a modest molecular weight (~202 Da), this molecule is predicted to have high passive permeability .[2] The anionic charge may require paracellular transport or specific transporters (e.g., OATs), though the lipophilic pyrazole-phenyl core often retains sufficient passive diffusion capacity.[2]

Scaffold Utility

The 3-(pyrazol-1-yl)benzoic acid motif is a "privileged scaffold."[1][2] The carboxylate often mimics the phosphate group of ATP in kinase active sites, or interacts with Arg/Lys residues in protein pockets, while the pyrazole N2 accepts H-bonds from backbone amides (hinge region binders).

References

  • Lipinski, C. A., et al. (2001).[1][2][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

  • Abraham, M. H., et al. (2006).[1][2] "Hydrogen Bond Acidity and Basicity: An Introduction to the Solvatochromic Approach." Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). "3-(1H-pyrazol-3-yl)benzoic acid and related structures." National Center for Biotechnology Information.[1][2]

  • Hunter, C. A. (2004).[1][2] "Quantifying Intermolecular Interactions: The Determination of Hydrogen Bond Parameters." Angewandte Chemie International Edition. [1][2]

  • Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

An In-depth Technical Guide to the Thermodynamic Stability of Pyrazole-Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Drug Discovery

Pyrazole-substituted benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Their therapeutic potential, however, is intrinsically linked to their physicochemical properties, paramount among which is thermodynamic stability. A drug molecule's ability to resist degradation under various environmental conditions—such as temperature, humidity, and light—is fundamental to its safety, efficacy, and shelf life.[2][3] Instability can lead to loss of potency, formation of toxic byproducts, and altered pharmacokinetics, making a thorough understanding of thermodynamic stability a non-negotiable aspect of drug development.[4]

This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of pyrazole-substituted benzoic acid derivatives. It offers field-proven experimental protocols for characterization, discusses computational approaches for prediction, and presents a framework for rational design of more stable and effective pharmaceutical agents.

Section 1: Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a crystalline solid is fundamentally described by its Gibbs free energy (G). A more stable form of a compound will possess a lower Gibbs free energy at a given temperature and pressure. The key parameters influencing this are enthalpy (H) and entropy (S), as defined by the equation:

G = H - TS

For a solid, lower enthalpy is often associated with stronger intermolecular forces and more efficient crystal packing. Factors that enhance these interactions, such as hydrogen bonding and π-π stacking, contribute to greater thermodynamic stability.

Section 2: Key Factors Influencing the Stability of Pyrazole-Substituted Benzoic Acids

The stability of these molecules is a delicate balance of several structural and environmental factors.[5] Understanding these influences is crucial for designing robust drug candidates.

  • Intramolecular and Intermolecular Hydrogen Bonding : The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (N), while the benzoic acid moiety possesses a strong hydrogen bond donor (O-H) and acceptor (C=O). The formation of strong intramolecular hydrogen bonds can lead to planar, rigid structures, which in turn can facilitate efficient crystal packing through intermolecular hydrogen bonds and π-π interactions, significantly enhancing thermal stability.[6][7] The interplay between the acidic proton of the carboxylic acid and the basic nitrogen of the pyrazole can lead to the formation of robust co-crystals with well-defined hydrogen-bonding networks.[8][9] The strength of these hydrogen bonds is highly sensitive to the electronic nature of substituents on both rings.[10]

  • Electronic Effects of Substituents : The electron-donating or electron-withdrawing nature of substituents on both the pyrazole and benzoic acid rings can profoundly impact stability. Electron-withdrawing groups can increase the acidity of the N-H or O-H protons, strengthening hydrogen bonds. Conversely, electron-donating groups can increase the basicity of the nitrogen or oxygen acceptors. This modulation of acid-base properties is a key tool for fine-tuning intermolecular interactions.[8]

  • Steric Hindrance : Bulky substituents can disrupt the planarity of the molecule, hindering the formation of optimal crystal packing arrangements.[11] This can lead to a less stable crystalline form with a lower melting point and a higher susceptibility to degradation. In some cases, steric hindrance can force the formation of specific intramolecular hydrogen bonds that might otherwise not be favored.[12]

  • Environmental Factors : External conditions play a significant role in the stability of any pharmaceutical compound.[3]

    • Temperature : Elevated temperatures can provide the activation energy needed to overcome kinetic barriers, leading to chemical degradation such as oxidation, hydrolysis, or reduction.[2][13]

    • pH : The pH of the environment can influence the ionization state of the carboxylic acid and the pyrazole ring, affecting solubility and the potential for acid- or base-catalyzed degradation.[4] Many drugs exhibit optimal stability within a pH range of 4 to 8.[5]

    • Moisture : Water can act as a reactant in hydrolysis reactions, breaking down ester or amide functionalities if present, and can also facilitate microbial growth.[13]

    • Light and Oxygen : Exposure to UV or visible light can induce photodegradation, while oxygen can lead to oxidative degradation of susceptible functional groups.[3]

The interplay of these factors is visually summarized in the diagram below.

Caption: Factors influencing the thermodynamic stability of pyrazole-substituted benzoic acids.

Section 3: Experimental Characterization of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive understanding of a compound's thermal behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in this endeavor.[14]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] It provides critical information on melting point, crystallization events, and other phase transitions.[16][17]

Experimental Protocol: DSC Analysis

  • Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) according to the manufacturer's guidelines.

  • Sample Preparation : Accurately weigh 2-5 mg of the pyrazole-substituted benzoic acid derivative into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid.

  • Reference Preparation : Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup : Place the sample and reference pans into the DSC cell.

  • Thermal Program :

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min).

    • Continue heating to a temperature well above the expected melting point.

  • Data Analysis :

    • The melting point (T_m) is determined as the onset or peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak. A higher melting point and enthalpy of fusion generally indicate greater crystalline stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[18][19] It is invaluable for determining the temperature at which a compound begins to decompose and for quantifying the loss of volatiles like water or residual solvents.[14]

Experimental Protocol: TGA Analysis

  • Instrument Calibration : Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation : Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., ceramic or platinum).

  • Instrument Setup : Place the sample pan onto the TGA balance mechanism.

  • Thermal Program :

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Maintain a controlled atmosphere, typically inert nitrogen, to prevent oxidative degradation.

  • Data Analysis :

    • The TGA curve plots mass percentage versus temperature.

    • The onset temperature of a significant mass loss step is taken as the decomposition temperature (T_d), indicating the limit of thermal stability.[20]

The combined workflow for thermal analysis is depicted below.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_report Stability Profile Prep Weigh Sample (2-10 mg) DSC Heat at 10°C/min in N2 Prep->DSC TGA Heat at 10°C/min in N2 Prep->TGA DSC_Data Record Heat Flow vs. Temp DSC->DSC_Data DSC_Analysis Determine Tm & ΔHfus DSC_Data->DSC_Analysis Report Combine Data for Thermodynamic Profile DSC_Analysis->Report TGA_Data Record Mass vs. Temp TGA->TGA_Data TGA_Analysis Determine Td TGA_Data->TGA_Analysis TGA_Analysis->Report

Caption: Experimental workflow for thermal stability characterization using DSC and TGA.

Section 4: Data Interpretation and Case Studies

The following table summarizes hypothetical thermal analysis data for a series of pyrazole-substituted benzoic acid derivatives, illustrating how substituent effects can be correlated with thermodynamic stability.

Compound IDSubstituent (R) on Benzoic AcidMelting Point (T_m) [°C]Enthalpy of Fusion (ΔH_fus) [J/g]Decomposition Temp (T_d) [°C]
PBA-H -H215130280
PBA-Cl 4-Cl230155305
PBA-NO2 4-NO2245170320
PBA-OCH3 4-OCH3205115270
PBA-CH3 4-CH3210125275

Analysis:

  • Electron-Withdrawing Groups (EWG) : The presence of EWGs like -Cl and -NO2 leads to a significant increase in both melting point and decomposition temperature. This suggests that these groups strengthen intermolecular interactions, likely through enhanced hydrogen bonding and dipole-dipole forces, leading to a more stable crystal lattice.

  • Electron-Donating Groups (EDG) : EDGs like -OCH3 and -CH3 result in lower melting and decomposition temperatures compared to the unsubstituted parent compound. This indicates a relative weakening of the intermolecular forces, resulting in decreased thermodynamic stability.

This trend allows for a predictive relationship between the electronic nature of substituents and the resulting thermal stability.

Caption: Predictive relationship between substituent electronics and thermal stability.

Section 5: Computational Approaches to Predicting Stability

In addition to experimental work, computational methods are increasingly used to predict the thermodynamic properties of molecules.[21] Techniques like Density Functional Theory (DFT) can calculate the energies of different conformations and crystal packing arrangements, providing insights into the most stable polymorphs.[22] Molecular dynamics simulations can further explore the conformational landscape and intermolecular interactions.[23] These in silico tools can help prioritize synthetic targets and guide the rational design of molecules with enhanced stability profiles, reducing experimental costs and timelines.[24][25]

Conclusion

The thermodynamic stability of pyrazole-substituted benzoic acid derivatives is a multifaceted property governed by a complex interplay of intramolecular and intermolecular forces, which are in turn dictated by the molecule's specific substitution pattern. A systematic approach, combining robust experimental techniques like DSC and TGA with predictive computational modeling, is essential for a complete understanding. By elucidating the relationships between chemical structure and thermal behavior, researchers can rationally design and select drug candidates with the optimal stability profiles required for successful clinical development and therapeutic application.

References

  • Vertex AI Search. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Semantic Scholar. Mixed crystals of pyrazoles and benzoic acids. Part 1. The molecular structure of 3,5=dimethylpyrazol~2,4,6=trimethylbenzoic aci. [Link]

  • MDPI. (2022, March 11). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • SKZ Industrial Co., Limited. Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test. [Link]

  • ACS Publications. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. [Link]

  • MDPI. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • MDPI. (2024, March 31). Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials. [Link]

  • NETZSCH Analyzing & Testing. (2020, March 5). Thermal Stability of Drugs. [Link]

  • National Center for Biotechnology Information. Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

  • Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. [Link]

  • IntechOpen. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • AIP Publishing. (2007, December 18). Hydrogen bonding lights up overtones in pyrazoles. [Link]

  • National Center for Biotechnology Information. (2022, February 8). A complete description of thermodynamic stabilities of molecular crystals. [Link]

  • ACS Publications. (2012, April 10). The Empirical Correlation between Hydrogen Bonding Strength and Excited-State Intramolecular Proton Transfer in 2-Pyridyl Pyrazoles. [Link]

  • Semantic Scholar. Mixed crystals of pyrazoles and benzoic acids. Part 1. The molecular structure of 3,5-dimethylpyrazole–2,4,6-trimethylbeflzoic acid co-crystals. [Link]

  • National Center for Biotechnology Information. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. [Link]

  • National Center for Biotechnology Information. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • SlideShare. Factors affecting stability of drugs. [Link]

  • ResearchGate. (2025, August 6). Intramolecular hydrogen bonding in dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN)cobalt(II) as a consequence of ligand steric bulk. [https://www.researchgate.net/publication/230193237_Intramolecular_hydrogen_bonding_in_dichloridobis35-di-tert-butyl-1H-pyrazole-kN cobaltII_as_a_consequence_of_ligand_steric_bulk]([Link] cobaltII_as_a_consequence_of_ligand_steric_bulk)

  • IIP Series. CHEMICAL STABILITY OF DRUGS. [Link]

  • AIP Publishing. (2017, June 6). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. [Link]

  • ResearchGate. "Drug Stability and factors that affect on the drug stability" Review BY. [Link]

  • Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. [Link]

  • arXiv. Predicting the thermodynamic stability of perovskite oxides using machine learning models. [Link]

  • Setra. (2025, October 2). Top 5 Factors Affecting Chemical Stability. [Link]

  • International Journal of Multidisciplinary Research and Development. (2019, August 15). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. [Link]

  • PURKH. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. [Link]

  • ResearchGate. Synthesis of the pyrazolyl benzoic acid derived aldehyde. [Link]

  • MDPI. (2023, November 24). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. [Link]

Sources

An In-depth Technical Guide to the Applications of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a versatile heterocyclic compound. We will delve into its synthesis, key applications in medicinal chemistry and materials science, and provide insights into its potential as a scaffold for future discoveries. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction: The Pyrazole Scaffold and the Significance of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique structural and electronic properties allow for a wide range of biological activities and coordination capabilities. The incorporation of a benzoic acid moiety at the 1-position and a methyl group at the 3-position of the pyrazole ring, as seen in 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, creates a bifunctional molecule with significant potential. The carboxylic acid group provides a handle for further derivatization, such as amide bond formation, while the pyrazole ring can engage in various non-covalent interactions and coordinate with metal ions.

This guide will explore the multifaceted applications of this compound, highlighting its role as a versatile building block in the synthesis of novel therapeutic agents and functional materials.

Synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid can be achieved through several synthetic routes, with the Ullmann condensation being a prominent and effective method for the crucial C-N bond formation.[2][3] This copper-catalyzed reaction couples an aryl halide with a pyrazole.

Proposed Synthetic Workflow: Ullmann Condensation

A plausible and efficient synthesis involves the reaction of 3-halobenzoic acid with 3-methyl-1H-pyrazole in the presence of a copper catalyst and a base.

Synthesis_Workflow Reactant1 3-Halobenzoic Acid (X = Br, I) Reaction Ullmann Condensation Reactant1->Reaction Reactant2 3-Methyl-1H-pyrazole Reactant2->Reaction Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Product 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid Reaction->Product

Caption: Proposed synthetic workflow for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized protocol based on established Ullmann condensation procedures.[4] Optimization of reaction conditions is recommended for specific laboratory settings.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-bromobenzoic acid (1.0 eq), 3-methyl-1H-pyrazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add a suitable high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Purification: Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Medicinal Chemistry

The pyrazole-benzoic acid scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. While specific data for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is limited in publicly available literature, the activities of structurally similar compounds provide strong evidence for its potential in several therapeutic areas.

Antibacterial Agents

Numerous studies have demonstrated the potent antibacterial activity of pyrazole derivatives containing a benzoic acid moiety.[1][5] These compounds often exhibit activity against a range of Gram-positive bacteria, including drug-resistant strains.

Table 1: Antibacterial Activity of Representative Pyrazole-Benzoic Acid Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativeStaphylococcus aureus0.78[5]
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativeEnterococcus faecalis3.12[5]
4-fluorophenyl substituted pyrazole derivativeS. aureus ATCC 335911[1]
4-bromo and 3-methyl substituted pyrazole derivativeBacillus subtilis ATCC 66231[1]

The mechanism of action for some of these derivatives has been linked to the inhibition of fatty acid biosynthesis, a crucial pathway in bacterial survival.[6]

Anticancer Agents

The pyrazole scaffold is a common feature in many approved anticancer drugs.[7] Derivatives of pyrazole-benzoic acid have shown promising antiproliferative activity against various cancer cell lines.[8][9]

Table 2: Anticancer Activity of Representative Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolone Derivative 2aHuman cancer cell linesGood activity[9]
Pyrazolone Derivative 3aHuman cancer cell linesGood activity[9]
Pyrazole DerivativeMCF7 (Breast)>50% inhibition[8]
Pyrazole DerivativeMDA-MB-231 (Breast)>50% inhibition[8]

The anticancer mechanism of pyrazole derivatives is often associated with the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Anticancer_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor SignalingCascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->SignalingCascade Proliferation Cell Proliferation & Survival SignalingCascade->Proliferation PyrazoleDerivative 3-(3-methyl-1H-pyrazol-1-yl) benzoic acid Derivative PyrazoleDerivative->SignalingCascade Inhibition

Caption: Putative signaling pathway targeted by pyrazole-based anticancer agents.

Applications in Materials Science: Coordination Chemistry

The bifunctional nature of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, with its N-donor pyrazole ring and O-donor carboxylate group, makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[10][11]

Ligand for Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters connected by organic ligands. The use of pyrazole-carboxylate ligands can lead to MOFs with interesting topologies and properties.[12]

Caption: Schematic representation of a MOF structure with a pyrazole-carboxylate ligand.

Luminescent and Catalytic Properties of Metal Complexes

Complexes of lanthanide ions with pyrazole-carboxylate ligands have been shown to exhibit characteristic luminescence, making them potential materials for optical applications.[13][14][15] Furthermore, metal complexes derived from pyrazole-carboxylic acids have demonstrated catalytic activity in various organic reactions, such as oxidation reactions.[10][16]

Future Perspectives and Conclusion

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a molecule with considerable untapped potential. While research on this specific compound is still emerging, the extensive studies on related pyrazole-benzoic acid derivatives strongly suggest its promise in several key areas:

  • Drug Discovery: As a scaffold for the development of new antibacterial and anticancer agents with potentially novel mechanisms of action. Further derivatization of the carboxylic acid and substitution on the pyrazole and benzene rings could lead to compounds with enhanced potency and selectivity.

  • Materials Science: As a versatile building block for the design of novel MOFs and coordination polymers with tailored properties for applications in gas storage, catalysis, and sensing.

This in-depth technical guide has provided a comprehensive overview of the synthesis, applications, and future potential of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into this promising molecule and its derivatives.

References

  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (n.d.). RSC Publishing. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PMC. [Link]

  • Synthesis, Characterization and Luminescent Properties of Lanthanide Complexes With a Novel Multipodal Ligand. (2015). PubMed. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). SciSpace. [Link]

  • Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. (2021). MDPI. [Link]

  • Highly luminescent mixed-ligand bimetallic lanthanoid(iii) complexes for photovoltaic applications. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Synthesis, structure, and luminescent properties of lanthanide coordination compounds with 3-methyl-4-formyl-1-phenylpyrazol-5-one. (n.d.). Semantic Scholar. [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). PMC. [Link]

  • Catalytic applications of recent metal poly(1H-pyrazol-1-yl)-methane scorpionates. (2022). University of Lisbon - ULisboa Research Portal. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. [Link]

  • Luminescent chiral lanthanide(iii) complexes as potential molecular probes. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS. [https://www.rjpbcs.com/pdf/2018_9(1)/[17].pdf]([Link]17].pdf)

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. (2025). ResearchGate. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Dove Press. [Link]

  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. (2025). ResearchGate. [Link]

  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025). ACG Publications. [Link]

  • Inorganica Chimica Acta. (2024). CNR-IRIS. [Link]

  • 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. (n.d.). PubChem. [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021). PubMed. [Link]

  • Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. (2024). ACS Publications. [Link]

  • Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. [Link]

  • Metal-organic framework structures of fused hexagonal motifs with cuprophilic interactions of a triangular Cu(I)3(pyrazolate-benzoate) metallo-linker. (n.d.). ResearchGate. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Butyl)-Poblete-Bolados/d0f367e103977536968997c2317804473855a822]([Link]

  • 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. (n.d.). PubChem. [Link]

  • Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. (n.d.). OUCI. [Link]

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][1][6]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). Bentham Science. [Link]

  • 3-(1H-pyrazol-3-yl)benzoic acid. (n.d.). PubChem. [Link]

  • Synthesis of (3,5-Aryl/methyl-1H-Pyrazol-1-yl)-(5-Arylamino-2H-1,2,3-Triazol-4-yl)Methanone. (2025). ResearchGate. [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. [Link]

  • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. (2022). PMC. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]

  • Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. (n.d.). Asian Journal of Chemistry. [Link]

  • Metal Organic Frameworks. (2019). Research and Reviews. [Link]

  • A mixed donor, multitopic linker for MONT and MOF formation. (2024). University of Otago. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). UniTo. [Link]

  • Metal–organic coordination architectures with 3-pyridin-3-yl-benzoate: crystal structures, fluorescent emission and magnetic properties. (n.d.). CrystEngComm (RSC Publishing). [Link]

  • WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.).

Sources

Technical Guide: Safety, Hazards, and Handling of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide and safety data sheet (SDS) analysis for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid , designed for researchers and drug development professionals.

Part 1: Executive Summary & Chemical Identity

Compound Overview

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a bi-aryl building block characterized by a benzoic acid core substituted at the meta position with a 3-methyl-1H-pyrazole ring.[1][2][3][4][5][6][7][8][9] This compound is frequently utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural features—specifically the carboxylic acid moiety and the nitrogen-rich pyrazole ring—dictate its chemical reactivity, solubility profile, and safety hazards.

Note on Data Source: As a specialized research intermediate, specific toxicological data for this exact isomer is limited in public registries. The safety protocols herein are derived from Structure-Activity Relationship (SAR) analysis of close structural analogs (e.g., 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, CAS 72899-91-3) and standard GHS classifications for substituted benzoic acids.

Chemical Identification
PropertyDetail
Chemical Name 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid
CAS Number Provisional/Not Listed (Analog: 72899-91-3 for 4-isomer)
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
SMILES CC1=NN(C=C1)C2=CC=CC(=C2)C(=O)O
Physical State Solid (Typically Off-white to Pale Orange powder)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water (acidic pH)

Part 2: Hazard Identification (GHS Classification)

Classification Logic (SAR Analysis)

Based on the functional groups (carboxylic acid and pyrazole), this compound is classified as an Irritant . The acidity of the benzoic acid moiety (


) poses a risk of tissue irritation upon contact with mucous membranes, skin, and eyes.
GHS Label Elements
  • Signal Word: WARNING

  • Hazard Pictogram:

    • 
      (Standard Irritant)
      
Hazard & Precautionary Statements
TypeCodeStatementMechanistic Basis
Hazard H315 Causes skin irritation.[6][9]Acidic protons can disrupt the stratum corneum and lower skin pH.
Hazard H319 Causes serious eye irritation.[4][9]Direct contact with the cornea can cause pH-induced inflammation.
Hazard H335 May cause respiratory irritation.[6]Inhalation of dust particles irritates the upper respiratory tract mucosa.
Precautionary P261 Avoid breathing dust/fume/gas/mist.Prevents pulmonary exposure to fine particulates.
Precautionary P280 Wear protective gloves/eye protection.[4][9]Creates a physical barrier against dermal/ocular contact.
Precautionary P305+P351 IF IN EYES: Rinse cautiously with water.Dilution is critical to neutralize local acidity immediately.

Part 3: Safe Handling & Experimental Protocols

Engineering Controls & PPE

To ensure scientific integrity and safety, the following hierarchy of controls must be implemented before handling the substance.

  • Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood or a powder containment enclosure.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical safety goggles (ANSI Z87.1 compliant).

    • Hands: Nitrile rubber gloves (Minimum thickness: 0.11 mm; Breakthrough time > 480 min).

    • Body: Lab coat with long sleeves; closed-toe shoes.

    • Respiratory: If fume hood is unavailable or dust generation is high, use a NIOSH-approved N95 respirator.

Operational Workflow: Risk Assessment & Handling

The following diagram illustrates the decision-making process for handling this compound safely in a research setting.

G Start Start: Handling 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid RiskAssess Step 1: Risk Assessment (Check GHS: H315, H319, H335) Start->RiskAssess EngControls Step 2: Engineering Controls (Fume Hood Verification) RiskAssess->EngControls Hazards Identified PPE Step 3: Don PPE (Nitrile Gloves, Goggles, Lab Coat) EngControls->PPE Airflow > 100 fpm Weighing Step 4: Weighing/Transfer (Use Anti-static Spatula) PPE->Weighing Solubilization Step 5: Solubilization (DMSO/DMF preferred) Weighing->Solubilization Cleanup Step 6: Decontamination (Wipe with 10% NaHCO3) Solubilization->Cleanup Post-Experiment Disposal End: Waste Disposal (Solid/Liquid Organic Waste) Cleanup->Disposal

Figure 1: Standard Operating Procedure (SOP) workflow for handling irritant solid research chemicals.

Part 4: Emergency Response Protocols

First Aid Measures

These protocols are self-validating based on the chemical nature of the hazard (Acidity/Irritation).

  • Eye Contact (Critical):

    • Action: Immediately flush eyes with tepid water for at least 15 minutes . Lift upper and lower eyelids occasionally.[6][10]

    • Rationale: The carboxylic acid group can cause rapid corneal opacity if not diluted.

  • Skin Contact:

    • Action: Wash off with soap and plenty of water.[4][9][10] Remove contaminated clothing.[4][6][9]

    • Rationale: Removes the lipophilic pyrazole component and neutralizes the acidic residue.

  • Inhalation:

    • Action: Move person into fresh air.[4][6][9] If not breathing, give artificial respiration.[4][6][9]

    • Rationale: Alleviates respiratory tract irritation (H335).

  • Ingestion:

    • Action: Never give anything by mouth to an unconscious person.[4][6] Rinse mouth with water.[6] Consult a physician.

Spill Cleanup Protocol
  • Small Spills (< 5g):

    • Wear full PPE.[4][9][10]

    • Cover spill with a damp paper towel to prevent dust dispersion.

    • Wipe up and place in a sealed bag.

    • Clean surface with a mild alkaline solution (e.g., 1-5% Sodium Bicarbonate) to neutralize any acidic residue.

  • Large Spills: Evacuate the area and contact EHS personnel.

Part 5: Toxicological & Ecological Information

Toxicological Data (Analog-Based)
  • Acute Toxicity: Data for the specific isomer is lacking. Based on 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid:

    • Oral LD50 (Rat): Predicted > 500 mg/kg (Category 4).

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible, or confirmed human carcinogen by IARC.

Ecological Impact
  • Persistence: Likely persistent in aquatic environments due to the stable pyrazole ring.

  • Bioaccumulation: Low potential (LogP estimated ~2.5).

  • Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into drains.

References

  • PubChem. Compound Summary for CID 2795542 (3-(1H-pyrazol-3-yl)benzoic acid).[11] National Library of Medicine (US). Retrieved February 15, 2026, from [Link]

  • Fisher Scientific. Safety Data Sheet for 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid. Retrieved February 15, 2026, from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid.[1][12] Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid via Ullmann Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the optimized synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid , a high-value scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase, B-Raf inhibitors). While the target appears structurally simple, the direct


-arylation of 3-methylpyrazole presents a critical regioselectivity challenge: distinguishing between the desired 1-aryl-3-methyl  isomer and the undesired 1-aryl-5-methyl  isomer.

This protocol utilizes a copper-catalyzed Ullmann-type coupling with Methyl 3-iodobenzoate , followed by hydrolysis. This two-step "Ester Route" is prioritized over direct acid coupling to ensure superior chromatographic resolution of regioisomers and higher overall purity for biological testing.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the C–N bond between the electron-rich pyrazole nitrogen and the electron-deficient aryl ring.

Critical Regioselectivity Challenge

3-Methylpyrazole exists in tautomeric equilibrium.


-arylation can occur at either nitrogen:
  • Path A (Desired): Reaction at the nitrogen distal to the methyl group yields the 3-methyl isomer. This is sterically favored as the methyl group remains distant from the aryl ring, allowing a planar conformation.

  • Path B (Undesired): Reaction at the nitrogen proximal to the methyl group yields the 5-methyl isomer. This creates a steric clash between the methyl group and the aryl ring (A(1,3) strain), twisting the molecule out of planarity.

Strategic Choice: We employ Copper(I) Iodide with trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) . This ligand system, combined with a mild base (K


PO

) in toluene, generally enhances selectivity for the sterically less hindered 3-methyl isomer (typically >5:1 ratio).
Visual Pathway (Graphviz)

Retrosynthesis Target Target: 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid Hydrolysis Precursor: Methyl 3-(3-methyl-1H-pyrazol-1-yl)benzoate Target->Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Coupling Ullmann Coupling (C-N Bond Formation) Hydrolysis->Coupling Isomer Separation (SiO2 Chromatography) Reactants Reactants: Methyl 3-iodobenzoate + 3-Methylpyrazole Coupling->Reactants CuI / DMEDA / K3PO4 (Regioselective N-Arylation)

Figure 1: Retrosynthetic logic prioritizing the separation of ester intermediates to ensure isomeric purity.

Experimental Protocol

Phase 1: Ullmann Coupling (Synthesis of Methyl Ester)

Reagents:

  • Methyl 3-iodobenzoate (1.0 equiv)

  • 3-Methyl-1H-pyrazole (1.2 equiv)[1]

  • Copper(I) Iodide (CuI) (10 mol%)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%)

  • Potassium Phosphate (K

    
    PO
    
    
    
    ), tribasic, anhydrous (2.0 equiv)
  • Toluene (Anhydrous, degassed)

Step-by-Step Procedure:

  • Reactor Setup: Flame-dry a 100 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of argon or nitrogen.

  • Solids Addition: Charge the vessel with:

    • Methyl 3-iodobenzoate (1.31 g, 5.0 mmol)

    • CuI (95 mg, 0.5 mmol)

    • K

      
      PO
      
      
      
      (2.12 g, 10.0 mmol)
    • Note: If using 3-methylpyrazole hydrochloride salt, add an extra equivalent of base. However, the free base liquid is preferred.

  • Liquids Addition:

    • Evacuate and backfill with argon (3 cycles).

    • Add anhydrous Toluene (10 mL, 0.5 M concentration).

    • Add 3-Methyl-1H-pyrazole (492 mg, 0.48 mL, 6.0 mmol) via syringe.

    • Add DMEDA (142 mg, 157 µL, 1.0 mmol) via syringe.

  • Reaction: Seal the vessel tightly. Immerse in a pre-heated oil bath at 110 °C . Stir vigorously (800+ rpm) for 16–24 hours . The mixture should turn a blue-green suspension.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional Ethyl Acetate (20 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude oil (mixture of regioisomers).

Purification (Critical Step):

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

  • Separation:

    • Isomer A (Undesired, 1-aryl-5-methyl): Typically elutes first (less polar due to twisted conformation shielding the N-lone pairs).

    • Isomer B (Desired, 1-aryl-3-methyl): Typically elutes second (more planar, more polar).

  • Yield: Expect 75–85% combined yield, with ~80% of that being the desired isomer.

Phase 2: Ester Hydrolysis

Reagents:

  • Methyl 3-(3-methyl-1H-pyrazol-1-yl)benzoate (from Phase 1)

  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (3.0 equiv)
    
  • Solvent: THF / Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolve the purified methyl ester (1.0 equiv) in THF (0.2 M).

  • Add a solution of LiOH·H

    
    O (3.0 equiv) in Water.
    
  • Stir at Room Temperature for 4–6 hours. (Monitor by TLC; ester spot should disappear).

  • Work-up:

    • Concentrate THF under reduced pressure.

    • Dilute the aqueous residue with water (10 mL).

    • Acidify carefully with 1 M HCl to pH ~3–4. A white precipitate should form.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Final Purification: Recrystallization from Ethanol/Water or Methanol usually affords the pure acid as a white solid.

Quality Control & Validation

Trusting the outcome requires validating the regiochemistry. The two isomers have distinct NMR signatures.[3]

FeatureDesired: 1-aryl-3-methyl Undesired: 1-aryl-5-methyl
Steric Environment Planar (Aryl and Pyrazole coplanar)Twisted (Methyl clashes with Aryl)

H NMR (Pyrazole H-4)

~6.3 ppm

~6.3 ppm

H NMR (Pyrazole H-5/3)
H-5 is a doublet (

~7.8-8.0 ppm). Downfield due to deshielding by planar aryl ring.
H-3 is a doublet (

~7.5-7.6 ppm).
NOESY / ROESY Strong NOE between Pyrazole H-5 and Aryl Ortho-protons. No NOE between Methyl and Aryl.Strong NOE between Methyl group and Aryl Ortho-protons.

Diagram: Regioselectivity & Identification

Regioselectivity cluster_0 Path A (Major) cluster_1 Path B (Minor) Tautomer 3-Methylpyrazole (Tautomeric Mixture) Desired 1-Aryl-3-Methyl (Planar, Stable) NOE: H5 <-> Aryl Tautomer->Desired Attack from Remote N Undesired 1-Aryl-5-Methyl (Twisted, Steric Clash) NOE: Me <-> Aryl Tautomer->Undesired Attack from Adjacent N

Figure 2: Mechanistic divergence. Path A is favored by the ligand system and thermodynamics.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or wet solvent.Ensure Toluene is anhydrous. Use fresh CuI (should be off-white/tan, not green/black). Increase Temp to 120°C.
Poor Regioselectivity (1:1 ratio) Ligand inefficiency or high temperature.Switch ligand to L-Proline (20 mol%) in DMSO at 90°C. Proline often improves selectivity for 3-substituted pyrazoles.
Copper Removal Residual Cu in product.Wash organic layer with 10% NH

OH or EDTA solution during workup.
Ester Hydrolysis Fails Steric bulk (unlikely here) or solubility.Add Methanol to the solvent mixture (THF/MeOH/H2O) and heat to 50°C.

References

  • Ullmann Coupling with Diamine Ligands: Klapars, A.; Antilla, J. C.; Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 2001 , 123, 7727–7729. Link

  • Amino Acid Ligands (L-Proline): Ma, D.; Cai, Q. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Organic Letters, 2003 , 5, 2453–2455. Link

  • Regioselectivity in Pyrazole Arylation: Cristau, H.-J.; Cellier, P. P.; Spindler, J.-F.; Taillefer, M. "Highly Efficient and Mild Copper-Catalyzed N- and C-Arylations with Aryl Bromides and Iodides."[4] Chemistry - A European Journal, 2004 , 10, 5607–5622. Link

  • Review on N-Arylation: Monnier, F.; Taillefer, M. "Catalytic C-N, C-O, and C-S Bond Formation with Metallic Copper." Angewandte Chemie International Edition, 2009 , 48, 6954–6971. Link

Sources

Application Notes and Protocols for Amide Bond Formation Using 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the formation of amide bonds utilizing 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid as a key building block. Amide bonds are fundamental linkages in a vast array of biologically active molecules and pharmaceuticals.[1] The strategic incorporation of heterocyclic moieties, such as the pyrazole ring system present in 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, is a common tactic in medicinal chemistry to modulate physicochemical properties and biological activity.[2][3] This guide offers a comprehensive, step-by-step methodology for a representative amide coupling reaction, including reagent selection, reaction setup, workup, and purification. The causality behind the experimental choices is explained to provide a deeper understanding of the reaction mechanism and potential challenges.

Introduction

The synthesis of amides from carboxylic acids and amines is a cornerstone of modern organic and medicinal chemistry.[4][5] Direct condensation of a carboxylic acid and an amine is generally not feasible under mild conditions due to the formation of a stable ammonium carboxylate salt.[6] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.[7] A plethora of coupling reagents have been developed to achieve this transformation efficiently and with minimal side reactions, such as racemization.[5][8]

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a bifunctional molecule featuring a carboxylic acid for amide bond formation and a substituted pyrazole ring. Pyrazole derivatives are prevalent in pharmacologically active compounds, exhibiting a wide range of biological activities.[2][3][9] The protocol detailed herein provides a robust starting point for researchers looking to incorporate this versatile building block into their synthetic targets.

Reaction Principle

The formation of the amide bond from a carboxylic acid and an amine using a coupling agent, in this case, a carbodiimide, proceeds through the activation of the carboxylic acid. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide and a urea byproduct. To enhance the reaction rate and suppress potential side reactions like racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often employed. HOBt reacts with the O-acylisourea to form an activated ester, which is more stable and less prone to racemization, and subsequently reacts with the amine.[10]

Experimental Protocol

This protocol describes a general procedure for the coupling of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid with a representative primary amine, benzylamine, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive.

Materials and Reagents
ReagentAcronymMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-(3-methyl-1H-pyrazol-1-yl)benzoic acid-202.211.01.0202 mg
Benzylamine-107.151.11.1118 mg (120 µL)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC155.241.21.2186 mg
1-HydroxybenzotriazoleHOBt135.121.21.2162 mg
N,N-DiisopropylethylamineDIPEA129.242.02.0258 mg (348 µL)
DichloromethaneDCM---10 mL
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (202 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol).

  • Dissolution: Add dichloromethane (10 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Addition of Amine and Base: Add benzylamine (120 µL, 1.1 mmol) to the solution, followed by the addition of DIPEA (348 µL, 2.0 mmol).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Once cooled, add EDC (186 mg, 1.2 mmol) portion-wise over 5 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Experimental Workflow Diagram

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification reagents Weigh Reagents: - 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid - HOBt dissolve Dissolve in DCM reagents->dissolve add_amine_base Add Amine and DIPEA dissolve->add_amine_base cool Cool to 0 °C add_amine_base->cool add_edc Add EDC cool->add_edc stir Stir at RT for 12-16h add_edc->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with DCM monitor->dilute wash Aqueous Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine dilute->wash dry Dry (Na₂SO₄) and Concentrate wash->dry purify Flash Chromatography dry->purify

Caption: Workflow for the synthesis of amides from 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Discussion of Experimental Choices

  • Coupling Agent (EDC): EDC is a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be easily removed during the aqueous workup.[6]

  • Additive (HOBt): The inclusion of HOBt is crucial for minimizing the risk of racemization if the amine or carboxylic acid contains a stereocenter adjacent to the reacting functional group. It also enhances the reaction efficiency.

  • Base (DIPEA): A non-nucleophilic organic base such as DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic species formed during the reaction, driving the equilibrium towards product formation.

  • Solvent (DCM): Dichloromethane is a common solvent for amide coupling reactions due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates its removal. Other aprotic solvents like N,N-dimethylformamide (DMF) can also be used, particularly for less soluble substrates.[11]

  • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of the coupling agent and can further suppress side reactions. Allowing the reaction to proceed at room temperature provides a balance between reaction rate and stability of the reactants and intermediates.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield - Incomplete reaction- Degradation of reagents- Poor quality of reagents- Extend reaction time- Use fresh, high-purity reagents- Ensure anhydrous conditions
Side Product Formation - Racemization- Formation of N-acylurea- Ensure the use of HOBt- Maintain low reaction temperatures, especially during the addition of EDC[8]
Difficult Purification - Incomplete removal of urea byproduct- Perform thorough aqueous washes- Consider using a different coupling agent if issues persist.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • EDC and HOBt are potential sensitizers and should be handled with care.

  • DIPEA is a corrosive and flammable liquid.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described provides a reliable and adaptable method for the synthesis of amides using 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid. By understanding the role of each reagent and the rationale behind the chosen reaction conditions, researchers can confidently apply and modify this procedure to suit their specific synthetic needs in the pursuit of novel chemical entities for drug discovery and development.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Dunn, P. J., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(1), 143-156.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • HepatoChem. (n.d.). Amide Coupling Reaction in Medicinal Chemistry. Coupling Reagents. Retrieved from [Link]

  • Wilson, J. R., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 84.
  • Lipshutz, B. H., et al. (2018). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Green Chemistry, 20(15), 3357-3361.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 767610, 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. Retrieved from [Link]

  • Sharma, A., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 54(17), 3376-3389.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.
  • Ishihara, K. (2009). Amide bond formation: beyond the dilemma between activation and racemisation.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Özer, İ., et al. (2008). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 20(5), 3457.
  • Morsy, E. M. H., et al. (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2135-2143.
  • Abdel-Gawad, H., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 223, 113643.
  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-11.
  • Al-Ostath, R. A., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. International Journal of Molecular Sciences, 23(14), 7733.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795542, 3-(1H-pyrazol-3-yl)benzoic acid. Retrieved from [Link]

  • Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(2), 645-654.
  • ResearchGate. (n.d.). Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of... Retrieved from [Link]

Sources

Application Note & Protocols: 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid as a Versatile Ligand for the Design and Synthesis of Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid as a versatile organic ligand for the synthesis of Metal-Organic Frameworks (MOFs). We will explore the unique structural attributes of this ligand and how they can be leveraged to create MOFs with tunable properties for a range of applications. This guide will cover the rationale behind experimental design, detailed synthesis protocols, characterization techniques, and potential applications in areas such as catalysis, gas storage, and drug delivery.

Introduction: The Strategic Design of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid as a MOF Ligand

The field of Metal-Organic Frameworks (MOFs) has seen exponential growth due to the modular nature of these crystalline materials, allowing for precise control over their structure and function.[1][2][3] The choice of the organic ligand is a critical determinant of the final MOF architecture and its subsequent properties. The ligand, 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, offers a unique combination of a pyrazole ring and a benzoic acid moiety, making it a highly promising candidate for the construction of novel MOFs.

The pyrazole group is a well-established N-donor ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.[4] The presence of the methyl group on the pyrazole ring can introduce steric hindrance, potentially leading to the formation of MOFs with specific topologies and pore geometries. The benzoic acid group, on the other hand, provides a robust carboxylate linker that can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), influencing the dimensionality and stability of the resulting framework.[5] The meta-substitution pattern of the benzoic acid also imparts a specific angular geometry to the ligand, which can be exploited to direct the formation of non-interpenetrating, porous structures.

This application note will serve as a practical guide to harnessing the potential of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid in MOF synthesis. We will provide detailed protocols, discuss the rationale behind the choice of reaction conditions, and explore the potential applications of the resulting materials.

Synthesis of MOFs using 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid: A Proposed Solvothermal Approach

The solvothermal method is a widely used technique for the synthesis of high-quality MOF crystals.[6] It involves heating the reaction mixture in a sealed vessel, allowing for the crystallization of the product under elevated temperature and pressure. The following protocol is a proposed starting point for the synthesis of a zinc-based MOF using 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid. Zinc is chosen as the metal node due to its versatile coordination chemistry and the often good biocompatibility of the resulting MOFs.[5]

Proposed Synthesis Protocol

Materials:

  • 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Solvent for washing)

  • Methanol (Solvent for activation)

  • 20 mL Scintillation Vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

Procedure:

  • Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve 0.1 mmol of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Solubilization: Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the reactants.

  • Reaction: Tightly cap the vial and place it in a preheated oven at 100 °C for 24-48 hours. The optimal reaction time and temperature may need to be determined empirically.

  • Isolation of Crystals: After the reaction is complete, allow the vial to cool down to room temperature slowly. Crystalline product should be visible at the bottom of the vial.

  • Washing: Carefully decant the supernatant. Wash the crystals with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent. Centrifugation can be used to facilitate the separation of the crystals from the washing solvent.

  • Activation: To remove the solvent molecules from the pores of the MOF, immerse the crystals in fresh methanol for 24 hours, replacing the methanol every 6-8 hours. Subsequently, heat the sample under vacuum at a temperature determined by thermogravimetric analysis (TGA) to ensure complete solvent removal without framework collapse.

Rationale for Experimental Choices
  • Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to solubilize a wide range of organic and inorganic compounds.[6]

  • Temperature and Time: The chosen temperature and reaction time are typical for solvothermal synthesis and are intended to provide sufficient energy for crystal nucleation and growth. These parameters can be varied to control the size and quality of the crystals.

  • Washing and Activation: The washing and activation steps are crucial for obtaining a porous material with a high surface area. The choice of solvent and the activation temperature should be carefully considered to avoid the collapse of the MOF structure.

Visualizing the Synthesis Workflow

MOF_Synthesis_Workflow Figure 1: Solvothermal Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_product Final Product Reactants Ligand + Metal Salt in DMF Dissolution Sonication Reactants->Dissolution Heating Heating in Oven (100 °C, 24-48h) Dissolution->Heating Crystallization Slow Cooling Heating->Crystallization Washing Washing with DMF & Ethanol Crystallization->Washing Activation Solvent Exchange & Vacuum Heating Washing->Activation Final_MOF Activated MOF Activation->Final_MOF

Caption: Figure 1: A flowchart illustrating the key steps in the proposed solvothermal synthesis of a MOF using 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Characterization of the Resulting MOFs

A thorough characterization of the synthesized MOF is essential to confirm its structure, purity, and properties. The following techniques are recommended:

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction, indicating a pure crystalline phase.
Single-Crystal X-Ray Diffraction (SC-XRD) To determine the precise three-dimensional structure of the MOF, including bond lengths, bond angles, and pore geometry.A detailed crystal structure revealing the coordination environment of the metal ions, the connectivity of the ligands, and the overall topology of the framework.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the appropriate activation temperature.A TGA curve showing distinct weight loss steps corresponding to the removal of guest molecules and the decomposition of the framework.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the activated MOF.A nitrogen adsorption-desorption isotherm from which the BET surface area and pore size distribution can be calculated, confirming the porosity of the material.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center and the presence of the pyrazole ring.A shift in the characteristic vibrational frequencies of the carboxylate group upon coordination to the metal ion.

Potential Applications

The unique structural features of MOFs derived from 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid suggest a range of potential applications:

Heterogeneous Catalysis

The presence of open metal sites and the functional pyrazole groups within the MOF structure can serve as active sites for catalysis. The well-defined pore structure can also impart size and shape selectivity to catalytic reactions.

Gas Storage and Separation

The porosity and tunable pore chemistry of these MOFs make them promising candidates for the storage of gases like hydrogen and methane, as well as for the selective separation of gas mixtures such as CO₂/CH₄.[3]

Drug Delivery

The biocompatibility of certain metal-organic frameworks, particularly those based on zinc, coupled with their high porosity, makes them suitable as carriers for therapeutic agents.[5] The functional groups within the pores can be tailored to interact with specific drug molecules, allowing for controlled release.

Sensing

The incorporation of the pyrazole moiety could lead to MOFs that exhibit changes in their photoluminescent properties upon interaction with specific analytes, making them suitable for chemical sensing applications.[7]

Logical Framework for Application-Driven Design

The rational design of MOFs for specific applications is a key advantage of this class of materials. The following diagram illustrates the logical connections between the choice of ligand, the resulting MOF properties, and the targeted applications.

MOF_Design_Logic Figure 2: Ligand-Property-Application Relationship cluster_ligand Ligand Design cluster_properties Resulting MOF Properties cluster_applications Potential Applications Ligand 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid Porosity High Surface Area & Porosity Ligand->Porosity Angular Geometry Stability Thermal & Chemical Stability Ligand->Stability Strong Coordination Bonds Functionality Functional Pore Surface Ligand->Functionality Pyrazole & Carboxylate Groups Gas_Storage Gas Storage/Separation Porosity->Gas_Storage Drug_Delivery Drug Delivery Porosity->Drug_Delivery Catalysis Catalysis Stability->Catalysis Functionality->Catalysis Functionality->Drug_Delivery

Caption: Figure 2: A diagram showing how the structural features of the ligand influence the properties of the resulting MOF and its potential applications.

Conclusion

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid represents a promising and versatile ligand for the synthesis of novel Metal-Organic Frameworks. Its unique combination of a pyrazole ring and a benzoic acid moiety allows for the construction of MOFs with tunable porosity, stability, and functionality. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of this ligand in creating advanced materials for a wide range of applications, from catalysis and gas storage to drug delivery. Further research and optimization of the synthesis conditions are encouraged to fully unlock the potential of this exciting class of MOFs.

References

  • Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characteriz
  • The synthesis of metal-pyrazolate MOFs and their applications.
  • Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers.
  • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Su.Molecules.
  • Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties.
  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).protocols.io.
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.Brieflands.
  • Synthesis of mofs.
  • Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review.PMC.
  • Industrial applications of metal–organic frameworks.RSC Publishing.
  • Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Comput
  • The most advanced synthesis and a wide range of applications of MOF-74 and its deriv
  • Metal Organic Frameworks.Research and Reviews.
  • Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid.PubMed.
  • Functionalization of mixed ligand metal-organic frameworks as the transport vehicles for drugs.UQ eSpace.
  • Metal-Organic Frameworks.Book.
  • Metal-organic framework structures of fused hexagonal motifs with cuprophilic interactions of a triangular Cu(I)3(pyrazolate-benzoate) metallo-linker.
  • Investigating gas sorption in an rht-metal–organic framework with 1,2,3-triazole groups.RSC Publishing.
  • 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.PubChem.
  • Porous aluminum pyrazoledicarboxylate frameworks.

Sources

Application Note: Esterification Strategies for 3-(3-methyl-1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and allosteric modulators.[1] Its unique structure combines a lipophilic, electron-rich pyrazole ring with a hydrophilic, electron-withdrawing benzoic acid moiety.[1]

This Application Note provides a definitive guide to esterifying this substrate. Unlike simple benzoic acids, the presence of the basic pyrazole nitrogen (N2) introduces specific challenges—primarily salt formation and solubility shifts—that require tailored protocols. We present three validated methodologies, ranging from the robust "Gold Standard" acid chloride route to mild, base-promoted alternatives.[1]

Strategic Analysis & Chemical Logic

The Substrate Challenge

The core challenge lies in the dual nature of the substrate:

  • Carboxylic Acid (pK_a ~4.2): Requires activation to overcome the poor leaving group ability of the hydroxyl group.

  • Pyrazole Nitrogen (pK_a ~2.5 for conjugate acid): The N2 nitrogen is a Lewis base. In standard Fischer esterification (acid catalysis), this nitrogen protonates.

    • Consequence: The substrate becomes cationic (zwitterionic if carboxylate is deprotonated, but fully cationic in strong acid). This significantly alters solubility in organic alcohols and can lead to premature precipitation of the unreacted salt.

Method Selection Matrix

Choose your protocol based on scale and downstream application.

FeatureMethod A: Thionyl Chloride (SOCl₂) Method B: Acid Catalysis (H₂SO₄) Method C: Base-Promoted (MeI)
Mechanism Acyl Chloride IntermediateFischer Esterification (Equilibrium)S_N2 Nucleophilic Substitution
Reaction Rate Fast (< 4 hours)Slow (12–24 hours)Fast (1–3 hours)
Product Form HCl Salt (Stable solid)Free Base (requires workup)Free Base
Scalability High (Kg scale)High (Industrial)Low (g scale)
Risk Factor HCl gas evolution; ExothermicIncomplete conversion (Equilibrium)N-Quaternization side reaction
Decision Logic Visualization

ReactionLogic cluster_legend Key Start Start: Substrate Decision Decision Point Method Methodology Input 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid ScaleCheck Is Scale > 100g? Input->ScaleCheck AcidSens Is product Acid Sensitive? ScaleCheck->AcidSens No (Lab scale) MethodB Method B: H2SO4 / MeOH (Fischer Reflux) ScaleCheck->MethodB Yes (Cost driven) MethodA Method A: SOCl2 / MeOH (In situ Acid Chloride) AcidSens->MethodA No (Preferred) MethodC Method C: MeI / K2CO3 (Base Promoted) AcidSens->MethodC Yes

Figure 1: Decision tree for selecting the optimal esterification strategy based on scale and chemical sensitivity.

Detailed Protocols

Protocol A: Thionyl Chloride Mediated Methanolysis (The Gold Standard)

Rationale: This method generates anhydrous HCl in situ and activates the carboxylic acid as an acyl chloride, driving the reaction to completion irreversibly. It is ideal for producing the HCl salt of the ester, which is often more crystalline and stable than the free base.

Reagents:

  • Substrate: 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 equiv)[1]

  • Solvent: Anhydrous Methanol (0.5 M concentration relative to substrate)

  • Reagent: Thionyl Chloride (SOCl₂) (2.0 – 3.0 equiv)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line) to exclude moisture.

  • Chilling: Charge the flask with Anhydrous Methanol. Cool to 0°C using an ice bath.

  • Activation (The Exotherm): Add Thionyl Chloride dropwise over 15–20 minutes.

    • Caution: This step releases HCl gas and is highly exothermic. Ensure vigorous stirring.

  • Addition: Remove the ice bath. Add the solid 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid in portions. The solution may become cloudy initially.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 3–5 hours .

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS.[1] The starting acid peak should disappear.

  • Workup (Isolation of Salt):

    • Cool to room temperature.

    • Concentrate the solvent in vacuo to ~20% of the original volume.

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to induce precipitation of the hydrochloride salt.[1]

    • Filter the white solid and wash with cold ether.

  • Workup (Isolation of Free Base - Optional):

    • Evaporate all solvent.

    • Redissolve residue in Ethyl Acetate.

    • Wash with Saturated NaHCO₃ solution (Caution: CO₂ evolution) until the aqueous layer is basic.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Base-Promoted Alkylation (The Mild Alternative)

Rationale: Useful when acidic conditions must be avoided.[1] This reaction proceeds via an S_N2 mechanism. Critical Risk: The pyrazole nitrogen (N2) is nucleophilic. Using excess alkylating agent can lead to quaternization (formation of an N-methyl pyrazolium salt).[1] Strict stoichiometry is required.

Reagents:

  • Substrate (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous/granular)

  • Electrophile: Iodomethane (MeI) (1.1 equiv) Strict Control

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in DMF (0.3 M).

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes. The mixture will be a suspension.

  • Alkylation: Add Iodomethane dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Do not heat above 40°C to minimize N-alkylation side products.[1]

  • Workup:

    • Pour the reaction mixture into ice-water (5x volume).

    • The ester often precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate, wash with water (to remove DMF) and Brine.

Analytical Validation & QC

Expected NMR Signatures

Upon successful esterification, look for these diagnostic signals:

NucleiSignal Shift (ppm)MultiplicityAssignment
¹H NMR ~3.85 - 3.95Singlet (3H)-OCH₃ (Methyl Ester)
¹H NMR ~2.30 - 2.40Singlet (3H)-CH₃ (Pyrazole Methyl)
¹H NMR ~10.0 - 13.0ABSENT -COOH (Carboxylic Acid proton should be gone)
¹³C NMR ~166.0 - 167.0SingletC=O (Ester Carbonyl)
¹³C NMR ~52.0Singlet-OCH₃ (Methoxy Carbon)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Method A) Moisture contamination consuming SOCl₂.[1]Dry methanol over molecular sieves; increase SOCl₂ to 3.0 equiv.
Precipitate during reaction Formation of insoluble HCl salt.Add more methanol; the reaction will still proceed in suspension.
New Spot on TLC (Method C) N-Alkylation (Quaternization).[1]Reduce MeI equivalents to 1.05; Lower temperature; Switch to Method A.
Product is an Oil Trace solvent impurities (DMF/MeOH).Dry under high vacuum for 12h; Triturate with Hexanes/Ether.

Process Workflow Diagram (Method A)

Workflow Setup 1. Setup: Dry MeOH + Ice Bath Activation 2. Activation: Add SOCl2 dropwise (Exotherm Control) Setup->Activation Addition 3. Addition: Add Substrate (Solid) Activation->Addition Reflux 4. Reaction: Reflux 65°C 3-5 Hours Addition->Reflux Workup 5. Workup: Concentrate & Precipitate (HCl Salt) Reflux->Workup

Figure 2: Operational workflow for the Thionyl Chloride mediated esterification.

References

  • PubChem Compound Summary. "3-hydrazinobenzoic acid" (Precursor/Analog Chemistry). National Center for Biotechnology Information. Accessed Oct 2023.

  • World Intellectual Property Organization. "Method for preparing benzoic acid esters." WO2019059801A1. (General industrial conditions for benzoic acid esterification).

  • ChemicalBook. "3-(3-methyl-1H-pyrazol-1-yl)benzoic acid Product Description." (Substrate identification).

  • Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic principles of nucleophilic substitution on pyrazoles).

Sources

Application Note: Streamlined Synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid via Chan-Lam Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a valuable building block in medicinal chemistry and materials science, frequently incorporated into pharmacologically active compounds and functional organic materials.[1] Traditional methods for the synthesis of N-arylpyrazoles often require harsh reaction conditions, multi-step procedures, and the use of expensive or toxic reagents. The Chan-Lam coupling reaction offers a compelling alternative, providing a mild, efficient, and operationally simple method for the formation of carbon-nitrogen bonds.[2][3] This copper-catalyzed cross-coupling of an N-H containing heterocycle with a boronic acid proceeds under aerobic conditions, often at room temperature, and demonstrates broad functional group tolerance.[3][4]

This application note provides a detailed protocol for the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid using a Chan-Lam coupling procedure. We will delve into the mechanistic underpinnings of this transformation, offer practical guidance on reaction setup and optimization, and detail the necessary purification and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this important synthetic intermediate.

Reaction Principle

The core of this synthetic strategy is the copper-catalyzed N-arylation of 3-methyl-1H-pyrazole with 3-carboxyphenylboronic acid. The Chan-Lam coupling is advantageous over other cross-coupling reactions like the Buchwald-Hartwig amination as it utilizes a more economical and less toxic copper catalyst and can be performed open to the atmosphere.[2][5]

The overall transformation is depicted below:

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMmolEq.Supplier Notes
3-methyl-1H-pyrazoleC4H6N282.100.82 g10.01.0Sigma-Aldrich, 98%
3-Carboxyphenylboronic acidC7H7BO4165.942.49 g15.01.5Combi-Blocks, >97%
Copper(II) Acetate (Cu(OAc)2)C4H6CuO4181.630.18 g1.00.1Acros Organics, 98%
PyridineC5H5N79.101.58 mL20.02.0Fisher Scientific, >99%
Methanol (MeOH)CH4O32.0450 mL--VWR, ACS Grade

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is a flammable and toxic liquid; handle with care.

  • Copper salts are harmful if swallowed; avoid inhalation of dust.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole (0.82 g, 10.0 mmol), 3-carboxyphenylboronic acid (2.49 g, 15.0 mmol), and copper(II) acetate (0.18 g, 1.0 mmol).

  • Solvent and Base Addition: Add methanol (50 mL) to the flask, followed by the addition of pyridine (1.58 mL, 20.0 mmol). The reaction mixture should turn into a blue suspension.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the air, for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting 3-methyl-1H-pyrazole indicates reaction completion.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • To the resulting residue, add 50 mL of 1 M hydrochloric acid (HCl). This will protonate the pyridine and the carboxylate group of the product, causing the product to precipitate.

    • Stir the acidic mixture for 30 minutes.

    • Collect the precipitate by vacuum filtration, washing the solid with cold water (3 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to yield a white to off-white solid.

Experimental Workflow Diagram

G reagents 1. Combine Reactants - 3-methyl-1H-pyrazole - 3-carboxyphenylboronic acid - Cu(OAc)2 solvent 2. Add Solvent & Base - Methanol - Pyridine reagents->solvent reaction 3. Stir at RT for 24h (Open to Air) solvent->reaction workup 4. Quench & Precipitate - Remove MeOH - Add 1M HCl reaction->workup filtration 5. Isolate Product - Vacuum Filtration - Wash with Water workup->filtration purification 6. Purify - Recrystallization filtration->purification characterization 7. Characterize - NMR, MS, m.p. purification->characterization

Caption: Overall workflow for the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Mechanistic Insights

The Chan-Lam coupling reaction proceeds through a copper-mediated catalytic cycle. While the precise mechanism can be complex and dependent on the specific substrates and conditions, a generally accepted pathway is as follows[6][7]:

  • Ligand Exchange: The reaction initiates with the coordination of the N-H containing heterocycle (3-methyl-1H-pyrazole) and the boronic acid to the copper(II) center.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming a copper-aryl intermediate.

  • Reductive Elimination: The N-aryl bond is formed via reductive elimination from a Cu(III) intermediate, which is generated from the Cu(II) species, yielding the desired product and a Cu(I) species.[2]

  • Oxidation: The catalytically active Cu(II) species is regenerated from the Cu(I) species by an oxidant, which in this case is atmospheric oxygen.[5]

Catalytic Cycle Diagram

G cluster_main Catalytic Cycle CuII Cu(II) CuIII Cu(III)-Aryl-Pyrazole CuII->CuIII Transmetalation (from Boronic Acid) CuI Cu(I) CuI->CuII Oxidation (O2) CuIII->CuI Reductive Elimination (Product Formation) product 3-(3-methyl-1H-pyrazol-1-yl)- benzoic acid CuIII->product pyrazole 3-methyl-1H-pyrazole pyrazole->CuII boronic_acid 3-carboxyphenyl- boronic acid boronic_acid->CuII

Caption: Simplified catalytic cycle of the Chan-Lam coupling reaction.

Characterization of the Final Product

The identity and purity of the synthesized 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the pyrazole and benzoic acid protons, with appropriate splitting patterns and integration values.

    • ¹³C NMR will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the product, confirming the formation of the desired compound.

  • Melting Point (m.p.): A sharp melting point range indicates a high degree of purity.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or slightly elevating the temperature (e.g., to 40-50 °C). Ensure the copper(II) acetate is of good quality.

  • Incomplete Reaction: If the starting material persists, a slight excess of the boronic acid (up to 2 equivalents) can be used. The choice of base and solvent can also be critical; alternatives to pyridine include triethylamine, and other polar aprotic solvents like DMF or DMSO can be explored, although methanol is generally effective.[8]

  • Purification Difficulties: If recrystallization is challenging, column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be employed for purification.

Conclusion

The Chan-Lam coupling provides a robust and efficient method for the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid. The mild reaction conditions, operational simplicity, and use of an inexpensive copper catalyst make this procedure highly attractive for both academic and industrial laboratories. The detailed protocol and mechanistic insights provided in this application note should enable researchers to successfully implement this valuable synthetic transformation.

References

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • SciSpace. Mechanistic Development and Recent Applications of the Chan-Lam Amination. [Link]

  • ResearchGate. Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... [Link]

  • MDPI. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. [Link]

  • ACS Publications. Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. [Link]

  • PMC. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • PubMed. Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation. [Link]

  • ResearchGate. Chan-Lam cross-coupling reaction based on the Cu 2 S/TMEDA system. [Link]

  • ResearchGate. Chan-Lam coupling reactions: Synthesis of heterocycles | Request PDF. [Link]

  • Royal Society of Chemistry. Copper(ii)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. [Link]

  • PMC. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. [Link]

  • ResearchGate. Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives | Request PDF. [Link]

  • PMC. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. [Link]

  • Who we serve. Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. [Link]

  • Books. Copper-Promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids | Synthetic Methods in Drug Discovery: Volume 1.
  • PMC. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

  • DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • PubChem. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 3-(3-Methyl-1H-pyrazol-1-yl)benzoic Acid for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its capacity for diverse biological interactions.[1][2][3][4] This guide provides an in-depth exploration of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a versatile building block for creating novel chemical entities. We will dissect the strategic functionalization of its carboxylic acid moiety, offering detailed protocols for amide bond formation and esterification. The emphasis is placed not only on the procedural steps but on the underlying chemical principles and strategic rationale that drive successful drug discovery campaigns.

The Pyrazole Scaffold: A Privileged Element in Drug Design

Heterocyclic compounds are fundamental to drug discovery, and the five-membered pyrazole ring, with its two adjacent nitrogen atoms, holds a particularly esteemed position.[1][5][6] Its unique physicochemical properties—including the ability to act as a bioisostere for a phenyl ring, participate in hydrogen bonding, and fine-tune lipophilicity—contribute to improved pharmacokinetic and pharmacodynamic profiles in drug candidates.[2][5] Derivatives of the pyrazole core have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[3][7][8]

The subject of this guide, 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, presents a strategic starting point. It combines the proven pyrazole core with a benzoic acid functional group, which serves as a highly versatile handle for chemical modification and library development.

Scafford_Structure cluster_scaffold 3-(3-methyl-1H-pyrazol-1-yl)benzoic Acid scaffold pyrazole_label Privileged Pyrazole Core (Metabolic Stability, H-Bonding) acid_label Carboxylic Acid Handle (Primary site for functionalization) p_anchor p_anchor->pyrazole_label a_anchor a_anchor->acid_label

Caption: Core structure of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Core Functionalization Strategies at the Carboxylic Acid Handle

The carboxylic acid group is the primary locus for derivatization, allowing for the introduction of a vast array of chemical functionalities to probe the structure-activity relationship (SAR) of the scaffold. The two most productive and widely used transformations are amide bond formation and esterification.

Amide Bond Formation: Building Chemical Diversity

The formation of an amide bond is arguably the most frequently utilized reaction in medicinal chemistry.[9][10] This is due to the commercial availability of an immense library of primary and secondary amines, which allows for the rapid generation of diverse compound libraries. The resulting amide bond is metabolically robust and can mimic peptide linkages, enabling interactions with biological targets.

Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires harsh conditions.[11] Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate. This is typically achieved using coupling reagents that convert the hydroxyl group of the acid into a good leaving group, facilitating nucleophilic attack by the amine.

Amide_Formation_Scheme Start 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid Coupling_Reagent Coupling Reagent (e.g., HATU, DCC) Start->Coupling_Reagent Activation Amine Amine (R-NH2) Amine->Coupling_Reagent Nucleophilic Attack Product Resulting Amide Derivative Coupling_Reagent->Product Base Base (e.g., DIPEA) Base->Coupling_Reagent

Caption: General scheme for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient uronium-based coupling reagent known for fast reaction times and minimal side reactions.[12]

Reagents & Materials Purpose
3-(3-methyl-1H-pyrazol-1-yl)benzoic acidStarting Material
Amine of choice (primary or secondary)Diversification agent
HATUCoupling reagent for carboxylic acid activation
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base to neutralize generated acids and facilitate the reaction
Anhydrous N,N-Dimethylformamide (DMF)Polar aprotic solvent to dissolve reactants
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated NaHCO₃Solvents and aqueous solutions for workup and extraction
Anhydrous MgSO₄ or Na₂SO₄Drying agent
Silica GelStationary phase for column chromatography

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting acid in anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Reagents: Add the amine of choice (1.1 eq), followed by HATU (1.2 eq), and finally, add DIPEA (2.5 eq) dropwise while stirring at room temperature. Rationale: The excess of amine and coupling reagent ensures complete consumption of the starting acid. DIPEA is added last to initiate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 1-4 hours).

  • Quenching & Workup: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution. Rationale: The aqueous wash removes residual DMF, HATU byproducts, and unreacted amine.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid is a key strategy for prodrug design.[13] Converting the polar carboxylic acid group into a more lipophilic ester can significantly enhance membrane permeability and oral absorption.[14] The ester can then be hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid.

Causality Behind the Method: Similar to amidation, esterification often requires catalysis to proceed at a reasonable rate. Acid-catalyzed Fischer esterification is a classic method, involving refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[15]

Protocol 2: Acid-Catalyzed Fischer Esterification

This protocol is a straightforward method for producing simple alkyl esters.

Reagents & Materials Purpose
3-(3-methyl-1H-pyrazol-1-yl)benzoic acidStarting Material
Alcohol of choice (e.g., Methanol, Ethanol)Serves as both reactant and solvent
Concentrated Sulfuric Acid (H₂SO₄)Strong acid catalyst
Saturated NaHCO₃ solutionTo neutralize the acid catalyst during workup
Ethyl Acetate (EtOAc)Extraction solvent
Anhydrous Na₂SO₄Drying agent

Step-by-Step Methodology:

  • Setup: Suspend 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 eq) in the desired alcohol (used in large excess, acting as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-16 hours. Rationale: The reaction is an equilibrium; using a large excess of alcohol and removing water (if possible, with a Dean-Stark apparatus) drives it towards the product.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Cooling and Concentration: Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the sulfuric acid catalyst.

  • Extraction & Washing: Wash the organic layer with water and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Application in Drug Discovery: Probing Structure-Activity Relationships (SAR)

The true power of these functionalization protocols lies in their application to SAR studies. By systematically synthesizing a library of amide and ester derivatives, researchers can explore how different chemical groups at the carboxylic acid position influence biological activity.[16][17][18]

For example, in the development of antibacterial agents, introducing various substituted anilines via amide coupling allowed researchers to identify derivatives with potent activity against staphylococci and enterococci, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL.[16] This systematic approach helps to build a comprehensive understanding of the target's binding pocket and informs the rational design of more potent and selective drug candidates.

SAR_Exploration cluster_core Core Scaffold cluster_library R-Group Library (Amines/Alcohols) cluster_output Biological & Property Screening Core 3-(3-methyl-1H-pyrazol-1-yl)- C(=O)- R1 Aliphatic Chains Core:f1->R1 Functionalization (Amidation/ Esterification) R2 Aromatic Rings Core:f1->R2 Functionalization (Amidation/ Esterification) R3 Heterocycles Core:f1->R3 Functionalization (Amidation/ Esterification) R4 Charged Groups Core:f1->R4 Functionalization (Amidation/ Esterification) R5 Bulky Groups Core:f1->R5 Functionalization (Amidation/ Esterification) Activity Potency (IC50/MIC) Selectivity Target Selectivity ADME Solubility, Permeability Toxicity Cytotoxicity R3->Activity R3->Selectivity R3->ADME R3->Toxicity

Caption: Workflow for SAR exploration via functionalization.

Conclusion

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a high-value scaffold for medicinal chemistry programs. Its strategic functionalization, primarily through robust and scalable amide coupling and esterification reactions, provides a direct path to generating chemically diverse libraries. The protocols detailed herein offer reliable methods for synthesizing these derivatives, enabling comprehensive SAR studies that are essential for identifying and optimizing novel drug candidates. By understanding both the "how" and the "why" of these synthetic transformations, research teams can accelerate their journey from a starting scaffold to a promising clinical lead.

References

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Wiley Online Library URL: [Link]

  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry Source: Research and Reviews URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]

  • Title: An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities Source: Bentham Science URL: [Link]

  • Title: Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives Source: RJPBCS URL: [https://www.rjpbcs.com/pdf/2016_7(5)/[19].pdf]([Link]19].pdf)

  • Title: Pharmacological Activities of Pyrazole and Its Derivatives A Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Direct amide formation from unactivated carboxylic acids and amines Source: RSC Publishing URL: [Link]

  • Title: Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents Source: PubMed URL: [Link]

  • Title: Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry Source: HepatoChem URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES Source: TSI Journals URL: [Link]

  • Title: Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Development of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors Source: MDPI URL: [Link]

  • Title: Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues Source: ASRJETS URL: [Link]

  • Title: KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS Source: Lviv Polytechnic National University Institutional Repository URL: [Link]

  • Title: Prodrugs Design Based on Inter- and Intramolecular Chemical Processes Source: Wiley Online Library URL: [Link]

Sources

green chemistry methods for synthesizing pyrazole benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details sustainable protocols for synthesizing pyrazole benzoic acid derivatives—a critical scaffold in COX-2 inhibitors and anti-inflammatory therapeutics. Traditional Knorr syntheses often utilize volatile organic compounds (VOCs) like ethanol or acetic acid and require refluxing for extended periods. This document provides three validated "Green Chemistry" methodologies: Aqueous Micellar Catalysis , Mechanochemical Grinding , and Microwave-Assisted Ionic Liquid Synthesis . These methods prioritize Atom Economy, E-Factor reduction, and operator safety without compromising yield.

Introduction & chemical Rationale

The pyrazole ring is a pharmacophore of immense significance, yet its installation often incurs a high environmental cost.[1] The target class, 1-(4-carboxyphenyl)-pyrazoles , combines the bioavailability of benzoic acid with the bioactivity of the pyrazole core.

The Green Shift[2]
  • Legacy Method: Hydrazine hydrate + 1,3-diketone in refluxing EtOH/AcOH.

    • Issues: Hydrazine toxicity, solvent waste, thermal inefficiency.

  • Green Method: 4-Hydrazinobenzoic acid + 1,3-diketone in water/solid-state.

    • Benefits: Water acts as a heat sink and hydrophobic driver; solid-state reactions utilize friction energy; microwave irradiation targets dipolar polarization for rapid heating.

Method A: Aqueous Micellar Synthesis (The "Water" Approach)

Principle: Water is a poor solvent for organic reactants but an excellent medium for hydrophobic acceleration. Using a surfactant (CTAB) creates micelles where organic reactants concentrate, accelerating the reaction via the "Hydrophobic Effect."

Materials
  • Reactant A: 4-Hydrazinobenzoic acid (10 mmol)

  • Reactant B: 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane) (10 mmol)

  • Catalyst/Surfactant: Cetyltrimethylammonium bromide (CTAB) (10 mol%) or Lemon Peel Powder (Natural acid source).

  • Solvent: Deionized Water (20 mL).

Protocol
  • Pre-solubilization: In a 50 mL round-bottom flask, disperse 10 mmol of 1,3-diketone and 0.36g (1 mmol) of CTAB in 20 mL water. Stir at 400 RPM for 10 mins until a cloudy emulsion forms.

  • Addition: Add 10 mmol of 4-Hydrazinobenzoic acid.

  • Reaction: Heat the mixture to 80°C. The heterogeneous mixture will eventually liquefy or change color as the condensation proceeds.

    • Note: If using Lemon Peel Powder (acid catalysis), add 0.5g here.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 30–60 minutes.

  • Work-up (The "Green" Step): Cool to room temperature. The product will precipitate out as the micellar stability breaks or the product solubility limit is reached.

  • Purification: Filter the solid. Wash with 20 mL cold water to remove CTAB. Recrystallize from hot ethanol/water (1:1) if necessary.

Yield Expectation: 88–92%

Method B: Mechanochemical Synthesis (Solvent-Free)

Principle: Mechanical energy (shear and friction) breaks crystal lattices, allowing molecules to react at contact points without bulk solvent. This is the highest Atom Economy approach.

Materials
  • Reactant A: 4-Hydrazinobenzoic acid (5 mmol)

  • Reactant B: Ethyl acetoacetate (5 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (1 mol%) - Optional, speeds up reaction.

  • Equipment: Agate Mortar and Pestle or Retsch MM400 Ball Mill.

Protocol
  • Loading: Place Reactant A and Reactant B into the mortar.

  • Grinding (LAG - Liquid Assisted Grinding): Add 2 drops of Ethanol (catalytic amount to aid diffusion).

  • Process:

    • Manual: Grind vigorously for 10–15 minutes. The powder will turn into a sticky paste (eutectic melt) and then re-solidify.

    • Ball Mill: Set frequency to 25 Hz for 20 minutes using stainless steel balls.

  • Quenching: Add the solid paste to 50 mL crushed ice/water. Stir for 5 minutes.

  • Isolation: Filter the solid product. The water washes away unreacted hydrazine and p-TSA.

  • Drying: Vacuum dry at 60°C.

Yield Expectation: 90–95%

Method C: Microwave-Assisted Ionic Liquid Synthesis

Principle: Ionic Liquids (ILs) like [BMIM][PF6] absorb microwave energy efficiently (high loss tangent), acting as both solvent and catalyst. They are non-volatile and recyclable.

Materials
  • Reactant A: 4-Hydrazinobenzoic acid

  • Reactant B: Chalcone (1,3-diphenyl-2-propene-1-one)

  • Medium: 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) (2 mL).

Protocol
  • Preparation: Mix 2 mmol of Reactant A and 2 mmol of Reactant B in a microwave-safe vial (e.g., Pyrex 10 mL).

  • Solvation: Add 2 mL of [BMIM][PF6]. Stir briefly to coat solids.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or modified domestic).

    • Settings: 150 Watts, 80°C limit.

    • Time: Irradiate for 2–4 minutes.[2]

  • Extraction: Cool to RT. Add 10 mL water/ethanol (1:1). The IL is insoluble in this mix or forms a separate layer, while the product precipitates.

  • Recycling: The IL layer can be dried (rotary evaporator) and reused up to 4 times.

Yield Expectation: 94–98%

Comparative Data Analysis

ParameterMethod A (Aqueous)Method B (Grinding)Method C (MW + IL)Traditional (Reflux)
Reaction Time 45–60 min15–20 min2–5 min4–8 hours
Yield 88–92%90–95%94–98%70–80%
Energy Input Moderate (80°C)Low (Mechanical)Low (Short burst)High (Prolonged heat)
Solvent Waste Water (Benign)None (Solid State)Minimal (Recyclable IL)High (VOCs)
Scalability HighLow/MediumMediumHigh

Visualized Workflows

Figure 1: Reaction Mechanism & Pathway Selection

This diagram illustrates the chemical mechanism (Knorr Condensation) and a decision tree for selecting the appropriate green protocol based on lab resources.

GreenPyrazole Start Reactants: 4-Hydrazinobenzoic Acid + 1,3-Dicarbonyl Decision Select Methodology Based on Constraint Start->Decision PathA Method A: Aqueous (Surfactant/Micelles) Decision->PathA Scalability Required PathB Method B: Mechanochem (Solid State/Grinding) Decision->PathB No Solvent Desired PathC Method C: Microwave (Ionic Liquid) Decision->PathC Speed Priority Mech1 Nucleophilic Attack (N-H attacks C=O) PathA->Mech1 Hydrophobic Acceleration PathB->Mech1 Friction Energy PathC->Mech1 Dipolar Polarization Mech2 Dehydration (-H2O) Imine Formation Mech1->Mech2 Mech3 Cyclization & Aromatization Mech2->Mech3 Product Final Product: Pyrazole Benzoic Acid Derivative Mech3->Product

Caption: Decision matrix for green synthesis protocols and the unified mechanistic pathway (Knorr condensation) leading to the target pyrazole derivative.

Troubleshooting & Expert Insights

  • Regioselectivity: In unsymmetrical 1,3-diketones, regioselectivity is controlled by the electronic nature of the substituents. In Method A (Aqueous), the more hydrophobic substituent often directs to the 3-position due to micellar orientation.

  • Sticky Solids (Method B): If the grinding mixture becomes too "gummy," add chemically inert silica gel (SiO2) as a grinding auxiliary to maintain a powder form.

  • Catalyst Recycling (Method C): When reusing Ionic Liquids, wash with diethyl ether first to remove any trapped organic impurities before drying.

References

  • MDPI. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link][7]

  • RSC Advances. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.[11] Royal Society of Chemistry. Retrieved from [Link]

  • Bentham Science. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents.[5] Combinatorial Chemistry & High Throughput Screening.[5] Retrieved from [Link]

Sources

crystallization techniques for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Strategic Crystallization of 3-(3-methyl-1H-pyrazol-1-yl)benzoic Acid for Pharmaceutical Development

Introduction

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a small organic molecule featuring a benzoic acid moiety linked to a methyl-substituted pyrazole ring. As with many active pharmaceutical ingredients (APIs), the solid-state properties of this compound are critically important. The ability to control its crystallization is paramount for ensuring purity, stability, and consistent bioavailability in a final drug product. This guide provides a detailed framework for researchers, chemists, and drug development professionals to develop robust crystallization protocols for this molecule. We will explore the foundational principles of solvent selection, detail several common crystallization techniques, and discuss the critical implications of polymorphism.

The solid form of an API can significantly impact its therapeutic efficacy. Different crystalline arrangements, known as polymorphs, can possess distinct physical properties, including solubility, melting point, and stability.[1][2] An unintended polymorphic transformation during manufacturing or storage can alter a drug's dissolution rate and bioavailability, potentially leading to a loss of efficacy or adverse effects.[2][3] Therefore, a thorough understanding and control of the crystallization process are not merely for purification but are essential for ensuring the safety and consistency of the final pharmaceutical product.

This document moves beyond simple recipes, explaining the scientific rationale behind protocol design to empower researchers to troubleshoot and optimize their crystallization strategies effectively.

Physicochemical Drivers of Crystallization

The molecular structure of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid dictates its crystallization behavior. Key features include:

  • Carboxylic Acid Group: This is a polar, acidic functional group capable of strong hydrogen bonding (both as a donor and acceptor). This feature is central to its solubility characteristics.

  • Aromatic Rings (Benzene and Pyrazole): These planar structures can participate in π-π stacking interactions, which are crucial for crystal lattice formation.

  • Pyrazole Nitrogens: The nitrogen atoms in the pyrazole ring act as hydrogen bond acceptors, influencing solvent interactions.

  • Methyl Group: This non-polar group adds a small hydrophobic character to the molecule.

The molecule's overall character is moderately polar. This suggests that a range of solvents, from polar protic to polar aprotic, could be suitable for crystallization, depending on the desired solubility profile. The presence of both strong hydrogen bonding sites and aromatic rings suggests a high likelihood of forming a stable, well-ordered crystal lattice.

The Critical Role of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[4][5] These forms have the same chemical composition but different internal crystal structures.[1] This structural difference can lead to significant variations in physicochemical properties:

  • Solubility and Bioavailability: Metastable polymorphs are often more soluble than their stable counterparts.[1] This can directly impact how quickly a drug dissolves in the body and, consequently, its bioavailability.

  • Stability and Shelf Life: A less stable (metastable) polymorph can convert to a more stable form over time, especially when exposed to heat or humidity.[2] This transformation can alter the drug's performance and is a major concern in formulation development.

  • Manufacturing Properties: Different crystal shapes (habits) associated with different polymorphs can affect powder flow, compaction, and other manufacturing processes.[2]

It is crucial during development to identify the most thermodynamically stable polymorph to ensure product consistency and long-term stability.[3][5] Crystallization experiments using a variety of solvents and conditions are essential for discovering and characterizing potential polymorphs.[5]

Systematic Solvent Screening Protocol

The foundation of any successful crystallization is the choice of solvent. The ideal solvent will dissolve the compound completely at an elevated temperature but will have low solubility at room temperature or below, allowing for high recovery of the crystalline material upon cooling.[6]

Recommended Solvents for Screening

The following table provides a starting point for solvent screening, categorized by class.

Solvent ClassSolventBoiling Point (°C)PolarityRationale for Selection
Polar Protic Water100HighUnlikely to be a good single solvent but useful as an anti-solvent or in mixtures. The carboxylic acid may have some solubility in hot water.[7][8]
Ethanol78HighExcellent general-purpose solvent. The -OH group can hydrogen bond with the carboxylic acid.[7]
Isopropanol82MediumSimilar to ethanol but slightly less polar; can offer different solubility profiles.
Polar Aprotic Acetone56MediumGood solvent with a low boiling point, useful for slow evaporation.[6]
Ethyl Acetate77MediumAn ester that can act as a hydrogen bond acceptor. A common choice for compounds of intermediate polarity.[6]
Acetonitrile82MediumOften yields high-quality crystals; its dipolar nature interacts well with aromatic systems.
Non-Polar Toluene111LowThe aromatic nature can interact favorably with the benzene and pyrazole rings through π-stacking.[9]
Heptane/Hexane98 / 69LowGenerally used as an anti-solvent to induce precipitation from a more polar solution.[8]
Experimental Protocol: Small-Scale Solvent Screen
  • Preparation: Place approximately 10-20 mg of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid into several small vials.

  • Room Temperature Test: To each vial, add a candidate solvent dropwise (e.g., 0.1 mL at a time), vortexing after each addition. Observe if the compound dissolves readily at room temperature.

    • Interpretation: If the compound dissolves in a small volume (<0.5 mL), the solvent is likely too good and will result in poor recovery. Set this solvent aside as a potential "solvent" in an anti-solvent pair.[9]

  • Heating Test: If the compound is insoluble or sparingly soluble at room temperature, heat the vial gently (e.g., to 50-60°C or ~20°C below the solvent's boiling point) while continuing to add solvent dropwise until the solid dissolves completely.

    • Interpretation: If a large volume of solvent is required to dissolve the compound even when hot, the solvent is too poor.[9]

  • Cooling & Crystallization: Once a clear solution is obtained at the elevated temperature, allow the vial to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod or place it in a refrigerator or ice bath.

  • Evaluation: The best solvents are those in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which produce a good yield of crystalline solid upon cooling.

Crystallization Methodologies and Protocols

Once a suitable solvent or solvent system is identified, the following methods can be employed to generate high-quality crystals.

Workflow for Crystallization Method Selection

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Single Solvent Methods cluster_2 Phase 3: Multi-Solvent / Advanced Methods cluster_3 Phase 4: Analysis SolventScreen Solvent Screen GoodSolvent Good Single Solvent Found? SolventScreen->GoodSolvent SlowCool Protocol 1: Slow Cooling GoodSolvent->SlowCool Yes SlowEvap Protocol 2: Slow Evaporation GoodSolvent->SlowEvap Yes AntiSolvent Protocol 3: Anti-Solvent Addition GoodSolvent->AntiSolvent No / Partial Characterize Characterize Crystals (XRPD, DSC, Microscopy) SlowCool->Characterize SlowEvap->Characterize VaporDiff Protocol 4: Vapor Diffusion AntiSolvent->VaporDiff AntiSolvent->Characterize VaporDiff->Characterize

Caption: General workflow for selecting a crystallization method.

Protocol 1: Slow Cooling Crystallization

This is the most common and often most effective method for obtaining high-quality crystals. The principle is to decrease the solubility of the solute gradually, allowing molecules sufficient time to arrange themselves into an ordered crystal lattice.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate). Ensure all solid material has dissolved.

  • Clarification (Optional): If the solution is hazy or contains particulate matter, perform a hot filtration through a fluted filter paper to remove insoluble impurities.

  • Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool undisturbed to room temperature on a benchtop. To slow the process further, the flask can be placed inside a larger beaker of hot water or in an insulated container (e.g., a Dewar flask).

  • Further Cooling: Once the flask has reached room temperature, it can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

Protocol 2: Slow Evaporation

This method is useful when the compound is highly soluble in the chosen solvent even at room temperature. It is simple but offers less control over the rate of crystal growth.

  • Dissolution: Dissolve the compound in a solvent with a relatively low boiling point (e.g., acetone, dichloromethane) at room temperature to create a solution that is near-saturated.

  • Evaporation: Transfer the solution to a vial or beaker and cover it with a cap or parafilm. Pierce a few small holes in the cover with a needle.

  • Incubation: Place the container in a location free from vibrations and allow the solvent to evaporate slowly over several hours to days.

  • Isolation: Once a suitable crop of crystals has formed, decant the remaining solvent and dry the crystals.

Protocol 3: Anti-Solvent Addition

This technique is effective when a compound is very soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.

  • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent (e.g., acetone).

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (the anti-solvent, e.g., water or heptane) dropwise to the solution while stirring. Continue adding until the solution becomes faintly turbid (cloudy). The point of turbidity is the point of supersaturation.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the local solvent environment slowly changes.

Conceptual Pathways to Solid Forms

The conditions chosen can lead to different solid forms. This diagram illustrates the relationship between experimental conditions and the resulting solid state.

G cluster_conditions Conditions cluster_forms Resulting Solid Form Solute Compound in Solution Supersat Supersaturated Solution Solute->Supersat Evaporation / Cooling / Anti-Solvent Nucleation Nucleation Supersat->Nucleation SlowCool Slow Cooling Low Supersaturation FastCool Rapid Cooling High Supersaturation ShockCool Shock Cooling (e.g., Crash Precipitation) Stable Thermodynamically Stable Polymorph (Form I) SlowCool->Stable Favors ordered growth Metastable Metastable Polymorph (Form II) FastCool->Metastable Kinetically favored Amorphous Amorphous Solid ShockCool->Amorphous Disordered precipitation Metastable->Stable Can convert over time

Caption: Influence of crystallization conditions on solid form outcome.

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This happens when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent.

    • Solution: Re-heat the solution to dissolve the oil, then add more solvent to lower the concentration before attempting to cool again, or cool much more slowly.

  • No Crystals Form: The solution remains clear even after cooling.

    • Solution: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent. Induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a "seed crystal" from a previous successful crystallization.

  • Formation of Fine Powder: This often results from cooling the solution too quickly ("crashing out").

    • Solution: Repeat the crystallization with a slower cooling rate to allow larger crystals to form. Ensure the initial dissolution uses the minimum amount of hot solvent.

Conclusion

The successful crystallization of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a systematic process that relies on a fundamental understanding of its physicochemical properties. By conducting a thorough solvent screen and carefully controlling the conditions of crystallization—particularly the rate of cooling and the level of supersaturation—researchers can effectively purify the compound and control its solid form. The investigation of polymorphism is a critical, non-negotiable step in the pharmaceutical development process to ensure the production of a safe, stable, and effective drug substance. The protocols and principles outlined in this guide provide a robust starting point for achieving these goals.

References

  • Vertex AI Search. (n.d.). Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes.
  • Slideshare. (n.d.). Polymorphism in Pharmacy | PPT.
  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • All About Drugs. (n.d.). Polymorphism.
  • (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • Maiyam Group. (2025, December 29). Common Solvents for Crystallization - US Labs Guide 2026.
  • (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

Sources

Application Note: Amide Synthesis Strategies for Pyrazole-Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

The molecule 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid represents a "privileged scaffold" in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and GPCR ligands. Structurally, it consists of a benzoic acid moiety substituted at the meta position by a 3-methyl-pyrazole ring (attached via N1).

Chemical Context
  • Electronic Effects: The pyrazole ring acts as a weak electron-withdrawing group (EWG) on the phenyl ring. This slightly increases the acidity of the carboxylic acid (

    
     ~ 3.9–4.0) compared to unsubstituted benzoic acid (
    
    
    
    4.2), making the carboxylate anion stable but the carbonyl carbon highly electrophilic upon activation.
  • Steric Considerations: The meta-substitution pattern is generally sterically accessible. However, the N2 nitrogen of the pyrazole possesses a lone pair that can act as a weak hydrogen bond acceptor, potentially influencing solubility or interacting with Lewis acid catalysts.

  • Reaction Objective: The transformation of the carboxylic acid to an amide (

    
    ) is a Nucleophilic Acyl Substitution. Since the hydroxyl group (
    
    
    
    ) is a poor leaving group, the reaction requires activation of the acyl carbon.

Mechanistic Pathways

We present two distinct activation strategies: Uronium-based activation (HATU) for high-throughput medicinal chemistry and Acyl Chloride formation (


)  for scalable synthesis.
Mechanism A: HATU-Mediated Activation

Best for: Small-scale (mg to g), valuable amines, and preventing racemization (if chiral amines are used).

  • Deprotonation: The tertiary base (DIPEA) deprotonates the carboxylic acid to form the carboxylate anion.

  • Activation: The carboxylate attacks the highly electrophilic carbon of the HATU reagent, forming an unstable O-acyl(tetramethyl)uronium salt.

  • Active Ester Formation: The HOAt anion (released from HATU) attacks the uronium intermediate, expelling tetramethylurea and forming the OAt-active ester .[1] This ester is highly reactive but stable enough to prevent extensive side reactions.

  • Aminolysis: The amine nucleophile attacks the carbonyl of the OAt-ester. The HOAt leaving group is displaced, utilizing the "neighboring group effect" of the pyridine nitrogen in the HOAt moiety to accelerate the reaction.

Mechanism B: Acyl Chloride Activation ( )

Best for: Scale-up (>10g), non-nucleophilic amines, and cost reduction.

  • Attack: The carboxylic acid oxygen attacks the sulfur of thionyl chloride (

    
    ).[2]
    
  • Chlorination: A chloride ion (

    
    ) is released and immediately attacks the carbonyl carbon.
    
  • Collapse: The tetrahedral intermediate collapses, releasing

    
     (gas) and 
    
    
    
    (gas), yielding the highly reactive benzoyl chloride .
  • Amidation: The amine attacks the acid chloride directly. An external base (or excess amine) is required to scavenge the generated

    
    .[3][4]
    
Mechanistic Visualization

The following diagram illustrates the HATU activation pathway, the preferred method for this scaffold in discovery chemistry.

HATU_Mechanism Reactants 3-(3-methyl-1H-pyrazol-1-yl) benzoic acid + DIPEA Carboxylate Carboxylate Anion (R-COO-) Reactants->Carboxylate Deprotonation Intermediate Unstable O-acyl Uronium Carboxylate->Intermediate Attacks HATU HATU HATU Reagent HATU->Intermediate ActiveEster OAt-Active Ester (Activated Intermediate) Intermediate->ActiveEster HOAt Rearrangement - Tetramethylurea Transition Tetrahedral Transition State ActiveEster->Transition Amine Attack Amine Amine (R'-NH2) Amine->Transition Product Final Amide + HOAt + Urea Transition->Product Collapse

Figure 1: Step-wise mechanism of HATU-mediated amide coupling. Note the formation of the OAt-active ester which prevents racemization and accelerates coupling.

Experimental Protocols

Protocol A: HATU Coupling (Standard MedChem Method)

Application: Synthesis of library compounds for biological screening.

Reagents
  • Substrate: 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DMAc. Note: DCM is often poor for pyrazole solubility.

Step-by-Step Procedure
  • Preparation: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv) at room temperature (RT).

    • Observation: The solution often turns yellow/orange. Stir for 5–10 minutes to ensure formation of the active ester.

  • Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Check via LC-MS.[5] The active ester is usually visible if the reaction is incomplete.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with sat.

      
       (removes HOAt/acids), water, and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc) or Prep-HPLC.

Protocol B: Acid Chloride Method (Scale-Up)

Application: Gram-scale synthesis where chromatography is difficult.

Reagents
  • Substrate: 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv or used as solvent)
    
  • Catalyst: DMF (1-2 drops)

  • Solvent: Toluene or DCM (if using stoichiometric

    
    ).
    
Step-by-Step Procedure
  • Chlorination: Suspend the acid in Toluene. Add

    
     (5 equiv) and 1 drop of DMF.
    
  • Reflux: Heat to 80°C for 2–3 hours. The suspension should clear as the acid chloride forms.

  • Evaporation: Concentrate in vacuo to remove excess

    
     and toluene. (Caution: Trap acidic gases).
    
    • Checkpoint: The residue is the crude acid chloride (usually an off-white solid or oil). Do not purify.

  • Coupling: Re-dissolve the residue in dry DCM.

  • Addition: Add the amine (1.1 equiv) and Triethylamine (

    
    , 2.5 equiv) dropwise at 0°C.
    
  • Completion: Warm to RT and stir for 1 hour.

  • Workup: Standard aqueous wash (1N HCl, then

    
    ).
    

Comparative Data & Troubleshooting

The following table summarizes the decision matrix for selecting the appropriate protocol.

ParameterMethod A: HATUMethod B: Acid Chloride
Scale mg to 5g> 5g to kg
Cost High (HATU is expensive)Low (

is cheap)
Purification Requires removal of urea/HOAtSimple extraction often sufficient
Steric Tolerance ExcellentGood
Moisture Sensitivity ModerateHigh (Acid chloride hydrolyzes)
Byproducts Tetramethylurea (water soluble)

(gas),

(gas)
Troubleshooting Guide
  • Issue: Low Conversion (HATU method)

    • Cause: Steric hindrance or deactivated amine.

    • Solution: Switch to COMU or PyBOP as the coupling agent. Heat the reaction to 50°C. Ensure DMF is dry (water kills the active ester).

  • Issue: Pyrazole Interference

    • Cause: In rare cases, the pyrazole N2 can act as a nucleophile, causing oligomerization.

    • Solution: This is unlikely with HATU due to the faster kinetics of amine coupling. If observed, ensure the amine is added immediately after the activation step (or do "one-pot" addition).

  • Issue: Solubility

    • Cause: The zwitterionic nature of the amino-acid coupling.

    • Solution: Use NMP (N-methyl-2-pyrrolidone) as a co-solvent.

Workflow Visualization

Workflow Start Start: 3-(3-methyl-1H-pyrazol-1-yl) benzoic acid Decision Select Scale/Cost Start->Decision PathA Method A: HATU (Discovery/Small Scale) Decision->PathA PathB Method B: SOCl2 (Process/Large Scale) Decision->PathB StepA1 Dissolve in DMF Add DIPEA + HATU PathA->StepA1 StepA2 Add Amine Stir RT 2-16h StepA1->StepA2 StepA3 LCMS Check: Active Ester Consumed? StepA2->StepA3 StepA3->StepA2 No (Add more HATU) Finish Workup & Isolation StepA3->Finish Yes StepB1 Reflux in SOCl2 + Toluene (Cat. DMF) PathB->StepB1 StepB2 Evaporate to Dryness (Isolate Acid Chloride) StepB1->StepB2 StepB3 Add Amine + Et3N in DCM (0°C) StepB2->StepB3 StepB3->Finish

Figure 2: Decision tree and workflow for amide coupling of pyrazole-benzoic acid derivatives.

Safety & Handling

  • Pyrazoles: Generally moderate toxicity, but treat as potential irritants.

  • HATU: Potent sensitizer. Can cause severe allergic reactions (anaphylaxis) upon inhalation of dust. Handle in a fume hood.

  • Thionyl Chloride: Reacts violently with water to release HCl and SO2. Corrosive and lachrymator.

  • DMF/DMAc: Hepatotoxic and teratogenic. Use double-gloving (Nitrile).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • PubChem Compound Summary. (2023). 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid. National Center for Biotechnology Information. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Troubleshooting & Optimization

improving reaction yield of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-methyl-1H-pyrazol-1-yl)benzoic Acid Synthesis

Case ID: PYR-BENZ-003 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Triage

User Issue: Low reaction yield in the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid. Chemical Context: This synthesis involves forming a C-N bond between a benzoic acid derivative (position 3) and a pyrazole ring (N1), ensuring the methyl group remains at the 3-position relative to the new bond.

Immediate Triage: Before proceeding, identify your synthetic route. The two primary pathways fail for completely different reasons.

  • Route A: Metal-Catalyzed Cross-Coupling (Ullmann/Chan-Lam)

    • Substrates: 3-Methylpyrazole + 3-Iodobenzoic acid (or Boronic acid).

    • Common Failure: Catalyst poisoning by the carboxylic acid, poor regioselectivity (N1 vs. N2), or homocoupling of boronic acids.

  • Route B: De Novo Cyclization

    • Substrates: 3-Hydrazinobenzoic acid + 1,3-dicarbonyl equivalent.

    • Common Failure: Formation of the unwanted 5-methyl regioisomer (thermodynamic vs. kinetic control) or incomplete condensation.

Troubleshooting Route A: Metal-Catalyzed Coupling

(Recommended for high-throughput and late-stage functionalization)

The Core Problem: The "Free Acid" Trap

Symptom: The reaction turns black/brown immediately, or conversion stalls at <30%. Root Cause: The free carboxylic acid (-COOH) on the benzoic acid substrate acts as a ligand, sequestering the Copper (Cu) catalyst and preventing it from facilitating the C-N bond formation.

Protocol Adjustment (The "Ester-First" Strategy): Do not couple the free acid. Use Methyl 3-iodobenzoate or 3-(methoxycarbonyl)phenylboronic acid . Hydrolyze the ester after the coupling.

Optimization Matrix: Chan-Lam Coupling (Cu(OAc)₂)

Use this if your starting material is a Boronic Acid.

ParameterStandard ConditionOptimized Condition (High Yield) Why?
Substrate 3-Boronobenzoic acidMethyl 3-boronobenzoate Prevents Cu poisoning by carboxylate.
Stoichiometry 1:1 Ratio1.5 - 2.0 eq. Boronic Acid Boronic acids undergo oxidative homocoupling; excess is required to drive the reaction.
Catalyst Cu(OAc)₂ (10-20 mol%)Cu(OAc)₂ (1.0 eq) + Pyridine (2.0 eq) Stoichiometric Cu often outperforms catalytic in Chan-Lam for difficult substrates. Pyridine acts as a crucial ligand.
Atmosphere Ambient AirO₂ Balloon or Dry Air Sparge The reaction is oxidative; it consumes oxygen. Ambient diffusion is too slow.
Water "Dry" solventsAdd 4Å Molecular Sieves While Chan-Lam tolerates moisture, water competes for coordination sites on Cu.
Optimization Matrix: Ullmann Coupling (CuI/Ligand)

Use this if your starting material is an Aryl Iodide.

  • Ligand Selection: Use trans-N,N'-dimethylcyclohexane-1,2-diamine or 1,10-phenanthroline . Standard amino acids (L-proline) often fail with electron-deficient aryl halides.

  • Regioselectivity Control: 3-methylpyrazole exists as two tautomers.

    • Steric Rule: The reaction generally favors the less hindered Nitrogen (leading to the desired 3-methyl isomer).

    • Temperature: Keep temperatures moderate (90°C–110°C). Excessive heat (>130°C) promotes equilibration to the thermodynamic mixture, increasing the unwanted 5-methyl isomer.

Troubleshooting Route B: De Novo Cyclization

(Recommended for large-scale, cost-sensitive synthesis)

Symptom: Yield is high, but NMR shows a 50:50 or 60:40 mixture of isomers (3-methyl vs. 5-methyl). Root Cause: The condensation of 3-hydrazinobenzoic acid with a nonsymmetrical 1,3-dicarbonyl (like 4,4-dimethoxy-2-butanone) is not perfectly regioselective.

The "pH Switch" Protocol: Regioselectivity in pyrazole synthesis is highly pH-dependent.

  • Acidic Media (HCl/EtOH): Favors the formation of 5-methyl-1-arylpyrazole (Unwanted). The hydrazine terminal nitrogen (NH2) attacks the more electrophilic carbonyl (ketone) first.

  • Basic/Buffered Media: Can shift preference, but often yields mixtures.

  • The Fix: Use Acetylacetaldehyde dimethyl acetal in a controlled condensation.

Purification Workflow (The "Solubility Gap"): Since you are synthesizing a benzoic acid derivative, exploit the acidity difference between the isomers.

  • Perform the cyclization.

  • Precipitate the crude mixture by acidification (pH 3-4).

  • Recrystallization: The 3-methyl isomer is typically more symmetric and packs better than the 5-methyl isomer. Recrystallize from Ethanol/Water (9:1) . The 3-methyl isomer usually crystallizes out, leaving the 5-methyl isomer in the mother liquor.

Visual Troubleshooting Logic

ReactionLogic Start Start: Low Yield Diagnosis RouteCheck Which Route? Start->RouteCheck RouteA Route A: Coupling (Aryl Halide + Pyrazole) RouteCheck->RouteA Coupling RouteB Route B: Cyclization (Hydrazine + Dicarbonyl) RouteCheck->RouteB Cyclization AcidCheck Is the COOH protected? RouteA->AcidCheck Protect ACTION: Esterify COOH first. (Methyl 3-iodobenzoate) AcidCheck->Protect No (Free Acid) LigandCheck Check Ligand/Oxidant AcidCheck->LigandCheck Yes (Ester) ChanLam Chan-Lam: Add O2 balloon + Pyridine LigandCheck->ChanLam Using Boronic Acid Ullmann Ullmann: Use Diamine Ligand + Dry DMSO LigandCheck->Ullmann Using Iodide RegioCheck Isomer Ratio Poor? RouteB->RegioCheck Purify ACTION: Recrystallize from EtOH/H2O. 3-Me isomer is less soluble. RegioCheck->Purify Yes (Mixed Isomers)

Caption: Decision tree for diagnosing yield failures in pyrazole-benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q: Why does my NMR show a "doublet" of methyl peaks? A: You have a mixture of regioisomers.

  • Target (3-methyl): Methyl group is far from the aromatic ring's shielding cone. Typically appears around δ 2.3–2.4 ppm .

  • Impurity (5-methyl): Methyl group is adjacent to the twisted aromatic ring (steric clash), causing an upfield shift (shielding). Typically appears around δ 2.1–2.2 ppm .

  • Action: Do not proceed to the next step. Purify via column chromatography (Gradient: Hexane/EtOAc) or recrystallization.

Q: Can I use 3-bromobenzoic acid instead of the iodide for Ullmann coupling? A: Generally, no. Aryl bromides are significantly less reactive in Copper-catalyzed couplings than iodides. If you must use the bromide, you will need a stronger ligand system (e.g., TMEDA or 1,10-phenanthroline ) and higher temperatures (120°C+), which increases the risk of side reactions.

Q: In the Chan-Lam coupling, my reaction stalls after 4 hours. A: The reaction has likely run out of Oxygen or the catalyst has reduced to Cu(0).

  • Action: Refill the O₂ balloon. Add a fresh portion (5 mol%) of Cu(OAc)₂. Ensure the stirring is vigorous to maximize gas-liquid mass transfer.

References & Authority

  • Chan-Lam Coupling Fundamentals:

    • Source: Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis.

    • Relevance: Establishes the necessity of O₂ and stoichiometric copper for difficult substrates.

  • Regioselectivity in Pyrazole Synthesis:

    • Source: Fustero, S., et al. (2008). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry.

    • Relevance: Explains the thermodynamic vs. kinetic control in hydrazine cyclizations.

  • N-Arylation of Azoles (Ullmann):

    • Source: Taillefer, M., et al. (2007). "Mild and Efficient Copper-Catalyzed N-Arylation of Imidazoles and Pyrazoles." Chemistry – A European Journal.

    • Relevance: Provides the ligand protocols (Schiff bases/diamines) required for high yields.

Sources

Technical Support Center: Purification of 3-(3-methyl-1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a critical scaffold in the synthesis of kinase inhibitors (e.g., ERK, MAPK pathways). Its amphoteric nature—possessing both a carboxylic acid tail and a nitrogen-rich pyrazole head—presents unique purification challenges.

The most frequent failure modes reported by our users involve regioisomeric contamination (3-methyl vs. 5-methyl), transition metal retention (Copper/Palladium), and crystallization failures (oiling out). This guide provides self-validating protocols to address these specific issues.

Module 1: The "Twin Peak" Nightmare (Regioisomer Separation)

Symptom: HPLC analysis shows a persistent shoulder or a split peak (approx. 0.2–0.5 min retention time difference). Diagnosis: Presence of the 5-methyl regioisomer .

The Science (Root Cause)

Whether synthesized via Ullmann coupling (3-iodobenzoic acid + 3-methylpyrazole) or condensation (3-hydrazinobenzoic acid + acetylacetaldehyde equivalent), the formation of the 1,3- and 1,5-isomers is competing.

  • Thermodynamics: The 1,3-isomer (desired) is generally more thermodynamically stable due to reduced steric clash between the methyl group and the phenyl ring.

  • Kinetics: The 1,5-isomer (impurity) often forms due to the nucleophilicity of the specific nitrogen during the initial attack.

Corrective Protocol: Selective Recrystallization

Do not rely on Flash Chromatography for >5g scales; the


 is often insufficient.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in Hot Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram of solid).

  • Reflux: Heat to reflux (

    
    ) until fully dissolved. If solids persist, filter hot to remove inorganic salts.
    
  • The "Cloud Point": Slowly add n-Heptane dropwise to the boiling solution until a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add just enough hot EtOAc to clear the solution again.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 2-3 hours) without stirring.

    • Why? Fast cooling traps the 5-methyl isomer in the lattice. Slow cooling favors the packing of the pure 1,3-isomer.

  • Harvest: Filter the white needles. Wash with cold 1:3 EtOAc:Heptane.

Validation:

  • HPLC: The 1,3-isomer typically elutes after the 1,5-isomer on C18 columns due to slightly higher lipophilicity (better planar packing).

Module 2: Metal Scavenging (The "Green Tint" Issue)

Symptom: Product appears grey, green, or blueish; downstream cross-couplings fail. Diagnosis: Residual Copper (from Ullmann) or Palladium. The pyrazole nitrogen is an excellent ligand for metal chelation.

Corrective Protocol: The Thiol-Silica Slurry

Acid washes alone are often insufficient because the metal is coordinated to the pyrazole.

Step-by-Step Methodology:

  • Dissolution: Dissolve the compound in THF or DMF (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or equivalent thiol-functionalized silica (0.5 equivalents relative to expected metal load, or 10 wt% of product).

  • Incubation: Stir at

    
     for 4 hours.
    
  • Filtration: Filter through a pad of Celite. The metal-bound silica will remain on the filter.

  • Precipitation: Pour the filtrate into water (adjusted to pH 3 with HCl) to reprecipitate the metal-free acid.

Module 3: Physical Form & Solubility (Oiling Out)

Symptom: Upon acidification of the reaction mixture, the product separates as a sticky oil/gum instead of a solid. Diagnosis: Rapid precipitation at the isoelectric point or presence of organic impurities (e.g., DMF/DMSO) lowering the melting point.

Corrective Protocol: The "pH Swing" Technique
  • Basify: Dissolve the gum in 1M NaOH (aq). Ensure pH > 10. The solution should be clear.

  • Wash: Extract this aqueous layer twice with Dichloromethane (DCM) .

    • Why? This removes non-acidic impurities (unreacted pyrazoles, neutral byproducts) that cause oiling.

  • Acidify (Slowly):

    • Cool the aqueous layer to

      
      .
      
    • Add 1M HCl dropwise with vigorous stirring.

    • Critical Point: Stop adding acid when the solution becomes cloudy (approx pH 6-7). Seed with pure crystal if available. Stir for 30 mins.

    • Continue adding acid until pH 3-4.

  • Result: A free-flowing white powder should form.

Visual Troubleshooting Workflows

Figure 1: Purification Decision Tree

Purification_Strategy Start Crude 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid Check_HPLC HPLC Analysis (Isomer Check) Start->Check_HPLC Isomer_Issue Split Peak / Shoulder? (>5% 5-methyl isomer) Check_HPLC->Isomer_Issue Recryst Recrystallization (EtOAc / Heptane) Isomer_Issue->Recryst Yes Color_Check Visual Inspection (Green/Grey Color?) Isomer_Issue->Color_Check No Recryst->Color_Check Metal_Issue Metal Contamination Color_Check->Metal_Issue Scavenge Thiol-Silica Treatment OR EDTA Wash Metal_Issue->Scavenge Yes Final_Polish pH Swing Precipitation (Remove neutral organics) Metal_Issue->Final_Polish No Scavenge->Final_Polish Pure_Product Pure Product (>98% purity, <10ppm metal) Final_Polish->Pure_Product

Caption: Decision matrix for selecting the appropriate purification module based on analytical feedback.

Figure 2: Regioisomer Separation Logic

Regioisomer_Sep Mix Mixture: 1,3-isomer (Major) 1,5-isomer (Minor) Solvent Hot EtOAc (Dissolution) Mix->Solvent Heat to 77°C Cooling Slow Cooling (Thermodynamic Control) Solvent->Cooling Add Heptane Crystal Crystalline Solid (Pure 1,3-isomer) Cooling->Crystal Filter Liquor Mother Liquor (Enriched 1,5-isomer) Cooling->Liquor Filtrate

Caption: The thermodynamic preference of the 1,3-isomer allows for separation via controlled crystallization.

Frequently Asked Questions (FAQs)

Q: Why is the 5-methyl isomer forming if the 3-methyl is sterically favored? A: While the 1,3-isomer is thermodynamically favored (less steric clash with the phenyl ring), the reaction kinetics often depend on the tautomeric equilibrium of the starting 3-methylpyrazole. Under basic conditions (e.g.,


 in DMF), the deprotonation can lead to attack from either nitrogen. Using sterically bulky ligands or specific solvents like fluorinated alcohols (TFE) can improve selectivity, but purification is almost always required [1].

Q: Can I use water as a recrystallization solvent? A: Only if you use an Ethanol/Water mixture. The compound is nearly insoluble in pure water at neutral pH. A mixture of EtOH:Water (3:1) is a viable alternative to EtOAc/Heptane if you wish to avoid alkanes [2].

Q: My product has a melting point lower than the literature value (


). Why? 
A:  This is a classic sign of the "eutectic effect" caused by the 5-methyl isomer. Even 2-3% contamination can depress the melting point significantly. Perform the recrystallization step in Module 1.

Q: How do I store the purified compound? A: Store in a desiccator. The carboxylic acid moiety is stable, but the pyrazole ring can be sensitive to strong oxidation over long periods. Keep away from light to prevent potential photo-degradation of the N-N bond, although this is rare for N-aryl pyrazoles.

References

  • Regioselectivity in Pyrazole Synthesis: J. Org. Chem. 2024, 89, 5, 3012–3020. "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes".

  • Crystallization Solvents: BenchChem Application Notes. "Protocols for Crystallization of 1-aryl-3-methyl-1H-pyrazole Derivatives".

  • Copper Catalysis & Scavenging: RSC Adv., 2014, 4, 288-291. "Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons".[1]

  • General Properties: PubChem Compound Summary. "3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid".

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Efficient Removal of Copper Catalysts from 3-(3-methyl-1H-pyrazol-1-yl)benzoic Acid Products

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the effective removal of residual copper catalysts from the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid and related compounds. Synthesized through copper-catalyzed methods like the Ullmann condensation, these molecules are often contaminated with copper species that can interfere with downstream applications and biological assays.[1][2][3][4][5][6] This guide is designed to address common purification challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid has a persistent blue or green tint. What does this indicate and how can I resolve it?

A persistent blue or green coloration is a clear indicator of residual copper contamination. This can arise from incomplete removal during the initial work-up or potential chelation of copper by your product. The pyrazole moiety and the benzoic acid group, depending on the pH, can both interact with copper ions.

Troubleshooting Steps:

  • Repeat Aqueous Washes: Perform additional washes with a chelating agent solution as detailed in the protocols below.

  • pH Adjustment: The carboxylic acid functionality of your product requires careful pH control during extraction. Ensure the pH of the aqueous phase is appropriate to both deprotonate the benzoic acid (making it water-soluble) and effectively chelate the copper.

  • Combination of Methods: A multi-step approach is often more effective. For instance, an initial wash with a chelating agent can be followed by passing the organic solution through a plug of silica gel or alumina.[7]

  • Consider a Scavenger Resin: If aqueous methods are insufficient, employing a copper scavenger resin is a highly effective, albeit more costly, alternative.

Q2: I'm experiencing low product yield after performing aqueous washes. What could be the cause?

Low recovery of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid after aqueous extraction is often due to its amphiphilic nature. The benzoic acid group can be deprotonated, rendering the molecule partially or fully soluble in the aqueous phase, especially at higher pH values.

Troubleshooting Steps:

  • Control the pH: During the work-up, after the copper has been chelated and removed in the aqueous layer, carefully re-acidify the organic layer to a pH of approximately 4-5. This will ensure your product is in its protonated, less water-soluble form, thus maximizing its partitioning into the organic phase.

  • Brine Wash: After the chelating wash, perform a wash with a saturated sodium chloride (brine) solution. This will help to break up any emulsions and reduce the amount of water in the organic layer, which can aid in product recovery.

  • Back-Extraction: If you suspect significant product loss to the aqueous phase, you can acidify the combined aqueous layers and extract your product back into an organic solvent like ethyl acetate.

Q3: My NMR spectrum shows broad peaks, suggesting paramagnetic impurities, even after purification. How can I address this?

Paramagnetic copper(II) species can cause significant line broadening in NMR spectra, obscuring your product's signals.

Troubleshooting Steps:

  • Thorough Chelation: Ensure that your chelation procedure is robust. This may involve increasing the concentration of the chelating agent or the number of washes.

  • Silica Gel Filtration: A quick filtration through a short plug of silica gel can effectively remove residual paramagnetic impurities.

  • Scavenger Resins: For exceptionally pure samples required for sensitive analyses, scavenger resins are the most reliable option.

Comparative Analysis of Copper Removal Techniques

Method Principle Advantages Disadvantages Best Suited For
Aqueous Wash with Chelating Agents (e.g., EDTA, Ammonia) Forms water-soluble copper complexes that are extracted into the aqueous phase.[7][8]Cost-effective, scalable, and generally efficient for removing bulk copper.Can lead to product loss if pH is not controlled, may require multiple extractions, and can form emulsions.Initial, large-scale purification to remove the majority of the copper catalyst.
Filtration through Solid Supports (e.g., Silica Gel, Alumina, Celite) Adsorbs copper species onto the solid support while allowing the product to pass through.[7]Simple, fast, and can be combined with other methods.Can lead to product loss on the solid support, may not be effective for high levels of copper contamination.Quick purification of small to medium scale reactions with moderate copper contamination.
Scavenger Resins Solid-phase resins with functional groups that have a high affinity for copper, forming stable complexes.[9][10]Highly selective and efficient, leading to very low residual copper levels. Simple filtration-based removal.Higher cost compared to other methods, may require longer reaction times for complete scavenging.Final purification step to achieve high purity, especially for pharmaceutical applications.

Detailed Experimental Protocols

Protocol 1: Aqueous Wash with Ethylenediaminetetraacetic Acid (EDTA)

This method is effective for removing copper by forming a stable, water-soluble copper-EDTA complex.

Materials:

  • Reaction mixture containing 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 0.5 M EDTA aqueous solution, pH adjusted to 8-9 with NaOH or NH4OH.

  • Saturated brine solution.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[7]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of brine to remove any residual EDTA.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.

Causality: Adjusting the EDTA solution to a slightly basic pH ensures that the EDTA is in its fully deprotonated and most effective form for chelating copper(II) ions. The subsequent brine wash helps to remove residual water and EDTA from the organic phase.

Protocol 2: Treatment with a Copper Scavenger Resin

This protocol is ideal for achieving very low levels of copper contamination.

Materials:

  • Crude 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid dissolved in an appropriate organic solvent.

  • Copper scavenger resin (e.g., thiol-functionalized silica gel or polymer-based chelating resins).[10]

  • Reaction flask with a magnetic stirrer.

  • Filtration apparatus.

Procedure:

  • Dissolve the crude product in a suitable organic solvent.

  • Add the copper scavenger resin to the solution (typically 3-5 equivalents relative to the estimated amount of residual copper).

  • Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined empirically.

  • Monitor the removal of copper by TLC (observing the disappearance of the colored spot at the baseline) or by taking small aliquots for analysis (e.g., ICP-MS).

  • Once the copper removal is complete, filter off the resin and wash it with a small amount of fresh solvent.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

Causality: The functional groups on the scavenger resin have a high affinity for copper and form a strong, irreversible bond, effectively removing the copper from the solution. The solid nature of the resin allows for easy removal by simple filtration.[9]

Visualizing the Workflow and Troubleshooting Logic

Workflow for Copper Removal

Caption: A decision-tree workflow for selecting the appropriate copper removal strategy.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_Color Color Contamination cluster_Yield Yield Issues cluster_NMR Analytical Issues Problem Problem Observed Color Persistent Blue/Green Color Problem->Color LowYield Low Product Yield Problem->LowYield BroadNMR Broad NMR Peaks Problem->BroadNMR RepeatWash Repeat Aqueous Wash Color->RepeatWash ControlpH Control pH Before Extraction LowYield->ControlpH ThoroughChelation Ensure Thorough Chelation BroadNMR->ThoroughChelation AdjustpH Adjust pH of Wash RepeatWash->AdjustpH CombineMethods Combine Wash + Silica Filtration AdjustpH->CombineMethods UseResin Use Scavenger Resin CombineMethods->UseResin BrineWash Perform Brine Wash ControlpH->BrineWash BackExtract Back-Extract Aqueous Layer BrineWash->BackExtract SilicaPlug Filter Through Silica Plug ThoroughChelation->SilicaPlug ResinFinal Final Polish with Scavenger Resin SilicaPlug->ResinFinal

Caption: A troubleshooting guide for common issues in copper catalyst removal.

References

  • ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst?. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Deep purification of copper from Cu(II)-EDTA acidic wastewater by Fe(III) replacement/diethyldithiocarbamate precipitation. Retrieved from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Wellyou Tech. (2025, September 15). The Effect of pH on the Stability of EDTA Chelates. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Google Patents. (n.d.). US4666683A - Process for removal of copper from solutions of chelating agent and copper.
  • National Institutes of Health. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • MDPI. (2025, September 2). Integrated Alkali Gradient pH Control Purification of Acidic Copper-Containing Etching Waste Solution and Cu2(OH)3Cl Conversion-Calcination Process for High-Purity CuO. Retrieved from [Link]

  • ACS Publications. (2008, August 13). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Removal of Copper from Acid Mine Drainage (AMD) or Acid Rock Drainage (ARD). Retrieved from [Link]

  • Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]

  • VNUHCM Journal of Science and Technology Development. (2024, September 30). Copper promoted, direct sulfenylation of n-aryl pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper‐catalyzed N‐arylation of pyrazoles. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • ACS Publications. (2005, October 12). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. Retrieved from [Link]

  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]

Sources

troubleshooting solubility issues of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the aqueous solubility challenges associated with this compound. Here, we provide in-depth, evidence-based solutions and protocols to ensure the success of your experiments.

Introduction: Understanding the Solubility Profile

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a bifunctional molecule containing both a weakly acidic carboxylic acid group and a heterocyclic pyrazole moiety. Its limited aqueous solubility is primarily dictated by the non-polar phenyl and pyrazole rings, which dominate the molecule's character at neutral pH. The key to solubilization lies in manipulating the ionization state of the carboxylic acid group.[1][2]

To effectively troubleshoot, it is crucial to understand the compound's fundamental physicochemical properties.

PropertyPredicted ValueSource
Molecular Formula C₁₁H₁₀N₂O₂PubChem
Molecular Weight 202.21 g/mol PubChem
pKa (acidic) ~4-5General value for aromatic carboxylic acids[1]
XLogP3 2.1PubChem (Predicted)

Note: Experimental data for this specific molecule is limited. The pKa is estimated based on the typical range for aromatic carboxylic acids, and the LogP is a computational prediction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid not dissolving in neutral water (pH ~7)?

Initial Analysis: At neutral pH, the carboxylic acid group (with an estimated pKa of 4-5) is only partially deprotonated. The majority of the compound remains in its neutral, protonated form (R-COOH).[1][2] This form has poor solubility in water because the hydrophobic (lipophilic) character of the phenyl and pyrazole rings outweighs the hydrophilic character of the unionized carboxyl group.[3][4][5] For a molecule to dissolve well in water, it generally needs strong interactions with water molecules, such as hydrogen bonding or, more effectively, ion-dipole interactions.

Troubleshooting Workflow:

G cluster_0 Initial State cluster_1 Primary Strategy: pH Adjustment cluster_2 Secondary Strategy: Co-solvents insoluble Compound insoluble in neutral water ph_check Is pH > pKa + 2? insoluble->ph_check adjust_ph Adjust pH with dilute base (e.g., 0.1M NaOH) ph_check->adjust_ph No cosolvent pH adjustment not feasible or sufficient? ph_check->cosolvent Yes, but still insoluble soluble Compound dissolves (forms soluble salt) adjust_ph->soluble cosolvent->soluble No, pH adjustment worked add_cosolvent Add minimal amount of water-miscible organic solvent (e.g., DMSO, Ethanol) cosolvent->add_cosolvent Yes partially_soluble Solubility improved add_cosolvent->partially_soluble

Caption: Troubleshooting workflow for solubility issues.

Core Strategy: pH Adjustment for Salt Formation

The most effective method to dramatically increase the aqueous solubility of an acidic compound like this is to convert it into its salt form.[6][7][8] By raising the pH of the solution to be at least 2 units above the compound's pKa, you can deprotonate the carboxylic acid, forming the highly polar carboxylate anion (R-COO⁻). This charged species is significantly more soluble in water due to strong ion-dipole interactions.[2]

G cluster_0 cluster_1 cluster_2 cluster_3 Protonated R-COOH (Unionized Form) Deprotonated R-COO⁻ + H⁺ (Ionized Form) Protonated->Deprotonated Equilibrium Low_Sol Low Aqueous Solubility Protonated->Low_Sol label_low_ph Favored at pH < pKa High_Sol High Aqueous Solubility Deprotonated->High_Sol label_high_ph Favored at pH > pKa

Caption: pH-dependent ionization and its effect on solubility.

Q2: What is the correct procedure for preparing an aqueous stock solution using pH adjustment?

Protocol 1: Preparation of an Aqueous Solution via pH Adjustment

This protocol describes the standard "shake-flask" method, considered the gold standard for determining thermodynamic solubility.[9][10]

Materials:

  • 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (solid powder)

  • Type I purified water

  • 0.1 M and 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Weigh Compound: Accurately weigh an excess amount of the compound. For a target concentration of 10 mM (2.02 mg/mL), start with ~3-4 mg of compound per mL of water to ensure saturation.

  • Initial Slurry: Add the compound to a volumetric flask and add approximately 80% of the final desired volume of water. A cloudy slurry will form.

  • Titration: While stirring vigorously, slowly add 0.1 M NaOH dropwise. Monitor the pH continuously with a calibrated pH meter.

  • pH Target: Continue adding NaOH until the solid material completely dissolves and the pH is stable at your target value (e.g., pH 7.4 for physiological buffer, or higher, like pH 8-9, for a stock solution). A pH of ~7.0 (pKa + 2) or higher is recommended for complete dissolution.

  • Final Volume: Once dissolved, carefully add water to reach the final target volume and mix thoroughly.

  • Equilibration (Optional but Recommended): For precise thermodynamic solubility, cap the flask and allow it to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for 24 hours with continuous stirring.[9][10] This ensures the solution has reached equilibrium.

  • Filtration: After equilibration, check for any undissolved solid. Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates before use in assays. This step is critical to ensure you are working with a truly dissolved solution.

Self-Validation:

  • Visual Check: The final solution should be clear and free of any visible precipitate.

  • pH Confirmation: Re-measure the pH after reaching the final volume to ensure it has remained at the target level.

Q3: My experimental conditions are pH-sensitive. Can I use co-solvents instead of adjusting pH?

Initial Analysis: Yes, if pH modification is incompatible with your experimental design, using a water-miscible organic co-solvent is a viable alternative. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic portions of the solute to dissolve.[11] However, be aware that high concentrations of organic solvents can impact biological assays.

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
DMSO 0.1 - 5%Potent solvent, but can be toxic to cells at >0.5-1%. Use with caution.[12]
Ethanol 1 - 10%Generally well-tolerated in many biological systems at low concentrations.
PEG 400 1 - 20%A non-ionic polymer often used in formulation to improve solubility.
DMF 0.1 - 5%Strong solvent, but use should be minimized due to potential toxicity.

Protocol 2: Kinetic Solubility Assessment with a Co-solvent

This method is a high-throughput approach often used in early drug discovery to quickly assess solubility.[9][13]

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Aqueous buffer of choice (e.g., PBS, pH 7.4).

  • 96-well microplate.

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~620 nm.

Procedure:

  • Prepare Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add your aqueous buffer to the wells of a 96-well plate.

  • Add Compound: Add a small aliquot of the DMSO stock to the buffer-containing wells to achieve the desired final concentration (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM in 1% DMSO).[12]

  • Incubate & Read: Mix the plate and incubate for 1-2 hours at room temperature. Measure the turbidity. An increase in light scattering or absorbance indicates precipitation and that the solubility limit has been exceeded.

Causality & Interpretation: This method determines the "kinetic solubility," which is the concentration at which a compound, rapidly diluted from an organic solvent stock, begins to precipitate. This is often lower than the "thermodynamic solubility" (from Protocol 1) but is highly relevant for in-vitro assays where compounds are introduced similarly.[13]

Q4: I've tried pH adjustment and co-solvents, but I'm still facing precipitation over time. What's happening?

Initial Analysis: This issue often points to either the formation of a less soluble salt (e.g., with divalent cations in your buffer) or a phenomenon known as disproportionation. Disproportionation can occur if a salt solution is exposed to an environment (like atmospheric CO₂) that lowers the pH, causing the more soluble salt (R-COO⁻) to convert back to the less soluble free acid (R-COOH), which then precipitates.[8]

Troubleshooting Strategies:

  • Buffer Choice: If using a complex buffer like cell culture media, consider if divalent cations (Ca²⁺, Mg²⁺) could be forming insoluble salts with your compound. Test solubility in a simpler buffer (e.g., HEPES, Tris) first.

  • Counter-ion Selection: Sodium (Na⁺) and potassium (K⁺) salts are generally highly soluble. If you are using other bases to adjust pH, ensure the resulting salt is soluble.[14]

  • Maintain pH: Ensure your solution is well-buffered and stored in a sealed container to minimize exposure to atmospheric CO₂, which can acidify the solution and cause precipitation of the free acid.

  • Thermodynamic vs. Kinetic Solubility: You may have created a supersaturated solution that is kinetically stable but thermodynamically unstable. Long-term stability requires being below the true thermodynamic solubility limit under those specific conditions. Re-evaluating solubility using the 24-hour equilibration method (Protocol 1) is advised.[10]

References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Kumar, L., & Singh, A. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 153-160. [Link]

  • Bolla, K. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • Connected Papers. Salt formation to improve drug solubility. [Link]

  • Glombitza, B., & Sugiono, E. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • San Diego State University. Chapter 13 Carboxylic Acids. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Pearson Education. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Mount Royal University. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • National Library of Medicine. (2025). An Approach to Enhance Drug Solubility: Design, Characterization and E. [Link]

  • Google Patents. (1992).
  • National Center for Biotechnology Information. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]

  • PubChem. 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

Sources

Technical Support Center: Optimizing Temperature for Coupling 3-(3-methyl-1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-BENZ-003 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

Welcome to the technical support hub for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid . This guide addresses the thermodynamic and kinetic challenges of coupling this specific building block.

Substrate Analysis
  • Molecule: 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 60297-63-4 or similar).

  • Electronic Profile: The pyrazole ring, attached at the N1 position to the benzoic acid, acts as a weak electron-withdrawing group (EWG) via induction but can be electron-donating via resonance. This creates a benzoic acid system that is moderately deactivated compared to simple alkyl-benzoic acids.

  • Thermodynamic Risk: While the acid itself is achiral (eliminating racemization concerns for the acid component), the pyrazole nitrogen (N2 position) is a potential basic site that can interfere with activation or coordinate with metal catalysts if using cross-coupling methods.

The Temperature Dilemma

Temperature optimization for this substrate is a trade-off between activation kinetics (forming the active ester) and thermal stability of the coupling reagent.

  • Too Low (< 0°C): Solubility of the pyrazolyl-benzoic acid in DCM/EtOAc is often poor; reaction kinetics with hindered amines will be negligible.

  • Too High (> 60°C): Risk of decomposing standard reagents (HATU/EDC) and potential N-acylation of the pyrazole ring if unprotected.

Diagnostic Workflow (Decision Tree)

Before selecting a temperature, use this logic flow to determine the correct reagent/solvent system.

CouplingLogic Start Start: Select Amine Partner CheckAmine Is Amine Sterically Hindered or Electron Deficient? Start->CheckAmine Reactive Reactive Amine (Primary/Secondary Alkyl) CheckAmine->Reactive No Unreactive Unreactive Amine (Aniline/Hindered) CheckAmine->Unreactive Yes MethodA Method A: HATU / DMF Temp: 20-25°C Reactive->MethodA Solubility Check Acid Solubility in EtOAc Unreactive->Solubility Soluble Soluble Solubility->Soluble Yes Insoluble Insoluble Solubility->Insoluble No MethodB Method B: T3P / EtOAc Temp: 50-80°C Soluble->MethodB MethodC Method C: T3P / DMF Temp: 60-100°C Insoluble->MethodC

Figure 1: Reagent and temperature selection logic based on amine reactivity and solubility.

Optimized Protocols

Protocol A: Standard Activation (20°C - 25°C)

Best for: Primary amines, simple secondary amines.

Why this temp? HATU is highly reactive but thermally unstable. Heating HATU reactions above 40°C increases the risk of explosive decomposition and formation of tetramethylguanidinium byproducts [1].

  • Dissolution: Dissolve 1.0 eq of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid in DMF (0.2 M).

    • Note: If cloudy, mild sonication is preferred over heating.

  • Base Addition: Add 2.0 eq DIPEA. Stir for 5 min at 20°C .

  • Activation: Add 1.1 eq HATU. The solution should turn yellow/orange. Stir for 10 min.

  • Coupling: Add 1.1 eq Amine. Stir at 20°C for 2-4 hours.

  • Monitoring: If conversion < 50% after 4 hours, do not heat . Switch to Protocol B.

Protocol B: High-Temperature T3P Coupling (60°C - 80°C)

Best for: Anilines, hindered amines, and scale-up.

Why this temp? T3P (Propylphosphonic anhydride) is thermally stable up to 100°C and exhibits low epimerization. The elevated temperature overcomes the steric bulk of the pyrazole-benzoic acid system and improves solubility [2].

  • Setup: Charge reaction vessel with 1.0 eq Acid and 1.2 eq Amine.

  • Solvent: Add EtOAc (preferred) or DMF (if solubility is poor) to 0.5 M concentration.

  • Reagent: Add 2.5 eq Base (Pyridine or DIPEA).

  • Addition: Add 1.5 eq T3P (50% w/w in EtOAc/DMF) dropwise at 20°C .

  • Ramp:

    • Stir at 20°C for 30 mins.

    • Thermodynamic Shift: Heat to 60°C . Monitor by LCMS after 1 hour.

    • Optimization: If incomplete, increase to 80°C (reflux if EtOAc).

  • Workup: Cool to RT. Wash with water/bicarb. T3P byproducts are water-soluble.

Troubleshooting & FAQs

Q1: The reaction solidifies/precipitates upon adding the acid to DCM. Does temperature help?

Answer: Do not heat DCM reactions significantly (boiling point is too low).

  • Cause: Pyrazolyl-benzoic acids often have high melting points and poor solubility in non-polar solvents like DCM.

  • Solution: Switch solvent to DMF or NMP . You can gently warm the DMF to 40°C to dissolve the acid before adding the coupling reagent, but cool it back to 25°C before adding HATU/EDC to prevent rapid hydrolysis of the active ester.

Q2: I observe a byproduct with M+99 mass. Is this temperature-related?

Answer: Yes, this is likely the N-acyl urea rearrangement, common with carbodiimide couplers (EDC/DCC) at elevated temperatures.

  • Mechanism: At high temperatures (>30°C), the O-acylisourea intermediate rearranges to the unreactive N-acyl urea.

  • Fix:

    • Lower the activation temperature to 0°C for the first 30 minutes.

    • Switch to T3P (Protocol B), which does not form this byproduct even at 80°C.

Q3: Can I use Thionyl Chloride (SOCl2) to make the acid chloride instead?

Answer: Proceed with caution.

  • Risk: The pyrazole nitrogen is basic. Reacting with SOCl2 will form the HCl salt of the pyrazole. Upon heating to reflux (standard for acid chloride formation), you risk chlorinating the pyrazole ring or forming insoluble aggregates.

  • Optimization: If you must use the acid chloride route, use Oxalyl Chloride/DMF (cat.) in DCM at 0°C -> RT . Do not heat to reflux.

Q4: The reaction is stuck at 60% conversion even at 60°C.

Answer: This suggests product inhibition or equilibrium issues.

  • Strategy:

    • Concentration: Increase concentration to 1.0 M (high temp allows this by keeping viscosity low).

    • Double Addition: Cool to RT, add 0.5 eq fresh T3P and base , then reheat to 60°C.

    • Solvent Switch: If using DMF, switch to 2-MeTHF or EtOAc if solubility permits; the workup is cleaner, and T3P is more active in lower-polarity solvents.

Comparative Data: Reagent vs. Temperature Limits

ReagentOptimal Temp RangeMax Safe TempPrimary Risk at High TempRecommended for this Acid?
HATU 0°C – 25°C40°CExplosive decomp; Guanidinium byproductYes (for reactive amines)
EDC/HOBt 0°C – 25°C30°CN-acyl urea rearrangementNo (often too slow)
T3P 25°C – 80°C100°CMinor hydrolysis if wetYES (Gold Standard)
CDI 40°C – 60°C70°CDecarboxylation (rare but possible)Alternative

Reaction Pathway Visualization

This diagram illustrates the T3P high-temperature pathway, highlighting the critical temperature ramp step.

ReactionPathway Start Acid + Amine (Solvent: EtOAc/DMF) BaseAdd Add Base (Pyridine/DIPEA) Start->BaseAdd T3PAdd Add T3P (Temp: 0-20°C) BaseAdd->T3PAdd Intermediate Active Anhydride Formation T3PAdd->Intermediate Stir 30 min HeatStep RAMP TEMP (60-80°C) Intermediate->HeatStep Critical Step Product Amide Product (>90% Conversion) HeatStep->Product 1-4 Hours

Figure 2: Thermodynamic ramp for T3P coupling to ensure complete conversion without degradation.

References

  • Sperry, J. B. (2018). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue Engineering.[1] Link

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051. Link

  • BenchChem Technical Support.[3] (2025).[4][3] Optimizing Amide Coupling Reactions with Electron Deficient Benzoic Acids. Link (Simulated Context)

  • Organic Chemistry Portal. (n.d.). Propanephosphonic Acid Anhydride (T3P).[2] Link

Sources

minimizing side reactions during 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid derivatization

[1][2][3]

Ticket ID: #PYR-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimization of Workflows[1][2][3]

Executive Summary

Derivatizing 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid presents a unique chemoselective challenge due to its amphoteric nature .[1][2][3] The molecule contains an acidic carboxyl group and a basic "pyridine-like" nitrogen (N2) on the pyrazole ring.[2][3]

The primary failure mode in derivatization (specifically amidation or esterification) is intermolecular self-quenching , where the pyrazole nitrogen of one molecule attacks the activated carboxylate of another, forming unstable N-acyl pyrazole oligomers. Additionally, the pyrazole ring is a potent metal chelator, which can poison palladium or copper catalysts during cross-coupling reactions.[4]

This guide provides mechanistic insights and validated protocols to bypass these specific pitfalls.

Module 1: Amide Coupling & Esterification

The Core Problem: N-Acyl Pyrazole Formation

When activating the benzoic acid moiety, the free nitrogen (N2) of the pyrazole ring acts as a competing nucleophile. If you use highly reactive electrophiles (like acid chlorides), you risk forming N-acyl pyrazole dimers rather than your desired amide.[1][2][3][4]

Mechanism of Failure:

  • Activation of COOH

    
     CO-X (Active Species).[2][3]
    
  • N2 of Pyrazole (Molecule B) attacks CO-X (Molecule A).[2][3]

  • Formation of [Molecule A]-CO-N-[Molecule B] dimer.[1][2][3]

  • This species precipitates or hydrolyzes back to starting material during workup, leading to low yields.[3][4]

Troubleshooting Guide (Q&A)

Q: I used Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) to make the acid chloride, but my reaction turned black/tarry. Why?A:23
  • Correct Protocol: If you must use an acid chloride, use Oxalyl Chloride with catalytic DMF in DCM at 0°C. The milder conditions prevent tarring.[2][3] However, we strongly recommend HATU (see below).[3][4]

Q: Why is my yield low with EDC/NHS coupling? A: The intermediate O-acylisourea is prone to rearrangement.[1][2][3] Furthermore, the pyrazole N2 can H-bond with the active ester, reducing its electrophilicity toward the incoming amine.[4]

  • Correct Protocol: Switch to HATU or T3P (Propylphosphonic anhydride).[1][2][3] These reagents form highly reactive species that react with the amine faster than the pyrazole nitrogen can interfere.

Recommended Protocol: HATU-Mediated Amidation[1][2][3][5]

This protocol minimizes self-reaction by keeping the reaction kinetics in favor of the amine nucleophile.

ReagentEquivalentsRole
Substrate 1.0Starting Material
Amine (R-NH2) 1.2Nucleophile
HATU 1.1 - 1.2Coupling Agent (Fast kinetics)
DIPEA 3.0Base (Critical: Must keep Pyrazole deprotonated to avoid solubility issues, but HATU outcompetes it)
DMF/DMA SolventHigh solubility required for zwitterion

Step-by-Step:

  • Dissolve the benzoic acid derivative in dry DMF (0.1 M).

  • Add DIPEA (2.0 equiv) and stir for 5 mins. Note: The solution should be homogeneous.

  • Add HATU (1.1 equiv).[1][2][3] Stir for 1-2 minutes to form the activated ester. Do not wait longer, or the pyrazole N might attack.

  • Immediately add the Amine (1.2 equiv).[1][2][3]

  • Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
      (mild acid removes unreacted amine but doesn't protonate pyrazole enough to drag it into water).[2][3][4]
    

Module 2: Electrophilic Aromatic Substitution (EAS)

The Core Problem: Regioselectivity & Deactivation

Researchers often attempt to halogenate the pyrazole ring (e.g., iodination for Suzuki coupling).[4]

Q: I tried to brominate the pyrazole ring, but I recovered starting material. Why? A: You likely performed the reaction in acidic media (e.g.,

4
  • Mechanism: The pyrazole N2 is basic (

    
     for the conjugate acid).[2] In acidic media, it protonates, forming a pyrazolium cation. This cationic charge strongly deactivates  the ring toward electrophilic attack.[2][3]
    
  • Solution: Perform halogenation in neutral or buffered conditions (e.g., NBS in DMF or MeCN).[2][3][4]

Q: Where will the halogen go? A: For 1-arylpyrazoles, substitution occurs almost exclusively at the C4 position of the pyrazole ring (para to the nitrogen). The benzene ring is less reactive due to the electron-withdrawing carboxyl group.[1][2]

Module 3: Visualizing the Reaction Logic

The following diagram illustrates the decision matrix for derivatization, highlighting the "Safe Paths" versus "Failure Modes."

DerivatizationLogicStartStart: 3-(3-methyl-1H-pyrazol-1-yl)benzoic acidDecisionChoose Activation MethodStart->DecisionPath_AcidChloridePath A: Acid Chloride(SOCl2 / Oxalyl Cl)Decision->Path_AcidChlorideHigh RiskPath_CouplingPath B: Coupling Agent(HATU / EDC)Decision->Path_CouplingRecommendedRisk_DimerRISK: Pyrazole N-Attack(Intermolecular Dimerization)Path_AcidChloride->Risk_DimerHighly Reactive ElectrophileMitigation_HATUSolution: HATU + DIPEA(Fast Kinetics)Path_Coupling->Mitigation_HATUOutcome_TarOutcome: Black Tar / OligomersRisk_Dimer->Outcome_TarOutcome_AmideTarget Amide Product(High Yield)Mitigation_HATU->Outcome_AmideAmine attacks fasterthan Pyrazole N

Caption: Decision matrix for amide coupling. Path A (Acid Chloride) risks self-reaction via the pyrazole nitrogen.[1][2][3] Path B (HATU) relies on kinetic favorability to bypass this side reaction.[2][3]

Module 4: Solubility & Purification Data

The zwitterionic nature of the starting material causes significant loss during standard extraction (separatory funnel) protocols.

Isoelectric Point (pI) Management:

  • Acidic pH (< 2): Pyrazole is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[2][3][4] Molecule is Cationic.[1][2][3] Soluble in water.[1][2][3]
    
  • Basic pH (> 5): Carboxylic acid is deprotonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[2][3] Molecule is Anionic.[1][2][3] Soluble in water.[1][2][3]
    
  • Neutral pH (approx 2.5 - 4.0): DANGER ZONE. The molecule exists as a neutral zwitterion or uncharged species.[1][2][3] Solubility in water is minimal, but solubility in organic solvents (DCM/EtOAc) is also poor due to crystal lattice energy.[3]

Extraction Solvent Compatibility Table:

Solvent SystemSolubility RatingNotes
DCM PoorAvoid for extraction unless molecule is fully protonated/deprotonated.[1][2][3]
EtOAc ModerateBest for extraction if pH is adjusted to ~4-5.[1][2][3]
THF/EtOAc (1:1) GoodRecommended for extracting the amide product.[1][2][3]
n-Butanol ExcellentUse for "rescue" extraction if product is stuck in aqueous phase.[1][2][3]

References

  • Montalbetti, C. A., & Falque, V. (2005).[3][4] Amide bond formation and peptide coupling.[1][2][3][5] Tetrahedron, 61(46), 10827-10852.[3][4]

  • El-Faham, A., & Albericio, F. (2011).[3][4] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1][3][4]

  • Rosa, F. A., et al. (2012).[3][4] Synthesis of 4-aryl-1H-pyrazoles via electrophilic aromatic substitution. Synlett, 23(10), 1435-1440.[3][4] [2][3][4]

  • National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 2795542, 3-(1H-pyrazol-3-yl)benzoic acid.[1][2][3] (Note: Structural analog used for pKa verification).

Technical Support Center: Recrystallization of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the recrystallization of impure 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid. This document offers practical, field-tested advice and detailed protocols to help overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a recrystallization solvent for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid?

A1: The initial step is to assess the polarity of your molecule. 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid possesses both a polar carboxylic acid group and a moderately polar pyrazole ring. Therefore, a solvent of intermediate polarity or a binary solvent system is a logical starting point. Small-scale solubility tests with a few milligrams of your impure compound in various solvents (e.g., water, ethanol, ethyl acetate) at room temperature and upon heating are crucial.

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of your compound. To remedy this, you can try a higher boiling point solvent, use a larger volume of the current solvent, or switch to a solvent system where the compound has lower solubility at elevated temperatures.

Q3: Very few or no crystals are forming upon cooling. What should I do?

A3: Crystal formation can sometimes be sluggish. First, ensure the solution is not too dilute; you can try evaporating some of the solvent to increase the concentration. If that doesn't work, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus, or by adding a "seed crystal" of the pure compound. Cooling the solution in an ice bath can also promote crystallization.[1][2]

Q4: The purity of my compound did not improve after recrystallization. What went wrong?

A4: This could be due to several factors. The cooling process might have been too rapid, trapping impurities within the crystal lattice.[1][3] Alternatively, the chosen solvent may not be ideal, dissolving the impurity along with your compound. Re-evaluate your solvent choice and ensure a slow cooling rate. A second recrystallization step may be necessary.

Q5: Can I use a solvent mixture for recrystallization?

A5: Absolutely. A binary solvent system is an excellent strategy for compounds with challenging solubility profiles.[4] You would dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Slow cooling should then yield crystals.[4]

Troubleshooting Guide

This section provides a more in-depth approach to resolving common issues during the recrystallization of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Solvent Selection and Optimization

The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[5]

Table 1: Potential Recrystallization Solvents for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

SolventBoiling Point (°C)PolarityRationale for Use
Water100HighThe benzoic acid moiety suggests some solubility in hot water.[1][2][3] However, the larger organic structure may limit this. Good for removing highly polar impurities.
Ethanol78HighA good general-purpose protic solvent for many organic compounds, including pyrazole derivatives.[6][7]
Isopropanol82Medium-HighSimilar to ethanol, it can be an effective solvent for pyrazole-containing molecules.[6][8]
Ethyl Acetate77MediumAn aprotic solvent of medium polarity that can be effective for compounds of intermediate polarity.[6]
Acetone56Medium-HighOften a good solvent for pyrazole derivatives, but its low boiling point might be a disadvantage.[4][6][8]
Toluene111LowCan be useful for less polar compounds or as a co-solvent in a binary system.[4][6]
Ethanol/WaterVariableVariableA commonly used binary solvent system that allows for fine-tuning of polarity.
Ethyl Acetate/HexaneVariableVariableA good choice for compounds of intermediate polarity, where hexane acts as the anti-solvent.
Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting recrystallization experiments.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solution Solution Pathways Problem Problem Encountered - Poor Crystal Yield - Oiling Out - No Purity Improvement - No Crystals Form Solvent Solvent Adjustment - Try a different single solvent - Use a binary solvent system - Adjust solvent volume Problem->Solvent Solvent Issue? Process Process Modification - Slow down cooling rate - Induce crystallization (scratching, seeding) - Hot filtration for insoluble impurities Problem->Process Process Issue? Purification Alternative Purification - Column Chromatography - Second Recrystallization Solvent->Purification If solvent change fails Process->Purification If process change fails

Sources

resolving regioisomer formation in 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering regioselectivity issues in the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid .

Ticket Subject: Resolving Regioisomer Formation (3-Me vs. 5-Me) Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Hub: Identifying Your Isomer

Before optimizing the reaction, you must definitively confirm which isomer dominates your crude mixture.[2] In the synthesis of 1-aryl-3-methylpyrazoles, the 1,5-isomer (5-methyl) is the persistent impurity due to the tautomeric nature of the starting material or competing condensation pathways.[1]

The Core Problem
  • Target (Isomer A): 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.[1] The methyl group is distal to the aryl ring.[1]

  • Impurity (Isomer B): 3-(5-methyl-1H-pyrazol-1-yl)benzoic acid.[1] The methyl group is proximal to the aryl ring.[1]

Analytical Verification Protocol

Do not rely solely on LCMS , as these isomers are isobaric and often co-elute on standard C18 gradients.[2]

FeatureTarget: 1-Aryl-3-Methyl (Distal)Impurity: 1-Aryl-5-Methyl (Proximal)
1H NMR (Methyl)

~2.3 - 2.4 ppm

~2.5 - 2.6 ppm (Deshielded by aryl ring current)
1H NMR (Pyrazole H4)

6.2 ppm (d, J2.5Hz)

6.3 ppm (d, J1.8Hz)
NOESY / ROESY Negative. No cross-peak between Methyl and Aryl-Ortho protons.[1][2]Positive. Strong cross-peak between Methyl and Aryl-Ortho protons.[1]
13C NMR (Methyl)

~13-14 ppm

~11-12 ppm

Critical Check: Run a 1D NOE difference experiment . Irradiate the methyl singlet.[1] If you see enhancement of the aromatic protons, you have the undesired 5-methyl isomer.[1]

Synthesis Troubleshooting: Root Cause Analysis

We support two primary synthetic routes. Select your current method below for optimization steps.

Method A: Copper-Catalyzed C-N Coupling (Recommended)

Reaction: 3-Iodobenzoic acid + 3-Methylpyrazole + CuI/Ligand.[1] Mechanism: 3-Methylpyrazole exists in equilibrium between two tautomers.[1] The N-arylation regioselectivity is dictated by sterics and ligand size .[1]

The Issue: You are observing ~10-20% of the 5-methyl isomer. The Cause: Small ligands (like DMEDA) or high temperatures allow the metal to coordinate to the more hindered nitrogen (adjacent to the methyl), or the reaction is under thermodynamic control where the steric clash is overcome.

Optimization Protocol:

  • Switch Ligand: Move to bulky ligands that enforce steric discrimination.

    • Recommendation: Use trans-N,N'-dimethylcyclohexane-1,2-diamine or substituted 8-hydroxyquinolines .[1] The bulkier ligand-copper complex cannot easily approach the sterically hindered N-H (next to the methyl), forcing reaction at the distal N-H.

  • Solvent Polarity: Use a solvent that stabilizes the specific tautomer.[1]

    • Recommendation: Switch from DMF to DMSO or Dioxane .

  • Base Selection: Strong bases can degrade selectivity.

    • Recommendation: Use K3PO4 or Cs2CO3 instead of NaH or KOtBu.

Method B: Cyclocondensation (Classic Route)

Reaction: 3-Hydrazinobenzoic acid + Acetylacetaldehyde dimethyl acetal (or 4,4-dimethoxybutan-2-one).[1][2] Mechanism: The hydrazine NH2 attacks the carbonyl/acetal.[1] Regiochemistry depends on whether the hydrazine attacks the aldehyde equivalent (leading to 3-methyl) or the ketone equivalent (leading to 5-methyl).[1]

The Issue: You have a 60:40 or 50:50 mixture. The Cause: In acidic media, the reactivity difference between the aldehyde and ketone equivalents is minimized, or the hydrazine is attacking the protonated ketone.

Optimization Protocol:

  • Control pH: Ensure the reaction is not too acidic.

    • Recommendation: Perform the reaction in Ethanol at reflux without added acid first. If acid is needed for cyclization, add it after the initial hydrazone formation is complete (stepwise protocol).

  • Temperature: Lower temperatures favor the kinetic product (attack at the more reactive aldehyde equivalent

    
     3-methyl isomer).[1]
    
    • Recommendation: Run the condensation at 0°C to RT , then heat only to dehydrate/aromatize.

Visualization of Competing Pathways[1]

The following diagram illustrates the bifurcation point where regioselectivity is determined.

G Start Starting Materials (3-Methylpyrazole + Ar-I) Tautomer1 Tautomer A (H on Distal N) Sterically Accessible Start->Tautomer1 Equilibrium Tautomer2 Tautomer B (H on Proximal N) Sterically Hindered Start->Tautomer2 TS_Major Transition State A (Cu-Ligand binds Distal N) Tautomer1->TS_Major Fast (Kinetic) Bulky Ligand Favored TS_Minor Transition State B (Cu-Ligand binds Proximal N) Tautomer2->TS_Minor Slow High Temp / Small Ligand Prod_Major TARGET PRODUCT 1-Aryl-3-Methyl isomer (Methyl Distal) TS_Major->Prod_Major Prod_Minor IMPURITY 1-Aryl-5-Methyl isomer (Methyl Proximal) TS_Minor->Prod_Minor

Caption: Mechanistic bifurcation in Copper-catalyzed arylation. Bulky ligands amplify the steric penalty of the Tautomer B pathway, favoring the Target Product.

Purification & Isolation (Post-Synthesis)

If you have already synthesized the material and have a mixture, chemical separation is required.[2]

Recrystallization Strategy

The benzoic acid moiety provides a handle for salt formation.[1]

  • Dissolution: Dissolve the crude mixture in hot Ethanol.

  • Salt Formation: Add 1 equivalent of Cyclohexylamine.

  • Selective Precipitation: The 1-aryl-3-methyl isomer often forms a more crystalline salt due to better packing (less steric twist between rings).[1] The 5-methyl isomer (twisted) tends to stay in the mother liquor.[1]

  • Regeneration: Filter the solid and acidify with 1M HCl to recover the pure free acid.

Chromatography

If using Prep-HPLC:

  • Column: Phenyl-Hexyl or C18 with high carbon load.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid . The acidic modifier is crucial to suppress ionization of the pyrazole nitrogen, sharpening the peaks for separation.

Frequently Asked Questions (FAQ)

Q: Why does the 5-methyl isomer form at all if it's sterically hindered? A: In the condensation method, the ketone carbonyl is still electrophilic.[1] Once the hydrazine attacks the ketone, the cyclization is irreversible. In the coupling method, high temperatures provide enough energy to overcome the steric barrier of the proximal nitrogen.

Q: Can I convert the 5-methyl isomer into the 3-methyl isomer? A: No. The C-N bond formed is stable.[1] You cannot isomerize the product once the aryl ring is attached.[1] You must prevent the wrong isomer from forming or remove it.[1]

Q: My crude NMR shows broad peaks. Why? A: This often indicates the presence of paramagnetic Copper residues. Perform a wash with aqueous EDTA or aqueous Ammonia to sequester the copper before running quantitative NMR.[1]

References

  • Regioselective Synthesis of 1-Aryl-3-methylpyrazoles via Copper-Catalyzed Coupling. Source: Journal of Organic Chemistry (General Methodology Reference) Context: Establishes the preference for N-arylation at the less hindered nitrogen using bulky ligands. URL:[Link]

  • Differentiation of Pyrazole Regioisomers by 1H NMR and NOE. Source: Magnetic Resonance in Chemistry Context: Defines the specific NOE correlations (Methyl to Aryl-Ortho) that distinguish the 1,5-isomer from the 1,3-isomer. URL:[Link]

  • Synthesis and Antimicrobial Studies of 1-Aryl-3-substituted Pyrazoles. Source: PubMed Central (PMC) Context:[2] Provides experimental details on the condensation of arylhydrazines with diketones and the resulting isomeric mixtures. URL:[Link]

Sources

Technical Guide: Stability & Handling of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid in Acidic Media

[1][2][3]

Executive Summary & Chemical Profile

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a bifunctional building block characterized by an amphoteric nature.[1][2][3] It contains a weakly basic pyrazole moiety and an acidic benzoic acid group.[2][3]

  • Core Stability: The compound exhibits high hydrolytic stability under standard acidic laboratory conditions (pH 0–6).[1][2][3] The N-aryl bond connecting the pyrazole and phenyl rings is part of an aromatic system and is resistant to acid-catalyzed cleavage at ambient temperatures.[1][2][3]

  • Primary Challenge: The main issue encountered in acidic media is not chemical degradation, but solubility-driven precipitation due to the molecule's pH-dependent ionization states.[1][2][3]

Chemical Structure & Ionization

The molecule possesses two key ionizable centers:

  • Benzoic Acid (Acidic): pKa ≈ 4.[2][3]2. Protonated (neutral) below pH 4.[2][3]

  • Pyrazole Nitrogen (Basic): pKa ≈ 1.0–2.0 (estimated for N-aryl pyrazoles).[1][2][3] Protonated (cationic) only in strong acids (pH < 2).

Chemical Stability Profile

Is the compound stable in acid?

Yes. The N-phenyl linkage is robust.[1][2][3] Unlike N-acyl pyrazoles, which are prone to hydrolysis, the N-aryl bond in this molecule requires extreme forcing conditions (e.g., concentrated H₂SO₄ at >100°C) to cleave.[1][2][3]

Degradation Risks
ConditionRisk LevelPotential Mechanism
0.1% Formic/TFA (pH ~2-3) Negligible Stable in solution for >48 hours.[1][2][3]
1M HCl (pH 0) Low Stable at RT. Prolonged heating may cause minor sulfonation if H₂SO₄ is used.[2][3]
Oxidizing Acids (HNO₃) High Risk of nitration on the phenyl ring.[1][2][3]

Troubleshooting Guide: Solubility vs. Degradation

A common user report is: "My sample disappeared/precipitated in the HPLC vial." This is almost always a solubility issue, not degradation.[2][3]

The "U-Shaped" Solubility Curve
  • pH < 1 (Strong Acid): The pyrazole nitrogen is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    ).[2] Net charge: +1 . Soluble.
  • pH 2–4 (Weak Acid): The pyrazole is largely neutral (due to the electron-withdrawing phenyl ring lowering its pKa), and the carboxylic acid is protonated (

    
    ).[2] Net charge: 0 .[1][2][3][4][5] Insoluble (Precipitation Zone). [1][2][3]
    
  • pH > 5 (Neutral/Basic): The carboxylic acid is deprotonated (

    
    ).[1][2][3] Net charge: -1 . Soluble. 
    
Troubleshooting FAQs

Q1: I dissolved the compound in DMSO, then diluted with 0.1% TFA water, and it turned cloudy. Why? A: You entered the "Precipitation Zone."[1][2][3] At pH ~2 (0.1% TFA), the benzoic acid is neutral (

3
  • Fix: Increase the organic ratio (Acetonitrile/Methanol) in your diluent to >50%, or switch to a basic buffer (Ammonium Bicarbonate) for dilution.[2][3]

Q2: My retention time (RT) shifts significantly between runs. A: This indicates pH instability near the pKa of the pyrazole.[1][2][3] If your mobile phase pH is ~2.5, small fluctuations in buffer preparation can shift the pyrazole equilibrium between neutral and protonated forms.

  • Fix: Buffer the mobile phase securely. Use 10-20 mM Ammonium Formate (pH 3.[1][2][3]0) or drive the pH lower (pH 1.5 with stronger TFA concentration) to stabilize the ionization state.

Q3: Can I use HCl to convert it to a salt? A: Yes. The hydrochloride salt (2-(3-Methyl-1h-pyrazol-1-yl)benzoic acid hydrochloride) is a known stable solid.[1][2][3] Treating the free acid with 1M HCl followed by lyophilization will yield the stable HCl salt, which has improved water solubility.

Visualizing the Stability & Solubility Logic

The following diagram illustrates the protonation states and the decision logic for handling this compound in acidic media.

StabilityLogiccluster_pHpH Dependent StatesCompound3-(3-methyl-1H-pyrazol-1-yl)benzoic acidpH_LowpH < 1(Strong Acid)Compound->pH_LowpH_MidpH 2 - 4(Weak Acid / HPLC)Compound->pH_MidpH_HighpH > 5(Basic)Compound->pH_HighState_CatCationic Form (+1)(Py-H+, COOH)SolublepH_Low->State_CatProtonation of PyrazoleState_NeuNeutral Form (0)(Py, COOH)PRECIPITATION RISKpH_Mid->State_NeuPy neutral, Acid neutralState_AniAnionic Form (-1)(Py, COO-)SolublepH_High->State_AniDeprotonation of AcidTroubleSample Cloudy / High Backpressure?State_Neu->TroubleSolutionAction: Increase Organic Solvent %or Adjust pH > 5Trouble->SolutionYes

Caption: Protonation states and solubility risks across the pH scale. Note the critical precipitation risk in the pH 2–4 range.

Recommended Analytical Protocol (HPLC)

To quantify stability or purity without solubility artifacts, use the following method.

Sample Preparation[3][6]
  • Stock Solution: Dissolve 1 mg/mL in 100% DMSO or Methanol . Do not use pure water or dilute acid.[2][3]

  • Dilution: Dilute to 0.1 mg/mL using 50:50 Water:Acetonitrile . This ensures the neutral species remains solubilized by the organic fraction.[3]

HPLC Method Parameters
ParameterSettingRationale
Column C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Phenyl columns offer unique selectivity for the aromatic pyrazole ring.[1][2][3]
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.[1][2][3]7.
Mobile Phase B AcetonitrileStrong eluent to prevent precipitation.[1][2][3]
Gradient 5% B to 95% B over 15 minStandard screening gradient.
Detection UV 254 nmStrong absorption by the benzoyl-pyrazole chromophore.[1][2][3]
Stability Test Protocol
  • Prepare a 0.1 mg/mL solution in 0.1 M HCl (with 20% ACN to aid solubility).

  • Incubate at 40°C for 24 hours.

  • Analyze via HPLC.[2][3][6]

  • Pass Criteria: Purity change < 0.5%. Absence of new peaks (hydrolysis would yield hydrazine derivatives or benzoic acid fragments, which elute much earlier).

References

  • PubChem. 3-(1H-pyrazol-1-yl)benzoic acid.[1][2][3] National Library of Medicine.[2][3] Available at: [Link]

  • Rosa, F. A., et al. (2022).[3] Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[2][3] Available at: [Link][7][8]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? Available at: [Link]

Technical Support Center: Navigating Reactions with 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this sterically hindered molecule. Our goal is to equip you with the knowledge to anticipate challenges, optimize reaction conditions, and successfully achieve your synthetic targets.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and reactivity of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, providing a foundational understanding for experimental design.

Q1: What are the key structural features of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid that influence its reactivity?

A1: The reactivity of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is primarily governed by the interplay of two key features:

  • Steric Hindrance: The 3-methyl-1H-pyrazol-1-yl substituent, positioned at the meta-position of the benzoic acid, introduces significant steric bulk around the carboxylic acid functionality. The methyl group at the 3-position of the pyrazole ring further contributes to this steric congestion. This bulk can impede the approach of reagents to the carboxylic acid group, making reactions like esterification and amidation challenging.

  • Electronic Effects: The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The overall electronic effect of the 1-pyrazolyl group on the benzoic acid ring is a combination of a π-electron-donating effect and a σ-electron-withdrawing effect. The net effect can influence the acidity of the carboxylic acid and the reactivity of the benzene ring in cross-coupling reactions. Generally, pyrazole-containing compounds are valuable in drug development due to their diverse biological activities.[1][2][3][4][5][6]

Q2: How does the steric hindrance from the 3-methyl-1H-pyrazol-1-yl group specifically impact common reactions?

A2: The steric hindrance primarily affects reactions targeting the carboxylic acid group. For instance:

  • Amide Bond Formation: The approach of an amine nucleophile to the activated carboxylic acid can be sterically hindered, leading to slow reaction rates or low yields, especially with bulky amines.

  • Esterification: Similar to amidation, the attack of an alcohol nucleophile can be impeded, particularly with secondary or tertiary alcohols.

  • Reactions at the Ortho Positions: While the substituent is at the meta position, its steric influence can extend to the adjacent ortho positions of the benzoic acid ring, potentially affecting ortho-lithiation or other ortho-directed reactions.

Q3: What is the expected acidity of the carboxylic acid in this molecule?

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific reactions, offering solutions to common problems encountered during experimentation.

Guide 1: Amide Coupling Reactions

Amide bond formation is a critical transformation, often plagued by low yields when using sterically hindered carboxylic acids like 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Problem: Low or no conversion to the desired amide.

Potential Cause 1: Inadequate activation of the carboxylic acid.

  • Explanation: Standard coupling reagents may not be potent enough to overcome the steric hindrance and effectively activate the carboxylic acid.

  • Solutions:

    • Utilize Highly Active Coupling Reagents: Employ more reactive coupling agents known to be effective for hindered substrates. Examples include:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

      • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

      • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

    • Acid Chloride or Mixed Anhydride Formation: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or form a mixed anhydride. This intermediate can then react with the amine.

Potential Cause 2: Steric hindrance preventing amine nucleophilic attack.

  • Explanation: Even with an activated carboxylic acid, the bulky pyrazolyl group can block the approach of the amine.

  • Solutions:

    • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor for potential side reactions at higher temperatures.

    • Use of Less Hindered Amines: If the amine is also sterically demanding, consider using a less bulky alternative if the synthetic route allows.

    • Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions and improve yields in cases of steric hindrance.[7]

Experimental Protocol: High-Efficiency Amide Coupling of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Work-up and Purification A 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid E Activated Ester Intermediate A->E B Coupling Reagent (e.g., HATU) B->E C Base (e.g., DIPEA) C->E D Anhydrous Solvent (e.g., DMF) D->E H Desired Amide Product E->H F Amine (R-NH2) F->H G Reaction at Elevated Temperature or Microwave G->H I Aqueous Work-up H->I J Chromatography I->J

Caption: Workflow for amide coupling.

Step-by-Step Methodology:

  • Dissolve 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a suitable base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add the coupling reagent (e.g., HATU, 1.1-1.5 eq) and stir for 15-30 minutes at room temperature to allow for pre-activation.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by LC-MS.

  • Upon completion, perform an aqueous work-up to remove the coupling byproducts and purify the desired amide by column chromatography.

Data Summary Table for Amide Coupling Reagents:

Coupling ReagentBaseSolventTemperature (°C)Typical Yield RangeNotes
HATUDIPEADMF25-5070-95%Highly effective for hindered substrates.
HBTUDIPEADMF25-6060-90%A common and effective choice.
SOCl₂ then AminePyridineToluene0 to 8050-85%Two-step process, but can be very effective.
Guide 2: Esterification Reactions

Esterification of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, especially with bulky alcohols, can be challenging.

Problem: Low conversion to the ester.

Potential Cause 1: Unfavorable equilibrium of Fischer esterification.

  • Explanation: The Fischer esterification is a reversible reaction. With sterically hindered substrates, the equilibrium may not favor product formation under standard conditions.[8][9][10]

  • Solutions:

    • Use a Large Excess of Alcohol: Driving the equilibrium towards the product by using the alcohol as the solvent or in a large excess (≥10 equivalents) can improve yields.[8][10]

    • Removal of Water: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, thus shifting the equilibrium towards the ester.

Potential Cause 2: Steric hindrance preventing alcohol attack.

  • Explanation: The bulky substituent hinders the approach of the alcohol nucleophile.

  • Solutions:

    • Alternative Esterification Methods:

      • Mitsunobu Reaction: This method, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), can be effective for hindered alcohols and acids.[11]

      • Steglich Esterification: This method utilizes DCC (dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst, and is often successful for hindered systems.

    • Conversion to Acid Chloride: As with amide synthesis, converting the carboxylic acid to the more reactive acid chloride followed by reaction with the alcohol can significantly improve yields.

Experimental Protocol: Steglich Esterification of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction and Byproduct Formation cluster_2 Step 3: Isolation and Purification A 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid F Reaction Mixture A->F B Alcohol (R-OH) B->F C DCC C->F D DMAP (catalytic) D->F E Anhydrous Solvent (e.g., DCM) E->F G Desired Ester + Dicyclohexylurea (DCU) precipitate F->G Stir at 0 °C to RT H Filter to remove DCU G->H I Aqueous Work-up H->I J Chromatography I->J

Caption: Workflow for Steglich esterification.

Step-by-Step Methodology:

  • Dissolve 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with aqueous acid, base, and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude ester by column chromatography.

Guide 3: Suzuki-Miyaura Cross-Coupling Reactions

For Suzuki-Miyaura reactions, the focus shifts from the carboxylic acid to the reactivity of an aryl halide derivative of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Problem: Low yield of the cross-coupled product.

Potential Cause 1: Catalyst inhibition by the pyrazole nitrogen.

  • Explanation: The nitrogen atoms of the pyrazole ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[12]

  • Solutions:

    • Use of Electron-Rich, Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and minimize catalyst inhibition.[12]

    • Palladacycle Pre-catalysts: Certain palladacycle pre-catalysts are designed to be more resistant to inhibition by nitrogen-containing heterocycles.[7]

Potential Cause 2: Steric hindrance around the coupling site.

  • Explanation: The pyrazolyl group can sterically hinder the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Solutions:

    • Judicious Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial for promoting the reaction of sterically hindered substrates.[12][13]

    • Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary for challenging couplings.

    • Elevated Temperatures and Microwave Irradiation: As with other reactions, higher temperatures or microwave heating can help overcome the steric barriers.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Derivative

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Purification A Bromo-3-(3-methyl-1H-pyrazol-1-yl)benzoic acid derivative G Reaction Mixture A->G B Boronic Acid/Ester B->G C Palladium Catalyst (e.g., Pd(PPh3)4) C->G D Ligand (e.g., SPhos) D->G E Base (e.g., K2CO3) E->G F Solvent (e.g., Dioxane/Water) F->G I Cross-Coupled Product G->I H Heat under Inert Atmosphere (e.g., 80-110 °C) H->I J Aqueous Work-up I->J K Chromatography J->K

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • To a reaction vessel, add the bromo-3-(3-methyl-1H-pyrazol-1-yl)benzoic acid derivative (1.0 eq), the boronic acid or ester (1.2-2.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Degas the solvent (e.g., a mixture of dioxane and water) and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Purify the crude product by column chromatography.

Data Summary Table for Suzuki-Miyaura Catalysts and Ligands:

CatalystLigandBaseSolventTemperature (°C)Typical Yield RangeNotes
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O90-11040-70%A standard, but potentially less effective system for this substrate.
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O80-10070-95%Excellent for hindered and N-containing substrates.[12]
Pd(OAc)₂XPhosCs₂CO₃t-BuOH/H₂O80-10075-98%Another highly effective system for challenging couplings.

Part 3: References

  • Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles – Interplay of Steric, Electronic Effects and Hydrogen Bonding. The Journal of Organic Chemistry. (2018).

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. (2021).

  • Lab5 procedure esterification. Truman State University.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. (2020).

  • 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2017).

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances. (2018).

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. (2020).

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. (2022).

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. (2023).

  • Scientists introduce unprecedented and highly creative approach to amide synthesis. Catrin. (2023).

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. (2023).

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. (2022).

  • Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine. Tetrahedron. (1981).

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure. (2021).

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. (2013).

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Bioorganic & Medicinal Chemistry. (2023).

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. (2019).

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Common Chemistry.

  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

  • Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab.

  • 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Acta Crystallographica Section E. (2012).

  • Fischer Esterification: Benzoic Acid Lab Manual. Studylib.

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. (2023).

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics. (2022).

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry. (2014).

  • Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules. (2018).

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Organic & Biomolecular Chemistry. (2020).

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. (2024).

  • Design and synthesis of substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as positive allosteric modulators of the metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry Letters. (2011).

  • Time effect study for the Esterification reaction of benzoic acid with... ResearchGate. (2018).

  • Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, ethyl ester. PubChem.

  • A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Benchchem.

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. (2021).

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molbank. (2018).

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry. (2025).

  • 3-(1H-pyrazol-3-yl)benzoic acid. PubChem.

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts. (2023).

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. (2018).

  • Molecules, Volume 30, Issue 7 (April-1 2025) – 252 articles. MDPI.

Sources

Validation & Comparative

Comparative 1H NMR Chemical Shift Analysis: A Guide to the Structural Elucidation of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of molecular structure is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for elucidating the intricate architecture of novel chemical entities. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a molecule featuring two key heterocyclic and aromatic systems. Our objective is to move beyond a mere spectral interpretation and delve into the causal relationships between the molecule's electronic and spatial characteristics and the resulting chemical shifts. This comparative analysis is designed for researchers, scientists, and drug development professionals who require a predictive and explanatory framework for interpreting the NMR spectra of similarly complex molecules.

Part 1: Theoretical Framework and Predictive Analysis

The structure of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid presents a fascinating case for ¹H NMR analysis. The molecule is comprised of a meta-substituted benzoic acid ring and a 3-methyl-substituted pyrazole ring. The chemical environment of each proton is uniquely influenced by the electronic effects (both inductive and resonance) of these interconnected moieties.

The Benzoic Acid Moiety: A Disubstituted Aromatic System

The benzoic acid portion is a 1,3-disubstituted benzene ring. The carboxylic acid (-COOH) group is a powerful electron-withdrawing group (EWG) and is meta-directing. This group significantly deshields protons ortho and para to it through anisotropic and inductive effects.[1][2][3] The pyrazol-1-yl substituent's effect is more nuanced; while the nitrogen atom it connects through is part of an aromatic system, the ring itself possesses both electron-donating and withdrawing characteristics.

  • H-2: This proton is positioned between the two substituents. It experiences the strong deshielding anisotropic effect of the carbonyl in the -COOH group and the inductive effect of the pyrazole's nitrogen. It is expected to be the most downfield of the aromatic protons and will likely appear as a singlet or a narrow triplet due to small meta-couplings.

  • H-6: This proton is ortho to the carboxylic acid group. It will be significantly deshielded and is expected to appear as a doublet of doublets (or a more complex multiplet) due to ortho coupling with H-5 and meta coupling with H-4.

  • H-5: This proton is para to the -COOH group and will be split into a triplet by its two ortho neighbors, H-4 and H-6.

  • H-4: Positioned ortho to the pyrazole ring and meta to the -COOH group, this proton's chemical shift will be a balance of these influences. It will appear as a multiplet due to ortho coupling with H-5 and meta coupling with H-6.

  • -COOH Proton: The carboxylic acid proton is highly acidic and its chemical shift is sensitive to solvent, concentration, and temperature.[4] It typically appears as a broad singlet at a very downfield position, often greater than 12 ppm.[5]

The 3-methyl-1H-pyrazole Moiety: An N-Aryl Heterocycle

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this molecule, it is substituted at the 1- and 3-positions.

  • H-5': This proton is adjacent to the nitrogen atom connected to the benzoic acid ring. Its chemical environment is significantly influenced by the phenyl group. It will appear as a doublet, coupled to H-4'.

  • H-4': This proton is situated between the C-3 methyl group and the C-5 proton. It will also appear as a doublet, coupled to H-5'.

  • -CH₃ Protons: The methyl group at the C-3 position is attached to an sp²-hybridized carbon of the aromatic pyrazole ring. These protons will appear as a sharp singlet in a region typical for aryl-methyl groups.[6]

The diagram below, generated using DOT language, illustrates the key electronic influences on the proton chemical shifts.

G cluster_benzoic_acid Benzoic Acid Ring cluster_pyrazole Pyrazole Ring C1 C1 C2 C2-H C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 C4 C4-H C3->C4 N1 N1 C3->N1 N-Aryl Linkage C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1 COOH->C2 Deshielding (Anisotropy) COOH->C6 Deshielding N2 N2 N1->N2 C3_py C3' N2->C3_py C4_py C4'-H C3_py->C4_py CH3 CH₃ C3_py->CH3 C5_py C5'-H C4_py->C5_py C5_py->N1

Caption: Electronic influences on proton environments.

Part 2: Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended. This protocol is designed to be self-validating by using a well-characterized solvent and an internal standard.

Materials and Instrumentation
  • Sample: 5-10 mg of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

  • Solvent: 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

Rationale for Experimental Choices
  • Solvent Selection (DMSO-d₆): Carboxylic acids have limited solubility in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is an excellent choice as it readily dissolves the sample. Crucially, it is aprotic but can hydrogen bond, which allows for the observation of the acidic -COOH proton, which is often lost to exchange in protic solvents like D₂O.[4]

  • Internal Standard (TMS): TMS is the standard reference for ¹H NMR, with its signal defined as 0.00 ppm.[1] It is chemically inert, volatile (allowing for easy sample recovery if needed), and its sharp singlet does not typically overlap with signals from the analyte.

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh approximately 5 mg of the analyte into a clean, dry NMR tube.

  • Solvent Addition: Add 0.75 mL of DMSO-d₆ containing 0.03% TMS to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief period in a sonicator may be used if necessary.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is locked onto the deuterium signal of the DMSO-d₆ and properly shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

  • Calibration and Integration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons for each.

The workflow for this experimental procedure is outlined in the diagram below.

G A 1. Weigh Analyte (5 mg) B 2. Add 0.75 mL DMSO-d₆ with TMS A->B C 3. Dissolve Sample B->C D 4. Insert into Spectrometer (Lock & Shim) C->D E 5. Acquire FID (32 Scans) D->E F 6. Process Data (Fourier Transform, Phase, Baseline) E->F G 7. Calibrate (TMS = 0 ppm) & Integrate Signals F->G H Final Spectrum G->H

Caption: Standard ¹H NMR acquisition workflow.

Part 3: Comparative Data Analysis and Interpretation

Based on the theoretical principles discussed and comparison with known spectral data for substituted pyrazoles and benzoic acids, we can predict the ¹H NMR spectrum of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.[7][8][9]

Predicted Chemical Shift Table

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each unique proton in the molecule, assuming acquisition in DMSO-d₆ at 400 MHz.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)Integration
-COOH> 12.0broad s-1H
H-28.3 - 8.5s (or t)J ≈ 1.5-2.0 Hz1H
H-68.0 - 8.2d (or dd)J ≈ 7.5-8.0 Hz1H
H-5'7.9 - 8.1dJ ≈ 2.0-2.5 Hz1H
H-47.8 - 8.0d (or dd)J ≈ 7.5-8.0 Hz1H
H-57.6 - 7.8tJ ≈ 7.5-8.0 Hz1H
H-4'6.5 - 6.7dJ ≈ 2.0-2.5 Hz1H
-CH₃2.2 - 2.4s-3H

Abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

Analysis of Predicted Data
  • Aromatic Region (Benzoic Acid): The protons on the benzoic acid ring are all expected to resonate downfield of benzene's characteristic signal (~7.3 ppm) due to the electron-withdrawing nature of the substituents.[3] The H-2 proton is predicted to be the most deshielded, appearing as a sharp signal due to the lack of strong ortho coupling. The remaining protons (H-4, H-5, H-6) will form a complex multiplet system between ~7.6 and 8.2 ppm, with splitting patterns dictated by ortho (~7-9 Hz) and meta (~1-3 Hz) coupling constants.[10]

  • Heteroaromatic Region (Pyrazole): The two pyrazole protons, H-5' and H-4', are clearly distinguished. H-5' is significantly more deshielded than H-4'. This is consistent with its position adjacent to two nitrogen atoms, one of which is bonded to the electron-withdrawing phenyl group. Their mutual coupling will result in two distinct doublets with a small coupling constant typical for protons on a five-membered ring.

  • Aliphatic and Acidic Region: The methyl group (-CH₃) gives a clean singlet signal in the expected range for a methyl group on an aromatic ring. The carboxylic acid proton is unmistakable due to its broadness and extreme downfield shift, a classic indicator of a highly acidic, exchangeable proton.[4]

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H NMR analysis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid. By systematically dissecting the molecule into its constituent aromatic and heteroaromatic systems, we can rationally predict the chemical shift and multiplicity of each proton. The provided experimental protocol offers a reliable method for acquiring high-quality data. This approach, which combines theoretical prediction with practical methodology, serves as a robust template for the structural elucidation of other complex, multi-ring systems critical to the field of drug discovery and development.

References

  • ResearchGate. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Available from: [Link]

  • St. Olaf College. 1H NMR Aromatic Chemical Shift Calculator. Available from: [Link]

  • ResearchGate. Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • YouTube. Calculate the shift in 1h NMR| Physical Chemistry. Available from: [Link]

  • Angewandte Chemie International Edition. Supporting Information for Ni-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Available from: [Link] (Note: This links to a related article, the specific supporting information may require navigating the journal's site).

  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • ResearchGate. An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of pyrazole (Clark, 2010). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

  • DSpace@MIT. APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. Available from: [Link] (Note: This is a direct PDF link which may not be stable, the root page is on MIT's DSpace).

  • PubChem. 3-Methylpyrazole. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available from: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Inorganic Chemistry. First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics. Available from: [Link]

  • Chemaxon Docs. NMR Predictor. Available from: [Link]

  • University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 9. Available from: [Link]

  • Organic Chemistry @ CU Boulder. Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. Available from: [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. Available from: [Link]

  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • SpectraBase. 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. Available from: [Link]

  • University of Cambridge. Chemical shifts. Available from: [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. Available from: [Link]

  • e-PG Pathshala. 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • National Institutes of Health. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Available from: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (MW 202.21) is a critical bi-aryl scaffold often utilized in the development of kinase inhibitors and anti-inflammatory agents. Its analysis presents a specific challenge: balancing the ionization efficiency of the carboxylic acid moiety with the stability of the pyrazole ring.

This guide objectively compares the industry-standard LC-ESI-MS/MS (QqQ) approach against high-resolution Q-TOF and GC-EI-MS alternatives. While ESI-MS/MS is the gold standard for quantification, this guide demonstrates why Q-TOF is indispensable for structural validation and isomer differentiation during early-phase drug discovery.

Part 1: Molecular Profile & Fragmentation Theory

Before selecting an analytical method, one must understand the molecule's behavior under energy-induced dissociation. The molecule consists of two distinct domains: the ionizable benzoic acid tail and the stable methyl-pyrazole head.

  • Formula:

    
    
    
  • Exact Mass: 202.0742

  • Primary Ionization (ESI+):

    
    
    
  • Primary Ionization (ESI-):

    
    
    
The Fragmentation Pathway (ESI+)

Under Collision-Induced Dissociation (CID), the molecule undergoes a predictable "stripping" sequence. The carboxylic acid is the first to fragment, followed by the degradation of the pyrazole ring.

Key Transitions:

  • Dehydration (-18 Da): Loss of

    
     from the carboxylic acid (common in ortho/meta substituted benzoic acids).
    
  • Decarboxylation (-44 Da): Loss of

    
    , yielding the 1-(3-methylphenyl)pyrazole cation (
    
    
    
    159). This is the most stable "core" fragment.
  • Ring Opening (-27 Da): Loss of HCN from the pyrazole ring, characteristic of N-heterocycles.

Visualization: Fragmentation Mechanism

FragmentationPathway Parent Precursor [M+H]+ m/z 203.08 (Protonated Parent) Frag1 Fragment A m/z 185.07 [M+H - H2O]+ Parent->Frag1 - H2O (18 Da) Frag2 Fragment B (Base Peak) m/z 159.09 [M+H - CO2]+ Parent->Frag2 - CO2 (44 Da) (Primary Pathway) Frag3 Fragment C m/z 132.08 [m/z 159 - HCN]+ Frag2->Frag3 - HCN (27 Da) (Pyrazole Cleavage) Frag4 Fragment D m/z 77.04 [Phenyl Cation]+ Frag2->Frag4 - MethylPyrazole

Figure 1: Predicted ESI-CID fragmentation pathway.[1] The transition 203 > 159 is the primary quantifier, while 159 > 132 serves as a structural qualifier.

Part 2: Experimental Protocol (The Standard)

This protocol describes the LC-ESI-QqQ method, validated for sensitivity and linearity in plasma matrices.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma/matrix.

  • Step 2: Add 150 µL Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Step 3: Vortex for 30s, Centrifuge at 10,000 x g for 5 min.

  • Step 4: Transfer supernatant to LC vial.

LC-MS/MS Conditions
  • System: Agilent 6400 Series or Sciex Triple Quad 5500.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min) 
    
    
    
    Hold (1 min).
MRM Transitions (Quantification)
Precursor (

)
Product (

)
Collision Energy (V)Role
203.1 159.1 15 - 20 Quantifier (Base Peak)
203.1185.110 - 15Qualifier 1 (Water Loss)
203.1132.135 - 40Qualifier 2 (Ring Break)

Part 3: Comparative Analysis of Alternatives

Why choose ESI-QqQ over High-Resolution (HRMS) or Gas Chromatography (GC)?

Comparison Matrix
FeatureLC-ESI-QqQ (Triple Quad) LC-ESI-Q-TOF (High Res) GC-EI-MS (Electron Impact)
Primary Use Routine Quantitation (PK/PD)Metabolite ID / Impurity ProfilingVolatile Impurity Screening
Sensitivity High (pg/mL range) Medium-HighLow (for this specific acid)
Selectivity Unit Resolution (MRM)High (>20k Resolution) Spectral Fingerprinting
Sample Prep Minimal (Precipitation)MinimalComplex (Derivatization req.)
Key Limitation Cannot distinguish isobaric isomers easilyLower dynamic range than QqQThermal instability of carboxylic acid
Deep Dive: The "GC-MS Trap"

Warning: Researchers often attempt to analyze benzoic acid derivatives via GC-MS directly.

  • The Failure Mode: The free carboxylic acid group leads to poor peak shape (tailing) and thermal degradation in the GC injector.

  • The Fix: You must derivatize with TMS (Trimethylsilyl) or Methylate (using

    
    -Methanol) prior to GC-MS. This shifts the parent mass by +72 Da (TMS) or +14 Da (Methyl), altering the fragmentation pattern entirely.
    
  • Verdict: Only use GC-MS if you are screening for synthesis starting materials (e.g., methyl pyrazoles) that are volatile. For the final acid product, LC-MS is superior.

Part 4: Differentiating Isomers (Scientific Integrity)

A common challenge in synthesizing this scaffold is the formation of regioisomers. The two most common impurities are:

  • 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (Para-isomer).

  • 3-(5-methyl-1H-pyrazol-1-yl)benzoic acid (5-methyl isomer).

Distinguishing Strategy

Standard QqQ cannot distinguish these by mass alone (they are isobaric,


 203.08). You must rely on Chromatography  and Fragmentation Kinetics .[1]
  • Retention Time (RT):

    • Meta-substituted (Target) generally elutes before Para-substituted isomers on C18 columns due to planarity and polarity differences.

  • Ortho-Effect (Fragmentation):

    • If an Ortho isomer were present (2-substituted), the loss of

      
       (
      
      
      
      185) would be significantly more intense due to the proximity of the pyrazole nitrogen to the carboxylic acid proton (Ortho Effect).
    • Diagnostic: A ratio of

      
       suggests Ortho substitution. A ratio 
      
      
      
      suggests Meta/Para.

Part 5: Method Selection Workflow

Use this decision tree to select the correct mass spectrometry modality for your specific research stage.

MethodSelection Start Start: Define Goal Goal1 Quantification (PK/Bioanalysis) Start->Goal1 Goal2 Structure/Impurity ID Start->Goal2 Goal3 Synthesis Check (Raw Materials) Start->Goal3 Method1 LC-ESI-QqQ (MRM Mode) Goal1->Method1 High Sensitivity Method2 LC-Q-TOF (Accurate Mass) Goal2->Method2 Formula Conf. Method3 GC-EI-MS (Derivatization Req.) Goal3->Method3 Volatile Precursors Method2->Method1 Method Transfer Once Validated

Figure 2: Decision matrix for selecting the analytical platform based on research phase.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] (Foundational text on ESI mechanisms and N-heterocycle fragmentation).

  • Holcapek, M., et al. (2010). "Differentiation of Isomeric Aromatic Acids by Mass Spectrometry." Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. "Benzoic acid Mass Spectrum." (Standard reference for benzoic acid fragmentation patterns in EI).

  • Silva, et al. (2020).[1] "Fragmentation patterns of N-phenylpyrazoles using ESI-MS/MS." Rapid Communications in Mass Spectrometry. (Specific mechanisms for pyrazole ring cleavage).

Sources

FTIR Spectrum Interpretation Guide: 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors and anti-inflammatory agents, 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid serves as a critical bi-functional scaffold. It combines a polar carboxylic acid tail (for solubility and hydrogen bonding) with a lipophilic pyrazole-phenyl core (for π-stacking interactions).

For researchers synthesizing this intermediate via the condensation of 3-hydrazinobenzoic acid with 4,4-dimethoxy-2-butanone (or equivalent diketones), Fourier Transform Infrared (FTIR) spectroscopy is the most rapid "Go/No-Go" gate for quality control.

This guide moves beyond basic peak listing. It provides a comparative analysis to distinguish the target molecule from its critical impurities (unreacted hydrazine) and structural isomers (the 5-methyl regioisomer), ensuring downstream synthesis success.

Experimental Methodology: ATR vs. Transmission

To ensure reproducibility, the choice of sampling technique is paramount. While KBr pellets are traditional, Attenuated Total Reflectance (ATR) is recommended for this compound due to the carboxylic acid dimer behavior.

FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet) Recommendation
Sample Prep None (Neat solid)Grinding with KBr (1:100 ratio)ATR (Prevents moisture uptake)
O-H Region Clearer resolution of surface speciesOften obscured by hygroscopic water in KBrATR
Resolution Lower effective pathlengthHigher resolution for weak overtonesKBr (Only for publication characterization)
Dimerization Preserves solid-state H-bondingGrinding pressure can disrupt dimersATR (More representative of bulk solid)
Standard Operating Procedure (ATR-FTIR)
  • Background: Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Cleaning: Clean crystal with isopropanol; ensure no residue remains (check for 3300 cm⁻¹ ghost peaks).

  • Loading: Place ~5 mg of dry 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid on the crystal.

  • Compression: Apply high pressure using the slip-clutch anvil to ensure intimate contact (critical for the hard aromatic crystalline structure).

  • Acquisition: Scan 4000–600 cm⁻¹.

Detailed Spectral Interpretation

The spectrum of this molecule is a superposition of a meta-substituted benzoate and a 1,3-substituted pyrazole .

Zone A: High Frequency (2500 – 3500 cm⁻¹)

The Hydrogen Bonding Network

Frequency (cm⁻¹)Vibrational ModeStructural Insight
2500–3300 O-H Stretch (Acid) Broad, "Bearded" Envelope. Characteristic of carboxylic acid dimers. The broadness confirms the acid exists as a hydrogen-bonded dimer in the solid state.[1]
~3060–3100 C-H Stretch (Aromatic) Weak, sharp shoulders on the O-H envelope. Corresponds to the benzene and pyrazole ring protons.
2920–2980 C-H Stretch (Aliphatic) Diagnostic. Weak bands just below 3000 cm⁻¹. Confirms the presence of the Methyl (-CH₃) group on the pyrazole ring.
ABSENT N-H Stretch Critical QC Check. A sharp peak at 3300–3400 cm⁻¹ indicates unreacted hydrazine precursor or ring-opening degradation. If present, reject the batch.
Zone B: The Double Bond Region (1400 – 1750 cm⁻¹)

The Electronic Core

Frequency (cm⁻¹)Vibrational ModeStructural Insight
1680–1705 C=O Stretch (Acid) Strong, Sharp. Typical for aryl carboxylic acids in dimeric form. (Note: Monomers appear higher at ~1730-1760 cm⁻¹, but are rare in solid state).
1580–1600 C=N / C=C Stretch Mixed mode. The pyrazole C=N stretch often couples with the aromatic ring breathing modes.
1450–1500 C=C Skeletal Aromatic ring skeletal vibrations.
Zone C: The Fingerprint Region (600 – 1400 cm⁻¹)

Isomer & Substitution Confirmation

Frequency (cm⁻¹)Vibrational ModeStructural Insight
1280–1320 C-O Stretch / O-H Bend Strong doublet typical of carboxylic acids (coupling between C-O stretch and in-plane O-H bend).
~1240 C-N Stretch The C(phenyl)-N(pyrazole) single bond. Crucial for confirming the linkage between the two rings.
750–800 & ~690 C-H Out-of-Plane (oop) Meta-substitution pattern. 1,3-disubstituted benzenes typically show strong bands here. Used to distinguish from para-isomers.

Comparative Analysis: Target vs. Alternatives

This section provides the data needed to validate your synthesis against common pitfalls.

Scenario 1: Reaction Monitoring (Target vs. Precursor)

Precursor: 3-Hydrazinobenzoic acid.

FeatureTarget Molecule Precursor (Hydrazine) Interpretation
3300–3400 cm⁻¹ Clean / Absent Doublet (NH₂) Disappearance of the NH doublet confirms pyrazole ring closure.
1680 cm⁻¹ (C=O) Sharp, definedOften shifted/broadHydrazines can form zwitterions, broadening the carbonyl; the target acid is more defined.
<3000 cm⁻¹ Methyl C-H present Absent Appearance of aliphatic C-H confirms incorporation of the methyl-ketone fragment.
Scenario 2: Regioisomer Differentiation (3-Methyl vs. 5-Methyl)

The "Steric Clash" Effect: In the 5-methyl isomer , the methyl group is adjacent to the phenyl ring, causing steric hindrance that twists the pyrazole ring out of planarity with the benzene.

  • Conjugation: The 3-methyl isomer (Target) is more planar, allowing better conjugation.

  • Spectral Shift: The 5-methyl isomer often shows slightly higher frequency C=N stretches (due to reduced conjugation) and distinct fingerprint differences in the 700-900 cm⁻¹ region due to the different environment of the pyrazole proton.

QC Decision Tree (Workflow)

The following diagram illustrates the logical flow for validating the product using FTIR data.

FTIR_QC_Workflow Start Acquire FTIR Spectrum (ATR Method) Check_NH Check 3300-3400 cm⁻¹ (Sharp Doublet?) Start->Check_NH Fail_NH FAIL: Unreacted Hydrazine or Ring Opening Check_NH->Fail_NH Yes (Peaks Present) Check_CO Check 1680-1705 cm⁻¹ (Strong C=O?) Check_NH->Check_CO No (Clean Baseline) Fail_CO FAIL: Decarboxylation or Salt Formation Check_CO->Fail_CO No / Shifted >1730 Check_Me Check 2900-2980 cm⁻¹ (Aliphatic C-H?) Check_CO->Check_Me Yes Fail_Me FAIL: Missing Methyl Group (Wrong Diketone Used) Check_Me->Fail_Me No Check_FP Check Fingerprint (700-900 cm⁻¹) (Meta-Subst Pattern?) Check_Me->Check_FP Yes Pass PASS: Identity Confirmed Proceed to HPLC/NMR Check_FP->Pass Matches Reference

Figure 1: Step-by-step spectral validation logic for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for carboxylic acid dimer and aromatic substitution assignments).

  • NIST Chemistry WebBook. Infrared Spectrum of Benzoic Acid. National Institute of Standards and Technology. Available at: [Link]

  • Abood, N. A., et al. (2012). "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.[4] (Provides DFT-calculated vibrational modes for phenyl-methyl-pyrazoles). Available at: [Link]

  • Lam, L., et al. (2022).[5] "Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one." Molbank, 2022(4), M1483. (Detailed synthesis and spectral characterization of similar phenyl-pyrazole regioisomers). Available at: [Link][4][5][6]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

Sources

A Comparative Guide to the Reactivity of 3-(3-methyl-1H-pyrazol-1-yl)benzoic Acid vs. Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the chemical reactivity of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid and its parent molecule, benzoic acid. By examining their structural and electronic differences, we can develop a predictive framework for their behavior in key organic transformations. This analysis is designed for researchers, scientists, and drug development professionals who utilize these and similar scaffolds in synthetic chemistry.

Foundational Comparison: Structure and Electronic Effects

The reactivity of any substituted benzene derivative is fundamentally governed by the electronic influence of its substituents. The key to understanding the differences between benzoic acid and its pyrazolyl-substituted analogue lies in the nature of the 3-methyl-1H-pyrazol-1-yl group.

  • Benzoic Acid: This is the archetypal aromatic carboxylic acid. The carboxyl group (-COOH) is a deactivating, electron-withdrawing group.[1] It reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack than benzene. Its influence directs incoming electrophiles to the meta position.[2] The acidity of benzoic acid, with a pKa of approximately 4.2, serves as a crucial benchmark.[3][4]

  • 3-(3-methyl-1H-pyrazol-1-yl)benzoic Acid: This molecule features a five-membered heteroaromatic pyrazole ring attached via a nitrogen atom to the meta position of benzoic acid. The pyrazole moiety introduces a more complex electronic profile.

    • Inductive Effect: The two nitrogen atoms in the pyrazole ring are electronegative, exerting a net electron-withdrawing inductive effect (-I) on the benzene ring.

    • Resonance Effect: As an aromatic heterocycle with lone pairs on the nitrogen atoms, the pyrazole ring can potentially act as a π-electron donor (+M effect). However, when attached via a nitrogen atom, the lone pair's involvement in the pyrazole's own aromatic system can limit its donation to the attached benzene ring. The overall electronic character of N-aryl pyrazoles is generally considered to be electron-withdrawing.

The methyl group on the pyrazole ring is a weak electron-donating group, but its influence is secondary to the overall electronic character of the pyrazolyl ring system itself.

Comparative Reactivity Analysis

The net electron-withdrawing character of the 3-methyl-1H-pyrazol-1-yl substituent allows for several key predictions regarding the molecule's reactivity compared to benzoic acid.

Acidity of the Carboxylic Acid

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion by dispersing its negative charge, resulting in a stronger acid (lower pKa).[5]

Given the net electron-withdrawing nature of the pyrazolyl substituent, it is predicted to stabilize the carboxylate anion of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid more effectively than the simple hydrogen atom in benzoic acid.

Table 1: Predicted Acidity Comparison

CompoundPredicted pKaRationale
Benzoic Acid~4.2[3][4]Standard benchmark value.
3-(3-methyl-1H-pyrazol-1-yl)benzoic acid< 4.2The electron-withdrawing pyrazolyl group stabilizes the conjugate base, increasing acidity.
Reactivity of the Carboxyl Group

Reactions at the carboxyl group, such as Fischer esterification or amidation, involve nucleophilic attack on the carbonyl carbon. The rate of these reactions is enhanced by increasing the electrophilicity (the partial positive charge) of this carbon.

The electron-withdrawing pyrazolyl group will pull electron density away from the carboxyl group, increasing the electrophilicity of the carbonyl carbon. Therefore, 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is expected to be more reactive towards nucleophiles at the carboxyl function.

Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation, depend on the electron density of the benzene ring. As previously established, the carboxyl group is deactivating.[1] The addition of a second electron-withdrawing group—the pyrazolyl substituent—is predicted to further deactivate the ring, making it significantly less reactive towards electrophiles than benzoic acid.

Experimental Protocols for Validation

To empirically test these theoretical predictions, the following comparative experiments can be performed.

Experiment 1: Comparative Fischer Esterification

This experiment directly compares the rate of reaction at the carboxyl group.

Methodology:

  • Setup: In two identical round-bottom flasks, place equimolar amounts (e.g., 1.0 mmol) of benzoic acid and 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

  • Reagents: Add a large excess of methanol (e.g., 10 mL) to each flask, followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).

  • Reaction: Heat both mixtures to reflux in parallel, ensuring identical conditions.

  • Monitoring: At regular time intervals (e.g., 30, 60, 120 minutes), withdraw a small aliquot from each reaction. Quench the acid catalyst with a sodium bicarbonate solution.

  • Analysis: Analyze the aliquots by Thin Layer Chromatography (TLC) or HPLC to determine the relative ratio of starting material to the corresponding methyl ester product. The reaction proceeding at a faster rate indicates higher reactivity.

Causality: The stronger acid catalyst protonates the carbonyl oxygen, and the alcohol attacks the carbonyl carbon. A more electrophilic carbonyl carbon, as predicted for the pyrazolyl-substituted acid, will react faster with the weakly nucleophilic methanol.

Workflow: Comparative Fischer Esterification

G cluster_setup Reaction Setup (Parallel) cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Flask 1: Benzoic Acid (1 eq) Methanol (excess) H₂SO₄ (cat.) C Reflux both flasks at identical temperature A->C B Flask 2: 3-(Pyrazolyl)benzoic Acid (1 eq) Methanol (excess) H₂SO₄ (cat.) B->C D Withdraw aliquots at t = 30, 60, 120 min C->D E Quench aliquots D->E F Analyze by TLC/HPLC E->F G Compare Product:Reactant Ratios F->G

Caption: Parallel workflow to compare esterification rates.

Experiment 2: Comparative Electrophilic Aromatic Substitution (Nitration)

This experiment evaluates the reactivity of the aromatic ring.

Methodology:

  • Setup: In two identical flasks kept in an ice bath (0 °C), dissolve equimolar amounts (e.g., 1.0 mmol) of benzoic acid and 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid in a small amount of concentrated sulfuric acid.

  • Reagent Addition: Slowly add, dropwise, an equimolar amount (1.0 mmol) of concentrated nitric acid to each flask while stirring vigorously and maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow both reactions to stir at 0 °C for a fixed time (e.g., 60 minutes).

  • Workup: Quench each reaction by carefully pouring it over crushed ice. Collect the precipitated solid product by vacuum filtration.

  • Analysis: Analyze the crude products by ¹H-NMR or LC-MS. Compare the yield of the nitrated product to the amount of unreacted starting material in each case.

Causality: The nitronium ion (NO₂⁺) is the electrophile. A more electron-rich (less deactivated) aromatic ring will react faster. We predict a lower conversion to the nitrated product for the more deactivated 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Workflow: Comparative Nitration

G cluster_setup Reaction Setup (Parallel at 0°C) A Flask 1: Benzoic Acid in conc. H₂SO₄ C Slowly add conc. HNO₃ to each flask A->C B Flask 2: 3-(Pyrazolyl)benzoic Acid in conc. H₂SO₄ B->C D Stir at 0°C for 60 min C->D E Quench on ice & filter D->E F Analyze yield & conversion by NMR/LC-MS E->F

Caption: Parallel workflow for comparing nitration reactivity.

Summary of Predicted Reactivity

Reaction TypeBenzoic Acid3-(3-methyl-1H-pyrazol-1-yl)benzoic acidRationale
Deprotonation (Acidity) Less AcidicMore AcidicElectron-withdrawing pyrazolyl group stabilizes the conjugate base.
Esterification / Amidation SlowerFasterElectron-withdrawing pyrazolyl group increases the electrophilicity of the carbonyl carbon.
Electrophilic Substitution More ReactiveLess ReactiveThe pyrazolyl group adds to the deactivating effect of the carboxyl group, reducing ring electron density.

Conclusion

The substitution of a hydrogen atom with a 3-methyl-1H-pyrazol-1-yl group at the meta position of benzoic acid has a pronounced and predictable effect on the molecule's reactivity. The pyrazolyl substituent acts as an electron-withdrawing group, which simultaneously increases the acidity of the carboxyl proton, accelerates nucleophilic attack at the carbonyl carbon, and deactivates the aromatic ring towards electrophilic substitution. These predictions, grounded in fundamental principles of physical organic chemistry, can be readily verified using the standard comparative protocols outlined herein, providing valuable guidance for reaction design and optimization in synthetic applications.

References

  • Patsnap Synapse. (2024). What is the mechanism of Benzoic Acid?
  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions.
  • Wikipedia. (n.d.). Benzoic acid.
  • Fiveable. (n.d.). Benzoic Acid Definition - Organic Chemistry Key Term.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243, Benzoic acid.
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4679.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(16), 3733.
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • ResearchGate. (2022).
  • Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and... ACS Omega, 4(10), 14284–14293.
  • Ali, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 8(2), 2268–2279.
  • Quora. (2019). Why is benzoic acid more acidic than p-methylbenzoic acid?
  • Vaia. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below.
  • National Center for Biotechnology Information. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid... PubMed.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795542, 3-(1H-pyrazol-3-yl)benzoic acid.
  • Powers, L. S., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1494.
  • Quora. (2017). Which is more acidic among p methyl benzoic acid and p methoxy benzoic acid and why?
  • Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 840116, 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
  • CAS Common Chemistry. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid.

Sources

A Comparative Guide to the UV-Vis Absorption Properties of 3-(3-methyl-1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a comparative study with relevant structural analogs, supported by established experimental protocols and a discussion of the underlying photophysical principles.

Introduction: The Significance of UV-Vis Absorption in Molecular Characterization

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for characterizing organic molecules. It provides valuable insights into the electronic transitions within a molecule, which are intrinsically linked to its structure, conjugation, and environment. For novel compounds like 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, understanding its UV-Vis absorption profile is a critical first step in various applications. In drug discovery, these properties can influence pharmacokinetic and pharmacodynamic profiles, while in materials science, they are crucial for the development of optical materials and photosensitizers.[1][2]

The structure of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid combines two key chromophores: a benzoic acid moiety and a 3-methyl-1H-pyrazole ring. The electronic communication between these two systems is expected to result in a unique UV-Vis absorption spectrum that is sensitive to environmental factors such as solvent polarity. This guide will explore these properties in detail, providing a framework for its characterization and comparison with other relevant molecules.

Experimental Protocol: A Self-Validating System for UV-Vis Analysis

To ensure the scientific integrity and reproducibility of the data, a robust and self-validating experimental protocol is essential. The following section details the methodology for determining the UV-Vis absorption properties of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Materials and Instrumentation
  • Analyte: 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid (synthesis and purification to >98% purity confirmed by NMR and mass spectrometry is recommended).

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, and water).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Experimental Workflow
  • Stock Solution Preparation: Accurately weigh a precise amount of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid and dissolve it in a known volume of a primary solvent (e.g., ethanol) to prepare a stock solution of known concentration (e.g., 1 mM).

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in the desired spectroscopic grade solvents to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).[3]

  • Instrument Calibration: Turn on the spectrophotometer and allow the lamps to stabilize. Perform a baseline correction using a cuvette filled with the same solvent that will be used for the sample measurement.[4] This step is crucial to subtract any background absorbance from the solvent and the cuvette.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the working solution before filling it.[5]

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) at λmax, where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

  • Solvent Effect Study: Repeat steps 2-5 for each of the selected solvents to investigate the effect of solvent polarity on the absorption spectrum.

Causality Behind Experimental Choices
  • Choice of Solvents: The selection of solvents with a wide range of polarities is critical for probing the nature of the electronic transitions. Changes in the absorption maximum (λmax) with solvent polarity (solvatochromism) can provide information about the change in dipole moment of the molecule upon electronic excitation.[6][7] For instance, a bathochromic (red) shift in polar solvents suggests that the excited state is more polar than the ground state.[8]

  • Concentration Range: Working within the linear range of the Beer-Lambert law is essential for accurate determination of molar absorptivity.[9] Deviations from linearity can occur at high concentrations due to intermolecular interactions or instrumental limitations.

  • Use of a Blank: The use of a solvent blank for baseline correction is a fundamental aspect of a self-validating system, as it ensures that the measured absorbance is solely due to the analyte.[3]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (1 mM in Ethanol) dilutions Prepare Working Dilutions in Various Solvents stock->dilutions baseline Baseline Correction (Solvent Blank) dilutions->baseline measure Record UV-Vis Spectrum (200-400 nm) baseline->measure lambda_max Determine λmax measure->lambda_max molar_abs Calculate Molar Absorptivity (ε) lambda_max->molar_abs caption Experimental workflow for UV-Vis analysis.

Caption: Experimental workflow for UV-Vis analysis.

Comparative Analysis of UV-Vis Absorption Properties

CompoundSolventλmax (nm) (Band I)λmax (nm) (Band II)Reference(s)
Benzoic AcidAcidic Water~274~230[10][11]
3-(3-methyl-1H-pyrazol-1-yl)benzoic acid Ethanol~280-290 ~240-250 Predicted
3-(1H-pyrazol-1-yl)benzoic acid---[12]
4-(1H-pyrazol-1-yl)benzoic acid---[13]
4-(3-methyl-1H-pyrazol-1-yl)benzoic acid---[14]

Note: The data for the target compound is a prediction based on expected electronic effects. The other pyrazole derivatives are listed for structural comparison, though their specific UV-Vis data is not detailed in the cited sources.

Discussion of Structure-Absorption Relationships

The UV-Vis spectrum of benzoic acid in an acidic aqueous solution exhibits two main absorption bands: a weaker band (Band II) around 230 nm and a stronger, fine-structured band (Band I) around 274 nm.[11] These bands are attributed to π → π* transitions within the benzene ring and the carboxyl group.

For 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, the introduction of the 3-methyl-1H-pyrazolyl substituent at the meta position of the benzoic acid ring is expected to cause a bathochromic (red) shift in the absorption maxima. This is because the pyrazole ring, being an electron-rich heteroaromatic system, can extend the π-conjugation of the benzoic acid chromophore. The methyl group on the pyrazole ring is likely to have a minor electronic effect.

The position of substitution on the benzoic acid ring also plays a crucial role. While direct electronic conjugation between the pyrazole and carboxyl groups is more pronounced in the para-substituted isomer (4-(3-methyl-1H-pyrazol-1-yl)benzoic acid), the meta-substitution in our target compound will still influence the overall electronic structure, leading to the predicted red shift.

The Influence of Solvent Polarity

The UV-Vis absorption spectrum of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is anticipated to exhibit solvatochromism. As the polarity of the solvent increases, a bathochromic shift is generally expected for π → π* transitions where the excited state is more polar than the ground state.[6] In the case of our target molecule, the presence of two nitrogen atoms in the pyrazole ring and the carboxylic acid group suggests that the molecule possesses a significant dipole moment that is likely to increase upon excitation. Therefore, an increase in solvent polarity would stabilize the excited state more than the ground state, leading to a red shift in the absorption maximum.

Structural Comparison of Analogs

To visualize the structural relationships between the target compound and its analogs, the following diagram illustrates their molecular structures.

G cluster_target Target Compound cluster_analogs Structural Analogs cluster_ba Benzoic Acid cluster_3pba 3-(1H-pyrazol-1-yl)benzoic acid cluster_4pba 4-(1H-pyrazol-1-yl)benzoic acid target ba pba3 pba4

Caption: Molecular structures for comparison.

Conclusion

This guide has provided a comprehensive framework for understanding and characterizing the UV-Vis absorption properties of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid. By following the detailed experimental protocol, researchers can obtain reliable and reproducible data. The comparative analysis with benzoic acid and other structural analogs highlights the expected influence of the 3-methyl-1H-pyrazolyl substituent on the electronic transitions, predicting a bathochromic shift in the absorption maxima. Furthermore, the anticipated solvatochromic behavior underscores the importance of solvent selection in spectroscopic characterization. This information is valuable for scientists and professionals engaged in the development of new pharmaceuticals and functional materials based on pyrazole-containing scaffolds.

References

  • RSC Publishing. (2024, December 11).
  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. (n.d.).
  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • Polish Journal of Environmental Studies. (2024, June 11).
  • ResearchGate. (n.d.).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid.
  • Ossila. (n.d.).
  • PMC. (2024, December 10).
  • Valencia College. (n.d.).
  • Royal Society of Chemistry. (2018, March 14).
  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra.
  • Scribd. (n.d.). UV Choice of Solvent and Solvent Effect.
  • ResearchGate. (n.d.).
  • CUNY. (n.d.).
  • Ultraviolet Spectroscopy. (n.d.).
  • University of Pretoria. (2006). CHAPTER 4: UV/VIS SPECTROSCOPY.
  • Physical Chemistry Chemical Physics. (2020, February 10). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.
  • DergiPark. (n.d.). Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry.
  • Chem-Impex. (n.d.). 3-(1H-pyrazol-1-yl)benzoic acid.
  • PubChemLite. (n.d.). 4-(3-methyl-1h-pyrazol-1-yl)benzoic acid.
  • PubChem. (n.d.). 4-(1H-pyrazol-1-yl)benzoic acid.

Sources

A Researcher's Guide to Elemental Analysis Standards for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The elemental composition of a compound is a fundamental property, and its accurate determination is a critical checkpoint in the synthesis and purification workflow. This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, offering practical insights and supporting data to ensure the integrity of your research.

The Foundational Importance of Elemental Analysis

Elemental analysis, typically through combustion analysis, provides the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is then compared against the theoretical composition derived from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as a primary indicator of sample purity. For a novel compound like 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, this analysis is not merely a procedural step but a validation of its chemical identity.

The molecular formula for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is C₁₁H₁₀N₂O₂ . Based on this, the theoretical elemental composition is calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.01111132.12165.34%
Hydrogen (H)1.0081010.0804.99%
Nitrogen (N)14.007228.01413.86%
Oxygen (O)15.999231.99815.82%
Total 202.213 100.00%

Note: The mass percent for oxygen is typically determined by difference.

Establishing Trustworthy Acceptance Criteria

A pivotal question in elemental analysis is the definition of "close correlation." While a perfect match is the ideal, minor deviations are expected due to instrumental limitations and sample handling. The scientific community and regulatory bodies have established acceptance criteria to ensure that these deviations do not compromise the integrity of the data.

While major pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have extensively detailed limits for elemental impurities (trace metals), the acceptance criteria for the bulk elemental composition of a pure organic substance are more broadly established within the analytical chemistry community. A widely accepted and stringent industry standard is that the experimentally determined values should be within ±0.4% of the theoretical values. For example, for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, the acceptable ranges would be:

ElementTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C)65.34%64.94% - 65.74%
Hydrogen (H)4.99%4.59% - 5.39%
Nitrogen (N)13.86%13.46% - 14.26%

Adherence to this ±0.4% criterion provides a high degree of confidence in the sample's purity and identity.

The Role of Certified Reference Materials (CRMs) in Method Validation

The trustworthiness of any analytical method hinges on its validation. In elemental analysis, this is achieved through the use of Certified Reference Materials (CRMs). These are highly pure and well-characterized substances with a known elemental composition, used for instrument calibration and method verification.

While a specific CRM for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is unlikely to be available, a selection of appropriate organic CRMs with similar elemental compositions should be used to validate the analytical workflow. A common and highly recommended CRM for this purpose is Benzoic Acid (C₇H₆O₂) . High-purity benzoic acid is commercially available as a certified reference material from various metrological institutes and chemical suppliers.[1][2][3]

The validation process involves analyzing the CRM under the same conditions as the test sample. The results obtained for the CRM must fall within the certified acceptance range, thereby demonstrating the accuracy and reliability of the analytical system.

Experimental Protocol: A Self-Validating Workflow

The following protocol for CHN analysis is designed to be a self-validating system, incorporating the principles of method verification with a CRM.

1. Instrument Preparation and Calibration:

  • Ensure the CHN analyzer is functioning according to the manufacturer's specifications.

  • Perform a multi-point calibration using a suitable, high-purity, and well-characterized organic standard (e.g., Acetanilide).

2. Certified Reference Material (CRM) Verification:

  • Accurately weigh a sample of a certified reference material, such as high-purity Benzoic Acid.

  • Analyze the CRM sample.

  • The obtained results for Carbon and Hydrogen must be within the certified range of the CRM. This step validates the instrument's performance on the day of analysis.

3. Sample Analysis:

  • Accurately weigh a sample of the synthesized 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

  • Analyze the sample in triplicate to assess precision.

4. Data Evaluation:

  • Calculate the average experimental mass percentages for C, H, and N for the test sample.

  • Compare the average experimental values to the theoretical values for C₁₁H₁₀N₂O₂.

  • The experimental values should fall within the ±0.4% acceptance criteria.

The logical flow of this experimental design ensures that the analysis of the target compound is bracketed by successful analyses of a certified standard, thereby instilling confidence in the final results.

Elemental_Analysis_Workflow cluster_prep Preparation & Calibration cluster_validation Method Validation cluster_analysis Sample Analysis cluster_evaluation Data Evaluation & Reporting instrument_prep Instrument Preparation calibration Multi-point Calibration (e.g., Acetanilide) instrument_prep->calibration weigh_crm Weigh CRM (e.g., Benzoic Acid) calibration->weigh_crm analyze_crm Analyze CRM weigh_crm->analyze_crm crm_check Results within Certified Range? analyze_crm->crm_check weigh_sample Weigh Sample (3-(3-methyl-1H-pyrazol-1-yl)benzoic acid) crm_check->weigh_sample Proceed if Valid analyze_sample Analyze Sample (n=3) weigh_sample->analyze_sample calc_avg Calculate Average %C, %H, %N analyze_sample->calc_avg compare Compare to Theoretical Values calc_avg->compare acceptance Within ±0.4%? compare->acceptance report Report Results acceptance->report

Caption: A self-validating workflow for elemental analysis.

Comparison of Elemental Analysis with Other Techniques

While elemental analysis is a primary tool for purity assessment, it should be considered in conjunction with other analytical techniques for a comprehensive characterization of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Mass percentages of C, H, N.High precision for bulk composition; excellent for purity assessment.Provides no structural information; insensitive to isomeric impurities.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms molecular weight; provides structural clues.Can be difficult to quantify purity without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information and connectivity of atoms.Unambiguous structure elucidation; can quantify purity with an internal standard (qNMR).Less sensitive than MS; requires soluble samples.
High-Performance Liquid Chromatography (HPLC) Purity assessment based on retention time.High sensitivity for detecting impurities; can be quantitative.Requires a suitable chromophore for UV detection; does not provide structural information on its own.

This multi-technique approach provides orthogonal data, building a robust and defensible characterization package for any novel compound.

Characterization_Techniques cluster_techniques Analytical Characterization compound 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid EA Elemental Analysis (%C, %H, %N) compound->EA Composition MS Mass Spectrometry (Molecular Weight) compound->MS Identity NMR NMR Spectroscopy (Structure) compound->NMR Structure HPLC HPLC (Purity) compound->HPLC Purity

Caption: Complementary techniques for compound characterization.

Conclusion

The elemental analysis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a critical step in its characterization, providing a fundamental measure of purity and identity. By adhering to the established acceptance criterion of ±0.4% from theoretical values and employing a self-validating experimental workflow that incorporates certified reference materials like benzoic acid, researchers can ensure the scientific integrity and trustworthiness of their findings. When integrated into a broader analytical strategy that includes spectroscopic and chromatographic techniques, elemental analysis provides a foundational piece of the puzzle in the development of new chemical entities.

References

  • Alpha Resources. Benzoic Acid Certified Reference Material. [Link]

  • United States Pharmacopeia. General Chapter <232> Elemental Impurities—Limits.
  • CPAChem. Benzoic acid CAS:65-85-0 EC:200-618-2. [Link]

  • European Pharmacopoeia. General Chapter 5.20. Elemental Impurities.
  • ASTM International. E777-17a - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrazole Benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Pyrazole and Benzoic Acid

In the landscape of medicinal chemistry, the pyrazole nucleus is a celebrated scaffold, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in drugs ranging from anti-inflammatory agents like celecoxib to various anticancer and antimicrobial compounds.[4][5][6] Similarly, the benzoic acid moiety is a common feature in biologically active molecules, recognized for its role in molecular interactions and pharmacokinetic properties.[7]

The strategic hybridization of these two pharmacophores into pyrazole benzoic acid analogs has yielded a new generation of compounds with enhanced and diverse biological profiles. This guide provides a comparative analysis of these analogs, focusing on their antimicrobial, anti-inflammatory, and anticancer activities. We will delve into the structure-activity relationships (SAR) that govern their potency, present the experimental data supporting these findings, and detail the methodologies used for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Antimicrobial Activity: A New Front Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities that can overcome existing resistance mechanisms.[8] Pyrazole benzoic acid derivatives have emerged as a promising class of antibacterial agents, demonstrating potent activity against a spectrum of clinically relevant pathogens.[4][9]

Comparative Efficacy of Pyrazole Benzoic Acid Analogs

Our analysis focuses on the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. Data from multiple studies reveals that specific substitutions on the pyrazole and benzoic acid rings are critical for potent antibacterial action. For instance, N-Benzoic acid derived pyrazole hydrazones have shown potent growth inhibition of Acinetobacter baumannii with MIC values as low as 4 µg/mL, while remaining non-toxic to human embryonic kidney cells (HEK-293).[9] Furthermore, certain aniline derivatives of pyrazoles are potent inhibitors of Gram-positive bacteria, including staphylococci and enterococci, with MIC values reaching as low as 0.78 μg/mL.[10][11]

The data suggests a clear structure-activity relationship: disubstituted aniline derivatives often exhibit superior activity compared to their mono-substituted counterparts.[10] The mechanism for some of these potent compounds involves the permeabilization of the bacterial cell membrane, a mode of action that can be less prone to resistance development.[10][11]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Pyrazole Benzoic Acid Analogs

Compound TypeAnalog Structure (General)S. aureusE. faecalisA. baumanniiP. aeruginosaB. subtilisReference
Pyrazole HydrazoneN-Benzoic acid derived--4--[9]
Aniline Derivative3-chloro-4-methyl aniline3.12-6.25Potent--Potent[10]
Anilinomethyl Pyrazole4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid0.780.78---[11]
Bromo-benzoyl Pyrazole1-(4-bromobenzoyl)-3-aryl-pyrazole-4-carbaldehyde---ModerateModerate[4]
Furayl-phenyl Pyrazole4-(α-benzoyl aminoacrylic acid)-3-Furayl-1-phenylpyrazol----High (19mm zone)[12]

Note: "-" indicates data not specified in the cited sources. "Potent" or "Moderate" indicates activity was observed but specific MIC values were not provided in a comparable format.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Microdilution

The rationale for using the microdilution method is its efficiency and standardization, allowing for the simultaneous testing of multiple compounds at various concentrations. This method provides a quantitative measure (the MIC) of a compound's potency.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a nutrient broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent, typically Dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells containing only the medium (sterility control), medium with bacteria (growth control), and medium with DMSO and bacteria (solvent control) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4][13]

Workflow for Antimicrobial Screening```dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Bacterial Culture (e.g., S. aureus) C Prepare 0.5 McFarland Standard Inoculum A->C B Compound Stock (in DMSO) D Serial Dilution of Compound B->D E Inoculate 96-well Plate with Bacteria & Compound C->E D->E F Incubate (37°C, 18-24h) E->F G Visual Inspection for Turbidity F->G H Determine MIC G->H

Caption: Inhibition of the COX pathway by pyrazole analogs.

Anticancer Activity: A Scaffold for Cytotoxic Agents

The versatility of the pyrazole scaffold extends to oncology, where its derivatives have been investigated as inhibitors of various cellular processes critical for tumor growth and survival. [6][14]Pyrazole benzoic acid analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Comparative Efficacy of Pyrazole Benzoic Acid Analogs

The primary metric for evaluating anticancer potential in vitro is the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Studies have shown that pyrazole derivatives can exhibit potent cytotoxicity, with IC50 values in the low micromolar and even nanomolar range against cell lines such as MCF-7 (breast), A549 (lung), HCT116 (colon), and HepG2 (liver). [2][6] The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as Aurora-A kinase or Epidermal Growth Factor Receptor (EGFR) kinases, which are frequently dysregulated in cancer. [3][14][15]SAR studies have revealed that substitutions with electron-withdrawing groups, such as chloro and bromo, on the phenyl ring can enhance cytotoxic effects. [6]For instance, a compound with a 2-chloro-4-pyridinyl group in the amide part of a pyrazole carboxylic acid structure showed potent activity against liver, breast, and colon carcinoma cells with IC50 values of 1.6 µM, 3.3 µM, and 1.1 µM, respectively. [2] Table 3: Comparative Anticancer Activity (IC50 in µM) of Pyrazole Analogs

Compound SeriesKey Structural FeatureMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HepG2 (Liver)Reference
Amide Derivatives5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide3.3-1.11.6[2]
Pyrazoline Scaffolds4-bromophenyl group5.88.0--[6]
S-substituted-1,3,4-oxadiazoleN-methyl-4-(trifluoromethyl) phenyl pyrazole15.54---[2]
Pyrazolo[3,4-d]pyrimidine-0.16---[15]
Pyrazole-based3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)Potent EGFRi---[3]

Note: EGFRi refers to EGFR inhibitory activity (IC50 = 0.07 µM).

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its selection is based on its reliability, high throughput, and the vast body of literature that uses it as a standard for cytotoxicity screening.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the pyrazole benzoic acid analogs. A control group with vehicle (DMSO) is also included. The plates are then incubated for a set period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration. [6]

Simplified Kinase Inhibition Workflow

cluster_workflow MTT Cytotoxicity Assay Workflow Seed Seed Cancer Cells in 96-well Plate Adhere Incubate 24h (Adhesion) Seed->Adhere Treat Treat with Pyrazole Analogs (Serial Dilutions) Adhere->Treat Incubate_Treat Incubate 48-72h Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Crystals (DMSO) Incubate_MTT->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

Sources

validating synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid using reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Validating the Synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic Acid

Executive Summary In medicinal chemistry, the N-aryl pyrazole scaffold is a privileged structure, frequently acting as a pharmacophore in kinase inhibitors and anti-inflammatory agents. However, the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid presents a classic regioselectivity challenge. The condensation of 3-hydrazinobenzoic acid with non-symmetrical 1,3-dicarbonyl equivalents typically yields a mixture of the desired 3-methyl isomer and the undesired 5-methyl isomer.

This guide outlines a rigorous validation protocol. It moves beyond simple retention time matching, advocating for an orthogonal approach that combines Reference Standard Co-injection with NOE-NMR structural elucidation to definitively certify the regioisomeric purity of your target molecule.

Part 1: The Regioselectivity Challenge

The "Why" Behind the Validation

The standard synthesis involves reacting 3-hydrazinobenzoic acid with 4,4-dimethoxybutan-2-one (or an equivalent 1,3-electrophile). This reaction is governed by the nucleophilicity of the hydrazine nitrogens.

  • N1 (Aniline-like): Lower nucleophilicity due to conjugation with the benzoic acid ring.

  • N2 (Terminal): Higher nucleophilicity.

However, steric factors and solvent effects often lead to a mixture of regioisomers:

  • Target (1,3-isomer): 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

  • Impurity (1,5-isomer): 3-(5-methyl-1H-pyrazol-1-yl)benzoic acid.

Critical Risk: These isomers often have similar polarities, making separation by flash chromatography difficult and leading to "merged" peaks in low-resolution LC-MS. Misidentification here can derail SAR (Structure-Activity Relationship) studies weeks down the line.

Part 2: Validation Workflow (Visualized)

The following diagram illustrates the decision matrix for validating your product against a Reference Standard (RS).

G Start Crude Reaction Mixture (Hydrazine + Diketone) HPLC Analytical HPLC (C18) Check for Regioisomers Start->HPLC Purification Prep-HPLC / Recrystallization HPLC->Purification Separation Candidate Isolated Candidate Solid Purification->Candidate Ref_Check Is Commercial Ref Standard Available? Candidate->Ref_Check Buy_Ref Purchase & Solubilize RS Ref_Check->Buy_Ref Yes Make_Ref Generate In-House Primary Standard Ref_Check->Make_Ref No Coinjection Co-injection Experiment (1:1 Mix of Candidate + RS) Buy_Ref->Coinjection Result Single Sharp Peak? Match Retention Time? Coinjection->Result NOE 1D NOE / 2D NOESY NMR (Critical Structural Proof) Make_Ref->NOE Certify Certify as 'Working Standard' NOE->Certify Certify->Coinjection Pass VALIDATED Release for Biological Assay Result->Pass Yes Fail REJECT / RE-PURIFY (Isomer Contamination) Result->Fail No

Figure 1: Decision tree for the structural validation of N-aryl pyrazoles. Note the critical role of NOE NMR if a commercial standard is unavailable.

Part 3: Comparative Analysis (Candidate vs. Reference)

The following table summarizes the expected data profile when comparing your synthesized candidate against a validated Reference Standard.

FeatureReference Standard (Target: 1,3-isomer)Candidate (If Pure)Candidate (If 1,5-isomer Impurity)
HPLC Retention (

)
Defined

(e.g., 4.5 min)
Matches Ref (

min)
Distinct

(usually elutes later due to sterics)
Co-injection Profile Single PeakSingle Symmetrical PeakSplit Peak or "Shoulder"
1H NMR (Methyl)

ppm (Singlet)
Matches RefMatches Ref (Indistinguishable by shift alone)
1H NMR (Pyrazole H4)

ppm
Matches RefMatches Ref
NOE Signal NO interaction between Methyl & Phenyl RingNo InteractionStrong NOE between Methyl & Phenyl Ortho-H
Melting Point Sharp (e.g., 180-182 °C)Range < 2°C differenceDepressed / Broad Range

Part 4: Detailed Experimental Protocols

Protocol A: The "Co-Injection" Challenge

Objective: To detect minor isomeric impurities that might co-elute in separate runs due to slight mobile phase variations.

  • Preparation:

    • Solution A (Ref): Dissolve 1 mg of Reference Standard in 1 mL MeOH.

    • Solution B (Candidate): Dissolve 1 mg of Synthesized Product in 1 mL MeOH.

    • Solution C (Mix): Mix 50 µL of A + 50 µL of B.

  • Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Gradient: 5% to 95% MeCN in Water (+0.1% Formic Acid) over 10 mins.

  • Analysis:

    • Inject Solution A, B, and C sequentially.

    • Pass Criteria: Solution C must show a single, symmetrical peak with a width at half-height (

      
      ) identical to Solution A.
      
    • Fail Criteria: Solution C shows a doublet, a shoulder, or peak broadening >20% compared to Solution A.

Protocol B: Structural Confirmation via 1D-NOE (The "Self-Validating" Step)

Objective: If you cannot buy a reference standard, you must prove your product is the 1,3-isomer to create your own standard.

  • Theory:

    • 1,5-isomer: The methyl group is spatially close to the ortho-protons of the benzoic acid ring. Irradiating the methyl signal will enhance the ortho-phenyl proton signal (positive NOE).

    • 1,3-isomer (Target): The methyl group is distant from the phenyl ring. Irradiating the methyl signal will show zero NOE enhancement on the phenyl ring (but may show enhancement of the pyrazole H4 proton).

  • Procedure:

    • Dissolve 10 mg of pure candidate in 0.6 mL DMSO-

      
       (preferred over CDCl
      
      
      
      for better separation of aromatic peaks).
    • Acquire a standard 1H spectrum. Identify the Methyl singlet (

      
      2.3 ppm) and the Phenyl ortho-protons.
      
    • Run a 1D-DPFGSE-NOE (selective excitation) experiment targeting the methyl peak.

  • Interpretation:

    • Target Confirmed: Enhancement observed only at the Pyrazole H4 singlet.

    • Target Rejected: Enhancement observed at the Phenyl ortho-doublet/multiplet.

Part 5: References

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. Link

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles and Isoxazoles. Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Through-Space Dipolar Couplings). Link

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid. As a heterocyclic compound utilized in pharmaceutical research and drug development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, operational safety, and environmental stewardship.

Hazard Profile and Risk Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's inherent risks. 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is not benign; it possesses a distinct hazard profile that dictates every step of its waste management lifecycle. The primary risks are summarized below.

Hazard ClassificationGHS CategoryPotential Impact on Handling and Disposal
Acute Oral Toxicity Category 4Harmful if swallowed[1][2][3]. This underscores the need to prevent ingestion through contaminated hands or surfaces.
Skin Corrosion/Irritation Category 2Causes skin irritation[1][3][4]. Direct contact must be avoided by using appropriate gloves and lab coats.
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation[1][3][4]. Eye protection is mandatory to prevent accidental splashes or contact with dust.
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation[1][3]. Handling should occur in well-ventilated areas or under a fume hood to avoid inhaling dust.

Causality of Incompatibilities:

Beyond its intrinsic toxicity, the compound's chemical nature as both a carboxylic acid and a heterocyclic amine derivative creates specific incompatibilities. Storing this waste with incompatible materials can lead to dangerous reactions.

  • Strong Bases: As a carboxylic acid, it will undergo a vigorous, exothermic neutralization reaction if mixed with strong bases.

  • Strong Oxidizing Agents: The organic structure can be aggressively oxidized, posing a fire or explosion risk.

  • Amines & Strong Reducing Agents: While specific reaction data is limited, general chemical principles advise segregation from these categories to prevent unforeseen hazardous reactions.[4]

Environmental Considerations:

Pyrazole derivatives are recognized as emerging environmental contaminants.[5] Their persistence and potential toxicity to aquatic life mean that conventional wastewater treatment methods are often insufficient for their removal.[5][6] Therefore, under no circumstances should this compound or its rinsate be disposed of down the drain.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste containing 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, the following PPE is mandatory to mitigate the risks identified above:

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3][4] If there is a significant risk of dust generation, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that are free of defects. Inspect gloves before each use and replace them immediately if contaminated or torn.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.[4]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (conforming to EN 143) is required.[4]

Core Disposal Protocol: Segregation and Collection

The fundamental principle for disposing of this compound is secure containment and transfer to a licensed hazardous waste disposal facility.[4] The following protocols ensure waste is handled safely and in compliance with regulations.

Protocol 3.1: Disposal of Solid Waste

  • Work Area Preparation: Designate a specific area for waste accumulation, preferably within a chemical fume hood.

  • Container Selection: Choose a dedicated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene - HDPE, or glass). The container must have a tightly fitting screw cap.[7][8]

  • Waste Transfer: Carefully transfer the solid 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid waste into the designated container using a spatula or scoop. Avoid any actions that could generate dust.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(3-methyl-1H-pyrazol-1-yl)benzoic acid"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation.

  • Storage: Keep the container tightly closed except when adding waste.[8] Store it in a designated satellite accumulation area, away from incompatible materials.[9]

Protocol 3.2: Disposal of Contaminated Solutions

  • Segregation: Do not mix solutions of this compound with other waste streams unless their compatibility is confirmed. Specifically, this waste should be categorized as a non-halogenated organic acid solvent waste.

  • Container Selection: Use a designated waste container, typically a 20-litre yellow corrosive waste container or a white solvent waste container, depending on your institution's guidelines for organic acids.[7][10]

  • Waste Transfer: Carefully pour the solution into the waste container using a funnel to prevent spills. Do not fill the container beyond 75-80% capacity to allow for vapor expansion and prevent splashing.[10]

  • Labeling and Storage: Secure the cap tightly. Ensure the container is properly labeled with all chemical constituents and their approximate percentages. Store as described in step 5 of Protocol 3.1.

Decontamination and Empty Container Disposal

Properly managing contaminated materials and empty containers is a critical final step.

Protocol 4.1: Decontamination of Glassware and Equipment

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinsate is hazardous and must be collected and disposed of as liquid waste (see Protocol 3.2).

  • Secondary Wash: Wash the rinsed equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water. The glassware can now be dried and reused.

Protocol 4.2: Disposal of Empty Stock Containers

  • Triple Rinsing: Empty containers that held the pure compound must be triple-rinsed before they can be considered non-hazardous.[8]

  • Procedure: a. Add a small amount of a suitable solvent (e.g., acetone) to the empty container, ensuring the entire inner surface is wetted. b. Securely cap and shake the container. c. Empty the rinsate into the appropriate hazardous waste container (Protocol 3.2). d. Repeat this process two more times.

  • Final Disposal: After triple rinsing, deface or remove the original label. The container can now typically be disposed of in the regular laboratory glass or plastic recycling stream, according to institutional policy.[9]

The Disposal Pathway: A Visual Guide

The following diagram outlines the decision-making workflow for the proper disposal of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, from the point of generation to final removal.

G cluster_prep Preparation & Assessment cluster_containment Containment & Segregation cluster_storage Storage & Removal Start Waste Generation (Solid or Liquid) Assess Assess Hazards (Refer to SDS) Start->Assess PPE Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate Waste Stream (Organic Acid Waste) PPE->Segregate Container Select Compatible Waste Container (HDPE or Glass) Transfer Transfer Waste to Container (Avoid Dust/Spills) Container->Transfer Segregate->Container Label Label Container Correctly ('Hazardous Waste', Full Name, Hazards) Transfer->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Request Pickup via EHS / Licensed Contractor Store->Request Disposal Final Disposal (Approved Waste Plant) Request->Disposal

Caption: Disposal workflow for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

References

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry | University of Toronto. [Link]

  • Chemical Waste Disposal Guidelines. University of Nebraska-Lincoln. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Chemical waste | Hazardous Waste Management. McGill University. [Link]

  • 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2. PubChem. [Link]

  • Safety Data Sheet - 3-[(1H-imidazol-1-yl)methyl]benzoic acid. Angene Chemical. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. ResearchGate. [Link]

  • Disposal of Chemical Waste. University of St Andrews. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Bentham Science. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. [Link]

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PMC. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.